Methyl 6-methylpyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCQIIROGASBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543732 | |
| Record name | Methyl 6-methylpyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-51-4 | |
| Record name | Methyl 6-methylpyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 6-methylpyridazine-3-carboxylate chemical properties
An In-depth Technical Guide to Methyl 6-methylpyridazine-3-carboxylate
Introduction
This compound is a heterocyclic compound featuring a pyridazine core. The pyridazine ring system is a significant pharmacophore in modern drug discovery, valued for its unique physicochemical properties.[1] It often serves as a bioisosteric replacement for a phenyl ring, offering a favorable balance of properties such as reduced lipophilicity and improved metabolic stability.[1] This molecule, with its reactive ester functional group and a methyl-substituted pyridazine ring, represents a versatile building block for the synthesis of a wide array of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 106584-51-4 | [2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)c1ccc(nn1)C | |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 6-methylpyridazine-3-carboxylic acid. This two-step approach involves the initial formation of the pyridazine carboxylic acid followed by a standard esterification reaction.
Step 1: Oxidation to 6-Methylpyridazine-3-carboxylic acid
A common route to the carboxylic acid involves the oxidation of a more readily available precursor, such as 3-chloro-6-methylpyridazine. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium can selectively oxidize the methyl group at the 6-position to a carboxylic acid.[4] The choice of oxidant and reaction conditions is critical to maximize yield and minimize side reactions.
Step 2: Esterification
The subsequent esterification of 6-methylpyridazine-3-carboxylic acid with methanol can be catalyzed by a strong acid (e.g., H₂SO₄) under reflux conditions, a classic Fischer esterification. Alternatively, for milder conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.[5]
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridazine-3-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of anhydrous methanol, which serves as both the solvent and the reactant.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Conceptual Synthesis Workflow for Pyridazine Carboxylates.
Spectroscopic Signature
Characterization of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals.
-
A singlet for the methyl protons (-CH₃) at the 6-position, likely in the δ 2.5-2.8 ppm range.
-
A singlet for the methyl ester protons (-OCH₃), typically appearing at δ 3.9-4.1 ppm.
-
Two doublets for the aromatic protons on the pyridazine ring, corresponding to the hydrogens at the 4- and 5-positions. Their chemical shifts would be downfield, likely in the δ 7.5-9.0 ppm range, due to the electron-withdrawing nature of the ring nitrogens and the ester group.
-
-
¹³C NMR: The carbon NMR would display seven distinct signals: the two methyl carbons, the four carbons of the pyridazine ring, and the carbonyl carbon of the ester. The carbonyl carbon is expected to have the most downfield shift (>160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (ester carbonyl) stretch, typically found around 1720-1740 cm⁻¹. Other key peaks would include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretches from the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its two primary functional components: the methyl-substituted pyridazine ring and the methyl ester group.
-
Ester Group Transformations: The ester is a versatile handle for derivatization.
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will readily convert the ester back to the parent carboxylic acid, 6-methylpyridazine-3-carboxylic acid.[6]
-
Amidation: Reaction with primary or secondary amines can form the corresponding amides. This is a crucial reaction in medicinal chemistry for building larger molecules and introducing new points of interaction for biological targets.
-
-
Pyridazine Ring Reactivity: The pyridazine ring is electron-deficient, which influences its reactivity.
-
The ring nitrogen atoms are basic and can be protonated or alkylated.
-
The methyl group at the 6-position can potentially undergo condensation reactions at its α-carbon under strong basic conditions.
-
Caption: Key Reactivity Pathways of the Title Compound.
Applications in Medicinal Chemistry and Drug Discovery
Pyridazine derivatives are prized scaffolds in the development of novel therapeutics.[7] The pyridazine heterocycle's nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[1]
This compound serves as a key intermediate in the synthesis of pharmacologically active agents. The ester functionality allows for the straightforward introduction of amide bonds, which are prevalent in drug molecules. The overall structure can be found in compounds investigated for a range of activities, including but not limited to:
-
Enzyme Inhibition: The pyridazine core is present in inhibitors of various enzymes, where the nitrogen atoms can coordinate with active site residues.
-
Receptor Antagonists/Agonists: As a versatile scaffold, it is used to construct molecules that can modulate the activity of various cell surface and nuclear receptors.
The strategic placement of the methyl and ester groups provides clear vectors for synthetic elaboration, allowing chemists to explore the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, data from the parent carboxylic acid and related structures suggest that standard laboratory precautions should be observed.[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
It is recommended to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and the inherent pharmacological relevance of its pyridazine core make it an invaluable tool for researchers in drug discovery and materials science. This guide has outlined its fundamental properties and provided a framework for its synthesis and application, underscoring its significance in the development of novel molecular entities.
References
-
PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Aribo Biotechnology. CAS: 106584-51-4 Name: this compound. [Link]
-
Jennychem. This compound. [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 6-Methyl-3-pyridazinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Structural Elucidation of Methyl 6-methylpyridazine-3-carboxylate
Foreword: A Proactive Approach to Structural Verification
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the structural elucidation of methyl 6-methylpyridazine-3-carboxylate (CAS No: 106584-51-4), a heterocyclic compound of interest to researchers in medicinal chemistry.[1] Rather than merely presenting a checklist of techniques, we will delve into the causality behind our analytical choices, demonstrating how a multi-pronged spectroscopic approach creates a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical methodology for the characterization of novel chemical entities.
Foundational Analysis: What the Structure Suggests
Before embarking on any experimental analysis, a thorough in-silico examination of the proposed structure is crucial. This allows us to form a set of hypotheses that we can then test and confirm using spectroscopic methods.
Proposed Structure: this compound
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
-
Key Features:
-
Aromatic pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms).
-
A methyl group substituent on the pyridazine ring.
-
A methyl ester functional group.
-
From this, we can predict the expected number and types of signals in various spectra. This predictive approach is a cornerstone of efficient structural elucidation.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique can definitively elucidate a structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. The workflow for this process is outlined below.
Caption: A logical workflow for structural elucidation, starting with primary analyses and progressing to detailed mapping.
Mass Spectrometry: The First Piece of the Puzzle
Mass spectrometry (MS) provides the molecular weight of the compound, which is a critical first step in confirming the molecular formula.[2]
Expected Data
For this compound (C₇H₈N₂O₂), we would expect to see a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₈N₂O₂ | Based on the proposed structure. |
| Monoisotopic Mass | 152.0586 g/mol | The sum of the masses of the most abundant isotopes of the constituent atoms. |
| [M]⁺ or [M+H]⁺ | m/z ≈ 152 or 153 | The mass-to-charge ratio of the molecular ion or protonated molecule. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution of the instrument will allow for the determination of the elemental composition from the accurate mass measurement.
Infrared Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]
Expected Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | ~1720-1740 | Stretching |
| C-O (Ester) | ~1200-1300 | Stretching |
| Aromatic C=C and C=N | ~1450-1600 | Ring stretching |
| Aromatic C-H | ~3000-3100 | Stretching |
| Aliphatic C-H (Methyl) | ~2850-2960 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] We will examine both ¹H and ¹³C NMR.
¹H NMR Spectroscopy
This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | Doublet | 1H | H-4 | Aromatic proton adjacent to the electron-withdrawing ester group and a ring nitrogen. |
| ~7.6-7.8 | Doublet | 1H | H-5 | Aromatic proton coupled to H-4. |
| ~4.0 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |
| ~2.8 | Singlet | 3H | -CH₃ | Methyl protons attached to the pyridazine ring. |
¹³C NMR Spectroscopy
This technique provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the ester group.[5][6] |
| ~160 | C-6 | Aromatic carbon attached to the methyl group and a nitrogen atom. |
| ~150 | C-3 | Aromatic carbon attached to the ester group and a nitrogen atom. |
| ~125-135 | C-4, C-5 | Aromatic carbons bearing protons. |
| ~53 | -OCH₃ | Methyl carbon of the ester group. |
| ~22 | -CH₃ | Methyl carbon attached to the pyridazine ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (to confirm H-H correlations) and HSQC/HMBC (to confirm C-H correlations).
-
The Convergence of Evidence: A Self-Validating System
The power of this multi-spectroscopic approach lies in the cross-validation of data.
Caption: The convergence of data from multiple spectroscopic techniques provides a high degree of confidence in the structural assignment.
The molecular formula from MS is consistent with the number of proton and carbon signals observed in the NMR spectra. The functional groups identified by IR (ester, aromatic ring) are confirmed by the chemical shifts in the ¹H and ¹³C NMR spectra. The connectivity implied by the NMR data is consistent with the overall structure. This web of interconnected and mutually reinforcing data points provides a robust and trustworthy elucidation of the structure.
Conclusion: Beyond Confirmation to Application
The structural elucidation of this compound, as outlined in this guide, is a systematic process that combines predictive analysis with a suite of powerful spectroscopic techniques. By understanding the "why" behind each experimental choice and by ensuring that the data from each technique is consistent with the others, researchers can be confident in their structural assignments. This confidence is paramount as these molecules advance into further stages of research and development, where a deep understanding of their structure-activity relationships is essential for success.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
DEA Office of Forensic Sciences. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-6-oxo-1H-pyridazine-4,5-dicarboxylic acid O4-ethyl ester O5-methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Jennychem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 106584-51-4 Name: this compound. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Methylpyrazine-2-carboxylate. Retrieved from [Link]
-
Chemsrc. (n.d.). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 6-methylpyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it a versatile building block in the design of novel therapeutic agents.[1][2][3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] This guide provides a detailed technical overview of a specific pyridazine derivative, Methyl 6-methylpyridazine-3-carboxylate (CAS Number: 106584-51-4), a compound with significant potential as an intermediate and building block in the synthesis of new chemical entities for drug discovery.
Physicochemical Properties of this compound
| Property | Predicted/Inferred Value | Source/Justification |
| CAS Number | 106584-51-4 | Publicly available chemical databases. |
| Molecular Formula | C₇H₈N₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 152.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Inferred from similar substituted pyridazines. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | General solubility of small organic molecules with ester functionality. |
| Stability | Stable under standard laboratory conditions. The ester group may be susceptible to hydrolysis under strongly acidic or basic conditions. | General chemical principles of ester stability. |
Synthesis and Chemical Reactivity
A definitive, published synthetic route specifically for this compound is not prominently available. However, a plausible and efficient synthesis can be designed based on established pyridazine chemistry. The proposed pathway involves the oxidation of a methyl group followed by esterification.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from a readily available precursor, 3,6-dimethylpyridazine. The synthesis can be envisioned in two key steps:
-
Selective Oxidation: The selective oxidation of one of the methyl groups of 3,6-dimethylpyridazine to a carboxylic acid.
-
Esterification: The subsequent esterification of the resulting 6-methylpyridazine-3-carboxylic acid to the methyl ester.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 6-methylpyridazine-3-carboxylic acid from 3,6-dimethylpyridazine
This protocol is adapted from known procedures for the oxidation of methyl groups on heterocyclic rings.[6][7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethylpyridazine in a suitable solvent, such as aqueous sulfuric acid.
-
Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, in portions. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If potassium permanganate was used, quench the excess oxidant with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears and a precipitate of manganese dioxide forms.
-
Isolation: Filter the reaction mixture to remove any inorganic solids. Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid (typically pH 3-4) using a suitable acid or base. The product, 6-methylpyridazine-3-carboxylic acid, should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Step 2: Synthesis of this compound (Fischer Esterification)
This is a standard Fischer esterification protocol adapted for a heterocyclic carboxylic acid.[10][11]
-
Reaction Setup: Suspend 6-methylpyridazine-3-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: To the suspension, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is no longer detectable.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The final product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-deficient pyridazine ring and the two substituents.
-
Pyridazine Ring: The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms.[12] Conversely, it is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms.
-
Methyl Group: The methyl group at the 6-position can be a site for oxidation to a carboxylic acid, as utilized in its synthesis. It can also potentially undergo condensation reactions at the alpha-carbon under strongly basic conditions.
-
Methyl Ester Group: The ester at the 3-position is a key functional handle for further synthetic transformations. It can undergo hydrolysis back to the carboxylic acid, amidation to form amides, reduction to an alcohol, or reaction with Grignard reagents to form tertiary alcohols.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be accurately predicted based on the analysis of similar pyridazine derivatives.[13][14][15]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Doublet | 1H | H-4 or H-5 |
| ~ 7.8 - 8.1 | Doublet | 1H | H-4 or H-5 |
| ~ 3.9 - 4.1 | Singlet | 3H | O-CH₃ (ester) |
| ~ 2.6 - 2.8 | Singlet | 3H | C-CH₃ (ring) |
The two doublets for the aromatic protons on the pyridazine ring will likely show a coupling constant (J) of approximately 8-9 Hz, characteristic of ortho-coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 165 - 170 | C=O (ester) |
| ~ 155 - 160 | C-6 (bearing the methyl group) |
| ~ 145 - 150 | C-3 (bearing the ester group) |
| ~ 125 - 130 | C-4 or C-5 |
| ~ 120 - 125 | C-4 or C-5 |
| ~ 52 - 55 | O-CH₃ (ester) |
| ~ 20 - 25 | C-CH₃ (ring) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3000 - 3100 | C-H stretch (aromatic) |
| ~ 2850 - 3000 | C-H stretch (aliphatic) |
| ~ 1720 - 1740 | C=O stretch (ester) |
| ~ 1550 - 1600 | C=N and C=C stretches (pyridazine ring) |
| ~ 1100 - 1300 | C-O stretch (ester) |
Mass Spectrometry
In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) would be observed at m/z = 152. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 121, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 93.
Applications in Drug Development and Medicinal Chemistry
The pyridazine nucleus is a cornerstone in the development of a diverse range of therapeutic agents.[1][2][3][5] this compound, with its versatile functional groups, is an attractive starting material for the synthesis of more complex, biologically active molecules.
Role as a Synthetic Intermediate
The ester and methyl groups on the pyridazine ring of this compound serve as valuable handles for further chemical modifications.
Caption: Synthetic utility of this compound.
-
Amide Synthesis: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.
-
Bioisosteric Replacement: The pyridazine core can serve as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring, offering a way to modulate properties like solubility and metabolic stability.
Potential Therapeutic Areas
Given the broad biological activities of pyridazine derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications:
-
Oncology: Many pyridazine-containing compounds have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer progression.[1][16]
-
Inflammation and Pain: Pyridazine and pyridazinone derivatives have been explored as anti-inflammatory and analgesic agents, often by inhibiting enzymes like cyclooxygenase (COX) or targeting pro-inflammatory cytokines.[2][3][17][18]
-
Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. While detailed experimental data on this specific compound is limited, its synthesis, reactivity, and spectroscopic properties can be reliably inferred from the well-established chemistry of the pyridazine ring system. Its versatile functional groups make it an ideal starting point for the synthesis of libraries of novel compounds for biological screening, particularly in the areas of oncology and inflammatory diseases. As the importance of the pyridazine scaffold continues to grow, so too will the utility of key intermediates like this compound in the quest for new and improved therapeutics.
References
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]
-
Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives. (n.d.). PubMed. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
-
The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025). ResearchGate. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). Scirp.org. [Link]
-
Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. (1990). PubMed. [Link]
-
The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed. [Link]
- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
-
INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. [Link]
- US2818378A - Oxidation of methyl-pyridines. (n.d.).
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024). PubMed. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH. [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (n.d.). ACS Publications. [Link]
-
Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
-
a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses. [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synth. (n.d.). Taylor & Francis eBooks. [Link]
-
A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (n.d.). ResearchGate. [Link]
- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters. (n.d.).
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Semantic Scholar. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2025). ResearchGate. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot. [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
(PDF) Electrophilic Substitution In Azines. (2025). ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026). DDDT. [Link]
-
Pyridazinemonocarboxylic Acids and Derivatives. (n.d.). Journal of the American Chemical Society. [Link]
-
Pyridazine. (n.d.). Unknown Source. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 6-methylpyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antihypertensive, analgesic, and anticancer activities. The precise structural elucidation of novel pyridazine derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification and characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the spectroscopic data but also to offer insights into the experimental considerations and the logic behind the spectral interpretations.
Molecular Structure and Key Features
The structure of this compound, with the systematic numbering of the pyridazine ring, is presented below. This structure forms the basis for all subsequent spectroscopic analysis.
Figure 1: Chemical structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure quantitative signal intensity is not a primary concern, while allowing for a shorter relaxation delay.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the aromatic protons and the methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Doublet | 1H | H-4 |
| ~7.6-7.8 | Doublet | 1H | H-5 |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~2.8 | Singlet | 3H | Ar-CH₃ (at C-6) |
Interpretation:
-
The two doublets in the aromatic region are characteristic of the two adjacent protons on the pyridazine ring. The proton at the C-4 position is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group.
-
The singlet at approximately 4.0 ppm with an integration of 3H is characteristic of the methyl ester protons.
-
The singlet at around 2.8 ppm, also integrating to 3H, is assigned to the methyl group attached to the C-6 position of the pyridazine ring.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-6 |
| ~150 | C-3 |
| ~130 | C-4 |
| ~125 | C-5 |
| ~53 | -OCH₃ |
| ~22 | Ar-CH₃ (at C-6) |
Interpretation:
-
The carbonyl carbon of the ester group is expected to appear at the most downfield position, typically around 165 ppm.
-
The quaternary carbons of the pyridazine ring (C-3 and C-6) will have distinct chemical shifts, with the carbon attached to the methyl group (C-6) appearing at a slightly lower field.
-
The protonated carbons of the pyridazine ring (C-4 and C-5) will appear in the aromatic region.
-
The methyl carbons of the ester and the aromatic methyl group will have characteristic upfield chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester and aromatic functionalities.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3100 | Medium | C-H stretching (aromatic) |
| ~2950-3000 | Medium | C-H stretching (aliphatic -CH₃) |
| ~1720-1740 | Strong | C=O stretching (ester) |
| ~1580-1600 | Medium | C=N and C=C stretching (pyridazine ring) |
| ~1200-1300 | Strong | C-O stretching (ester) |
| ~1000-1100 | Medium | C-O stretching (ester) |
| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
The most prominent peak in the spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ester group, expected in the region of 1720-1740 cm⁻¹.[1][2]
-
The presence of the pyridazine ring will be confirmed by the C=N and C=C stretching vibrations in the 1580-1600 cm⁻¹ region.
-
The strong C-O stretching bands of the ester group are also key diagnostic peaks.
-
Aromatic and aliphatic C-H stretching vibrations will be observed at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method that is less likely to cause extensive fragmentation and will likely show a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectrum Data and Interpretation
-
Molecular Ion: The molecular weight of this compound (C₇H₈N₂O₂) is 152.15 g/mol . In an ESI mass spectrum, the base peak would be expected at m/z 153.15, corresponding to the protonated molecule [M+H]⁺. In an EI spectrum, the molecular ion peak [M]⁺ should be observed at m/z 152.
-
Key Fragmentation Pathways: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 121, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 93.
Figure 2: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of this compound. The combination of these techniques allows for the unambiguous assignment of all protons and carbons, the identification of key functional groups, and the confirmation of the molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers in the field of drug discovery and development, enabling the confident characterization of this important class of heterocyclic compounds.
References
-
Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(5), 972-975. [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
Sources
The Pyridazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding capabilities, and distinct electronic distribution, make it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the pyridazine core, detailing its fundamental properties, key synthetic and derivatization strategies, and its significant role in the development of drugs across a wide spectrum of therapeutic areas. We will delve into the specific applications of pyridazine-containing compounds as anticancer, anti-inflammatory, and antimicrobial agents, among others. This will be supported by an exploration of their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their synthesis and biological evaluation.
The Pyridazine Core: Physicochemical Properties and Strategic Advantages in Drug Design
The pyridazine scaffold offers a unique combination of properties that medicinal chemists can strategically leverage to optimize drug candidates.[1][2]
-
Polarity and Solubility: The presence of two adjacent nitrogen atoms imparts a significant dipole moment to the pyridazine ring, enhancing its polarity. This often leads to improved aqueous solubility of drug candidates, a critical factor for favorable pharmacokinetics.
-
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. This property is crucial for achieving high binding affinity and selectivity.
-
Electronic Nature: The electron-deficient nature of the pyridazine ring influences the properties of its substituents and can modulate the overall electronic character of the molecule. This allows for fine-tuning of a compound's reactivity and metabolic stability.
-
Bioisosteric Replacement: The pyridazine ring is often employed as a bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can lead to improved metabolic stability, reduced lipophilicity, and altered selectivity profiles, addressing common challenges in lead optimization.
Synthesis and Derivatization: Building the Pyridazine Core and its Analogs
The versatility of the pyridazine scaffold is further enhanced by the numerous synthetic routes available for its construction and subsequent functionalization.
Core Synthesis Strategies
One of the most common and efficient methods for constructing the pyridazin-3(2H)-one ring involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A notable example is the synthesis from mucochloric acid.
Experimental Protocol: Synthesis of Pyridazin-3(2H)-one from Mucochloric Acid [3][4]
Materials:
-
Mucochloric acid
-
Hydrazine hydrate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Ethanol
Procedure:
-
A mixture of mucochloric acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in toluene is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pyridazin-3(2H)-one.
Key Derivatization Reactions
A cornerstone of pyridazine chemistry is the functionalization of pre-existing pyridazine rings. 3,6-Dichloropyridazine is a versatile starting material that readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 3,6-Dichloropyridazine with Amines [5][6]
Materials:
-
3,6-Dichloropyridazine
-
Amine (primary or secondary)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., DMF, DMSO, ethanol)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent, the amine (1-2 equivalents) and a base (2-3 equivalents) are added.
-
The reaction mixture is heated to a temperature ranging from 80°C to reflux, depending on the reactivity of the amine.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono- or di-substituted aminopyridazine.
Diagram: General Experimental Workflow for SNAr Reactions
Caption: A generalized workflow for performing SNAr reactions on pyridazine scaffolds.
Therapeutic Applications of the Pyridazine Scaffold
The unique properties of the pyridazine ring have led to its incorporation into a multitude of biologically active molecules, with several reaching clinical use.
Anticancer Agents
The pyridazine scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors.
Ponatinib is a potent, orally available multi-targeted tyrosine kinase inhibitor that contains a fused imidazo[1,2-b]pyridazine core. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in patients with the T315I mutation that confers resistance to other tyrosine kinase inhibitors.
Mechanism of Action: Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase, including the gatekeeper T315I mutant. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival.
Signaling Pathway:
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Structure-Activity Relationship (SAR): The imidazo[1,2-b]pyridazine core of ponatinib is crucial for its activity. The ethynyl linkage was designed to overcome the steric hindrance imposed by the T315I mutation. Modifications to the terminal phenyl ring have been explored to modulate potency and selectivity.[7][8][9][10]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12][13][14][15]
Mechanism of Action: These inhibitors typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Experimental Protocol: VEGF-A Induced HUVEC Proliferation Assay [16][17][18][19][20]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
VEGF-A
-
Test compounds (pyridazine derivatives)
-
MTT reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation compared to the VEGF-A-treated control.
Data Presentation:
| Compound | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| Sorafenib (Reference) | 90 | 20 |
| Pyridazine Analog 1 | 50 | 15 |
| Pyridazine Analog 2 | 120 | 45 |
Anti-inflammatory Agents
The pyridazine scaffold is present in numerous compounds with potent anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer a safer alternative to traditional NSAIDs by minimizing gastrointestinal side effects.[21][22][23][24][25]
Mechanism of Action: Pyridazine-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages [26][27][28][29][30]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (pyridazine derivatives)
-
ELISA kit for TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release compared to the LPS-treated control.
Diagram: Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of pyridazine compounds.
Antimicrobial Agents
Pyridazine derivatives have demonstrated significant activity against a broad range of bacterial and fungal pathogens.[31][32][33]
Mechanism of Action: The exact mechanisms of action can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [31][34][35]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (pyridazine derivatives)
-
96-well microtiter plates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by using a viability indicator like resazurin.
Other Therapeutic Areas
The versatility of the pyridazine scaffold extends to numerous other therapeutic areas, including:
-
Antihypertensive agents: Hydralazine, a pyridazine derivative, is a well-known vasodilator.[36]
-
Antidepressants: Minaprine, though withdrawn, was a pyridazine-containing antidepressant.[1]
-
Antiviral agents
-
Antidiabetic agents
Approved Drugs and Clinical Significance
Several drugs containing the pyridazine scaffold have received regulatory approval, highlighting the clinical relevance of this heterocyclic system.[1][37][38]
| Drug | Fused/Non-fused Pyridazine | Therapeutic Area | Mechanism of Action |
| Ponatinib | Fused (Imidazo[1,2-b]pyridazine) | Oncology | Multi-kinase inhibitor (BCR-ABL) |
| Relugolix | Non-fused | Women's Health, Oncology | GnRH receptor antagonist |
| Deucravacitinib | Non-fused | Immunology | Allosteric TYK2 inhibitor |
| Hydralazine | Fused (Phthalazine) | Cardiovascular | Vasodilator |
Relugolix: An oral gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of advanced prostate cancer and uterine fibroids.
Deucravacitinib: A first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally established its importance in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse array of bioactive molecules with significant therapeutic potential. The clinical success of pyridazine-containing drugs such as Ponatinib, Relugolix, and Deucravacitinib further validates the utility of this privileged structure.
Future research in this area will likely focus on the continued exploration of novel pyridazine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The application of modern drug discovery techniques, such as structure-based drug design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. Furthermore, the development of innovative synthetic methodologies will provide access to an even greater diversity of pyridazine-based chemical space. The pyridazine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, contributing to the discovery of the next generation of therapeutic agents.
References
-
Chen, J., et al. (2017). VEGF stimulated the angiogenesis by promoting the mitochondrial functions. Journal of Cellular and Molecular Medicine, 21(11), 2673-2684. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
-
Al-Ghorbani, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2052. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(4), 1-69. [Link]
-
ResearchGate. Structures of VEGFR-2 inhibitors approved for clinical use. [Link]
-
Abdel-Aziz, M., et al. (2020). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 95, 103497. [Link]
-
Ma, S., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3518-3528. [Link]
-
ResearchGate. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. [Link]
-
Popa, M., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. International Journal of Molecular Sciences, 23(21), 13444. [Link]
-
ResearchGate. Synthesis of pyridazin-3(2H)-ones containing sulfonyl group in one step. [Link]
-
Harris, P. A., et al. (2014). Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. Bioorganic & Medicinal Chemistry Letters, 24(16), 3949-3953. [Link]
-
AACR Journals. (2021). Ponatinib Shows Potent Antitumor Activity in Small Cell Carcinoma of the Ovary Hypercalcemic Type (SCCOHT) through Multikinase Inhibition. [Link]
-
Scientific Research Publishing. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]
-
Zhang, J., et al. (2022). Structural study of ponatinib in inhibiting SRC kinase. Biochemical and Biophysical Research Communications, 599, 100-105. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-28. [Link]
-
ResearchGate. Structures of VEGFR-2 inhibitors approved for clinical use. [Link]
-
Bakulev, V. A., et al. (2015). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][26][31]oxazine-pyrroles and related products. RSC Advances, 5(82), 67015-67023. [Link]
-
ResearchGate. The [3 + 2] cycloadditions approach for obtaining five-membered heterocycles. [Link]
-
Harvard DASH. (2015). Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors. [Link]
-
Liu, Y., et al. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. International Journal of Molecular Sciences, 24(20), 15263. [Link]
-
ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
Belarbi, K., et al. (2013). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Pharmacological and Toxicological Methods, 67(3), 161-169. [Link]
-
Abdel-Mottaleb, Y. S., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. [Link]
-
Osman, E. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(11), 1367-1382. [Link]
-
Al-Rashida, M., et al. (2024). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 15(2), 263-294. [Link]
-
International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
-
ResearchGate. bFGF or VEGF-A promotes HUVEC proliferation. Cell proliferation was.... [Link]
-
Frontiers. (2023). Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody. [Link]
-
IOVS. (2022). Assessing Inhibition of HUVEC Migration by a Novel VEGF-A and Angiopoietin-2 Bispecific Protein (RO-634). [Link]
-
Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]
-
ResearchGate. (2025). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. [Link]
-
Asif, M. (2012). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Journal of Pharmacy Research, 5(2), 944-946. [Link]
-
Upadhyay, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Current Drug Targets, 25(1), 108-124. [Link]
-
Su, G. L., & Wang, S. C. (1997). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Journal of Endotoxin Research, 4(3), 187-195. [Link]
-
AACR Journals. (2019). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. [Link]
-
Catalano, K. J., et al. (2007). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. The Journal of Biological Chemistry, 282(41), 30032-30042. [Link]
-
El-Sayed, M. A. A., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Helvetica Chimica Acta, 103(6), e2000070. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
ResearchGate. (2025). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. [Link]
-
ResearchGate. (2015). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
-
LIRIAS. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Angewandte Chemie International Edition, 47(32), 6032-6035. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural study of ponatinib in inhibiting SRC kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synergistic therapy for diabetic retinopathy via dual blockade of VEGF-A and TNF-α with a bispecific nanobody [frontiersin.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 36. ijcrt.org [ijcrt.org]
- 37. img01.pharmablock.com [img01.pharmablock.com]
- 38. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
Unlocking the Therapeutic Potential of Methyl 6-methylpyridazine-3-carboxylate: A Technical Guide to Target Identification and Validation
Foreword: The Pyridazine Scaffold - A Privileged Motif in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutics.[1] Historically, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[2][3] This guide delves into the untapped therapeutic potential of a specific pyridazine derivative, Methyl 6-methylpyridazine-3-carboxylate, by proposing a rational, evidence-based approach to the identification and validation of its molecular targets. While direct biological data for this compound is limited, a comprehensive analysis of structurally related pyridazine analogues allows for the formulation of compelling hypotheses regarding its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for the exploration of this promising molecule.
Section 1: Hypothesis-Driven Target Identification
Based on extensive structure-activity relationship (SAR) studies of the pyridazine scaffold, we can hypothesize three primary classes of potential therapeutic targets for this compound.[4][5][6] The presence of the methyl and carboxylate groups on the pyridazine ring suggests specific interactions within the binding pockets of these target families.
Protein Kinases: Modulators of Cellular Signaling
The pyridazine core is a well-established pharmacophore in the design of protein kinase inhibitors.[6][7] Numerous pyridazine-containing molecules have been shown to be potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer and inflammatory diseases.[7][8] The planar nature of the pyridazine ring allows it to fit into the ATP-binding pocket of kinases, while the substituents can be tailored to achieve selectivity and potency.
Hypothesized Target Subfamily: Receptor Tyrosine Kinases (RTKs) such as VEGFR, EGFR, and PDGFR. The 6-methyl group could potentially occupy a hydrophobic pocket, while the methyl carboxylate at the 3-position may form hydrogen bonds with key residues in the hinge region of the kinase domain.
G-Protein Coupled Receptors (GPCRs): Regulators of Physiological Processes
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. The pyridazine moiety has been incorporated into ligands for various GPCRs, demonstrating its utility in modulating their activity.[9] Pharmacophore modeling of pyridazine-based GPCR ligands suggests that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for receptor binding.[10][11]
Hypothesized Target Subfamily: Adrenergic or Serotonergic Receptors. The overall electronic distribution and potential for specific polar interactions of this compound make it a candidate for binding to the ligand-binding pockets of these receptors.
Bacterial Enzymes: A Focus on Antimicrobial Activity
Several pyridazine derivatives have exhibited significant antimicrobial activity, suggesting that they may target essential bacterial enzymes.[12][13] The mechanism of action for many of these compounds involves the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase or enzymes involved in metabolic pathways.[12]
Hypothesized Target: Bacterial DNA Gyrase. The planar pyridazine scaffold could intercalate into the DNA binding site of the enzyme, while the substituents could form specific interactions with the protein, disrupting its function.
Section 2: Experimental Validation of Therapeutic Targets
The following section provides detailed, step-by-step protocols for the experimental validation of the hypothesized therapeutic targets for this compound.
Workflow for Target Validation
The overall workflow for validating the interaction between this compound and its potential targets is depicted below.
Caption: A generalized workflow for the identification and validation of therapeutic targets.
Detailed Protocol: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory activity of this compound against a panel of receptor tyrosine kinases (e.g., VEGFR2, EGFR, PDGFRβ).
Principle: This assay measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Assay Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentrations of 0.2 mg/mL peptide and 10 µM ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| VEGFR2 | Experimental Value | Reference Value |
| EGFR | Experimental Value | Reference Value |
| PDGFRβ | Experimental Value | Reference Value |
Detailed Protocol: GPCR Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for a specific GPCR (e.g., a serotonin receptor).[14][15]
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-Serotonin)
-
This compound (test compound)
-
Non-labeled competing ligand (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or non-labeled competing ligand (for non-specific binding).
-
25 µL of the diluted test compound.
-
25 µL of the radiolabeled ligand at a concentration near its Kd.
-
25 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: A simplified schematic of a G-Protein Coupled Receptor signaling pathway.
Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[1][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, read the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Experimental Value |
| Escherichia coli | Experimental Value |
| Pseudomonas aeruginosa | Experimental Value |
Section 3: Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the therapeutic potential of this compound. By leveraging the known pharmacology of the pyridazine scaffold, we have proposed high-probability therapeutic targets and provided detailed, actionable protocols for their validation. The successful identification of a primary target will pave the way for further lead optimization through structure-activity relationship studies, ultimately aiming to develop a novel therapeutic agent. The inherent versatility of the pyridazine core suggests that with rigorous scientific investigation, this compound could emerge as a valuable candidate in the ongoing quest for innovative medicines.
References
-
Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Charlton, S. J. (2009). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 158(Suppl 1), S165–S173. [Link]
-
Mustafa, M., et al. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Helvetica Chimica Acta, 103(10), e2000135. [Link]
-
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Lindsley, C. W., et al. (2006). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 49(20), 5839-5842. [Link]
-
Abouzid, K. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236-247. [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(4), 3619-3636. [Link]
-
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ResearchGate. [Link]
-
Sbardella, G., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Computer-Aided Molecular Design, 34(6), 635-646. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Nanu, D., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 102(1-2), 145-148. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
Nanu, D., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 102(1-2), 145-148. [Link]
-
Abu-Hashem, A. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6649. [Link]
-
Gökçe, M., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Journal of Molecular Structure, 1279, 135003. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Wang, Z. (2014). Screening assays for tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 94, 13-24. [Link]
-
Kumar, R., et al. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of GABA as selective GABA-A receptor antagonists against induced coma. Drug Design, Development and Therapy, 9, 5677–5690. [Link]
-
Gonzalez-Reyes, R. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5489. [Link]
-
Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6479. [Link]
-
ResearchGate. Structure activity relationship study of compounds 10 and 6. [Link]
-
Tropsha, A., & Wang, S. X. (2006). QSAR modeling of GPCR ligands: Methodologies and examples of applications. Ernst Schering Foundation symposium proceedings, (2), 49–73. [Link]
-
de Oliveira, R. B., & de Alencastro, R. B. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology, 5, 14. [Link]
-
Tropsha, A., & Wang, S. X. (2006). QSAR modeling of GPCR ligands: methodologies and examples of applications. Ernst Schering Foundation symposium proceedings, (2), 49–73. [Link]
-
Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 17(5), 586. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-methylpyridazine-3-carboxylate Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of Methyl 6-methylpyridazine-3-carboxylate using state-of-the-art in silico modeling techniques. Designed for researchers and drug development professionals, this document eschews rigid templates in favor of a logical, workflow-driven narrative that mirrors a real-world computational drug discovery project. We will proceed from initial molecule characterization through target selection, molecular docking, dynamic simulation, and predictive toxicology, explaining the causality behind each methodological choice to ensure a self-validating and robust computational experiment.
Part 1: Ligand Characterization: Understanding the Asset
Before any computational modeling can commence, a thorough characterization of the molecule of interest is paramount. This compound is a pyridazine derivative. The pyridazine scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Our initial step is to define its physicochemical properties, which are critical for parameterization in subsequent simulation steps.
The structure is identified by the SMILES string COC(=O)c1ccc(nn1)C. Using this identifier, we can generate a 3D conformation and calculate key molecular descriptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106584-51-4 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| SMILES | COC(=O)c1ccc(nn1)C | |
| Topological Polar Surface Area | 52.1 Ų (Predicted) | [5] |
| LogP (Partition Coefficient) | -0.2 (Predicted) | [5] |
These properties, particularly LogP and Polar Surface Area, provide early clues into the molecule's potential pharmacokinetic behavior, such as membrane permeability and solubility.
Part 2: The Overall In Silico Investigation Workflow
Our investigation will follow a multi-stage computational workflow. This hierarchical approach allows for rapid initial screening followed by more computationally intensive, and thus more accurate, validation of promising results. Each step builds upon the last, providing a progressively detailed picture of the molecule's potential biological interactions.
Caption: High-level workflow for in silico analysis.
Part 3: Target Identification and Preparation
While no specific protein target is universally established for this compound, the broader class of pyridazine derivatives is known to interact with various biological targets. For this guide, we will proceed with a hypothetical yet plausible target to demonstrate the methodology. Protein-protein interaction (PPI) interfaces are an emerging target class where such heterocyclic compounds may act as modulators.[6][7][8]
Let's select a representative protein from the RCSB Protein Data Bank (PDB). The choice of target would typically be guided by existing literature, homology to known targets of similar compounds, or screening data.
Experimental Protocol: Target Protein Preparation
This protocol outlines the necessary steps to clean and prepare a protein structure for docking, a critical process to ensure the data is free of artifacts that could impede the simulation.
-
Obtain Structure: Download the protein structure from the RCSB PDB (e.g., PDB ID: 1C8K, as used in a common tutorial).[9]
-
Clean the PDB File:
-
Rationale: Raw PDB files often contain non-essential molecules (water, crystallization agents, ions) and alternate conformations that must be removed to create a clean, unambiguous receptor model.
-
Action: Use a molecular visualization tool like UCSF Chimera or PyMOL to delete all water molecules (molecules with residue name HOH).[10][11] Remove any co-solvents or ions not essential to the binding site's structural integrity. If multiple conformations exist for a residue, retain only the one with the highest occupancy.
-
-
Separate Chains and Ligands: If the downloaded structure is a complex, separate the protein chains from any existing ligands. The original ligand can be used later to define the binding site and validate the docking protocol.[9][10]
-
Add Hydrogens and Repair Structure:
-
Rationale: PDB files from X-ray crystallography often lack explicit hydrogen atoms. These are essential for accurately calculating electrostatic and hydrogen bonding interactions.[11] Some structures may also have missing side-chain or backbone atoms that need to be computationally rebuilt.
-
Action: Use software tools (e.g., the 'Dock Prep' tool in Chimera or the 'Protein Preparation Wizard' in Schrödinger Maestro) to add hydrogens, assuming a physiological pH of 7.4.[9] These tools will also check for and repair missing atoms or loops.
-
-
Assign Charges:
-
Save the Prepared Receptor: Save the final, cleaned structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[11]
Part 4: Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] It is our first-pass method to generate a hypothesis of how this compound might bind to our target protein.
Docking Workflow Diagram
Caption: The molecular docking workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for performing a docking experiment.[9]
-
Ligand Preparation:
-
Rationale: The ligand must be converted from its 2D representation (SMILES) to a 3D structure with appropriate charges and atom types.
-
Action: Use a tool like Open Babel to convert the SMILES string to a 3D format (e.g., MOL2 or PDB).[11] In AutoDock Tools, read this file, add polar hydrogens, compute Gasteiger charges, and save it in the PDBQT format.[10]
-
-
Grid Box Definition:
-
Rationale: The docking algorithm needs a defined search space on the protein surface. This "grid box" should encompass the entire putative binding site.
-
Action: If a co-crystallized ligand was present in the original PDB file, center the grid box on its geometric center. If not, use site-finding algorithms or biological knowledge to define the center and dimensions of the box. The box should be large enough to allow the ligand rotational and translational freedom.[12]
-
-
Configuration File: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness parameter, which controls the computational effort of the search.
-
Run Docking Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt.[12]
-
Results Analysis:
-
Rationale: The output provides a set of binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol. The lower the value, the stronger the predicted binding.
-
Action: Examine the output file. The top-ranked pose is the most likely binding conformation. Analyze the binding affinity scores. A key self-validation step is to check the Root-Mean-Square Deviation (RMSD) between the top predicted pose and the crystallographic pose if a native ligand was used for validation. An RMSD below 2.0 Å is generally considered a successful docking.
-
Table 2: Hypothetical Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.5 | TYR 151, HIS 290 | Hydrogen Bond, Pi-Pi Stacking |
| 2 | -7.2 | TRP 84, LEU 289 | Hydrophobic |
| 3 | -6.9 | ASP 121 | Hydrogen Bond |
Part 5: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the predicted binding pose and observe subtle conformational changes.[14][15] We use a powerful package like GROMACS for this purpose.[16]
MD Simulation Workflow Diagram
Sources
- 1. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 3. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toward In Silico Design of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Protein-Ligand Complex [mdtutorials.com]
- 15. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Introduction: The Unique Character of the 1,2-Diazine Ring
An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the pyridazine core, tracing its path from an early synthetic curiosity to its current status as a privileged scaffold in medicinal and materials chemistry. We will delve into the seminal discoveries that first brought this heterocycle to light, examine the evolution of its synthetic methodologies, and contextualize its rise as a critical pharmacophore in modern drug development.
Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This vicinal arrangement of heteroatoms endows the pyridazine ring with a unique set of physicochemical properties that distinguish it from its isomers, pyrimidine and pyrazine.[2][3] These properties—notably a high dipole moment, weak basicity, and robust capacity as a dual hydrogen-bond acceptor—render it an exceptionally valuable component in the design of bioactive molecules.[4][5] Once considered rare and of limited interest, the pyridazine scaffold is now recognized as a "privileged scaffold" and is a core component of numerous approved pharmaceuticals and agrochemicals.[1][4][6] This guide will illuminate the historical and chemical journey that led to its current prominence.
PART 1: The Dawn of Pyridazine Chemistry: Discovery and Foundational Syntheses
The story of pyridazine begins not with the parent heterocycle itself, but with one of its derivatives, emerging from the foundational work of one of organic chemistry's most influential figures.
The First Encounter: Emil Fischer's Serendipitous Synthesis (1886)
The first documented synthesis of a pyridazine derivative was accomplished by the legendary German chemist Hermann Emil Fischer . In 1886, during his extensive investigations into indole synthesis, Fischer reported the preparation of a pyridazine through the condensation of phenylhydrazine with levulinic acid.[1][2] This reaction, while not aimed at producing pyridazines, demonstrated a viable, albeit unintentional, pathway to this new class of heterocycles. Fischer's earlier discovery of phenylhydrazine in 1875 was the critical enabler for this work, providing the key nucleophilic reagent that would become central to diazine chemistry.[7][8][9]
Isolating the Parent Ring: The Work of Tauber (1895)
While Fischer had created a derivative, the unsubstituted parent pyridazine ring remained elusive for another decade. Its first synthesis was reported by Tauber in 1895.[2][10] The route was arduous, involving the oxidation of benzocinnoline to yield pyridazinetetracarboxylic acid, which was then decarboxylated to afford the parent pyridazine.[1] This multi-step process underscored the initial synthetic challenges and the esoteric nature of the compound at the time.
The Indispensable Reagent: Theodor Curtius and the Discovery of Hydrazine
No discussion of pyridazine synthesis is complete without acknowledging the pivotal contribution of Theodor Curtius , who first discovered hydrazine (N₂H₄).[11][12] Hydrazine and its derivatives are the quintessential building blocks for constructing the pyridazine ring, serving as the source of the two adjacent nitrogen atoms. Curtius's work provided the fundamental tool that would unlock more direct and efficient synthetic routes, moving pyridazine chemistry from academic curiosity toward practical application.
PART 2: Establishing the Core: The Rise of Foundational Synthetic Methodologies
With the key reagents identified, the next phase in pyridazine's history was the development of reliable and generalizable methods for constructing the core ring system. Two primary strategies emerged as the cornerstones of pyridazine synthesis.
The 1,4-Dicarbonyl Condensation Route
A versatile and widely adopted method for forming the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with hydrazine.[1][2][13] This approach is a direct and intuitive way to form the six-membered ring by creating two C-N bonds. The reaction is conceptually analogous to the celebrated Paal-Knorr synthesis used to prepare furans and pyrroles from the same 1,4-dicarbonyl precursors.[14][15][16]
Caption: Paal-Knorr type synthesis of pyridazines from 1,4-dicarbonyls.
-
Reaction Setup: A solution of the 1,4-diketone (1.0 eq.) is prepared in a suitable solvent, typically ethanol or acetic acid.
-
Hydrazine Addition: Hydrazine hydrate (1.1 eq.) is added to the solution. The mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the diketone.
-
Cyclization: The reaction progress is monitored by Thin Layer Chromatography (TLC). The initial condensation forms a dihydropyridazine intermediate.
-
Oxidation: Upon completion of the cyclization, an oxidizing agent (e.g., air, bromine, or palladium on carbon) is introduced to aromatize the ring to the final pyridazine product.[17]
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired pyridazine derivative.
The Maleic Anhydride/Hydrazide Pathway
A more efficient and industrially significant route to the pyridazine core, particularly for producing key intermediates, starts with maleic anhydride or its corresponding hydrazide.[1][2][13] This method provides direct access to pyridazinones, which are versatile precursors for a wide array of functionalized pyridazines.
Maleic hydrazide itself exists in tautomeric equilibrium, with the more stable form being 6-hydroxy-2H-pyridazin-3(2H)-one, a structure that readily lends itself to further chemical modification.[18] The reaction of maleic anhydride with hydrazine is a robust method for producing 3,6-dihydroxypyridazine (maleic hydrazide).[19] This intermediate can then be converted to 3,6-dichloropyridazine, a crucial building block in drug synthesis.[20]
Caption: Synthesis pathway from Maleic Anhydride to key pyridazine intermediates.
PART 3: The Modern Era: From Agrochemicals to Advanced Pharmaceuticals
For much of the 20th century, interest in pyridazines was modest, partly because they are exceptionally rare in nature.[1][10] This changed dramatically in the 1970s with the discovery of the first naturally occurring pyridazines, such as the antifungal pyridazomycin produced by Streptomyces violaceoniger.[10] This discovery, coupled with the identification of herbicidal activity in compounds like pyridate, catalyzed a surge of interest from both the agrochemical and pharmaceutical industries.[1][10]
Advanced Synthetic Strategies for a Privileged Scaffold
The growing importance of the pyridazine core spurred the development of more sophisticated and regioselective synthetic methods.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition strategy has become a premier method for constructing highly substituted pyridazines. The reaction typically involves an electron-deficient 1,2,4,5-tetrazine (as the diene) reacting with an electron-rich dienophile (an alkyne or alkene).[21] The initial cycloadduct rapidly extrudes a molecule of dinitrogen (N₂) to afford the aromatic pyridazine ring with excellent regiocontrol.[22][23]
-
Metal-Catalyzed Cyclizations: Modern organometallic chemistry has also provided new routes. For instance, copper-catalyzed aerobic 6-endo-trig cyclizations of readily available β,γ-unsaturated hydrazones offer an efficient pathway to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines.[22]
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) route to pyridazines.
The Pyridazine Scaffold in Modern Drug Discovery
The unique electronic and structural features of the pyridazine ring make it a highly sought-after pharmacophore. Its utility stems from its ability to:
-
Act as a Bioisostere: It can serve as a less lipophilic substitute for a phenyl ring or as a replacement for other azines, modulating properties like solubility and metabolic stability.[4][24]
-
Engage in Key Interactions: The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, enabling robust interactions with biological targets like protein kinases.[4]
-
Improve Pharmacokinetic Properties: The inherent polarity of the ring can enhance aqueous solubility and reduce interactions with off-target proteins like the hERG potassium channel.[4][5]
This has led to the successful development of numerous drugs across a wide range of therapeutic areas.
| Drug Name | Therapeutic Application | Key Structural Feature |
| Minaprine [4][25] | Atypical Antidepressant (MAO inhibitor) | 3-Aminopyridazine |
| Hydralazine [1][25] | Antihypertensive (Vasodilator) | Phthalazine (Benzo[d]pyridazine) |
| Cadralazine [1][25] | Antihypertensive | 3-Hydrazinopyridazine |
| Relugolix [4][5][24] | GnRH Receptor Antagonist | 3-Aminopyridazine |
| Deucravacitinib [4][5] | Allosteric TYK2 Inhibitor (Psoriasis) | 3-Aminopyridazine |
| Ponatinib [4] | Multi-targeted Tyrosine Kinase Inhibitor | Imidazo[1,2-b]pyridazine |
| Ensartinib [4] | ALK Inhibitor (Cancer) | Pyridazinone |
Conclusion
The journey of the pyridazine heterocycle is a compelling narrative of chemical discovery and innovation. From its initial, almost accidental, synthesis in Emil Fischer's laboratory, it has evolved into a cornerstone of modern medicinal chemistry. The development of robust synthetic routes, from classic condensations to elegant cycloadditions, has made this once-esoteric ring system readily accessible. Its unique physicochemical properties have proven invaluable for drug designers seeking to optimize potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance and our understanding of drug-target interactions deepens, the versatile pyridazine scaffold is certain to remain a central and enduring feature in the discovery of future therapeutics and advanced materials.[26]
References
-
Pyridazine - Wikipedia . Wikipedia. [Link]
-
Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction . SpringerLink. [Link]
-
Synthesis of pyridazines . Organic Chemistry Portal. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. [Link]
-
A Novel Approach to the Pyrido[4,3-c]pyridazine Ring . Combinatorial Chemistry Review. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides . RSC Publishing. [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review . PubMed. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines . Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Unique Pyridazines . Liberty University. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery . SpringerLink. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems . Bentham Science. [Link]
-
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems . Ingenta Connect. [Link]
-
Synthesis and specification of pyridazine derivatives . ResearchGate. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 . PubMed. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field . SCIRP. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation . National Institutes of Health (NIH). [Link]
-
Recent Achievements in the Chemistry of 1,2-Diazines . ResearchGate. [Link]
-
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems . Bentham Science. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery . ResearchGate. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . National Institutes of Health (NIH). [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery . PubMed. [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis . ResearchGate. [Link]
- Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
Theodor Curtius - Wikipedia . Wikipedia. [Link]
-
Paal–Knorr synthesis - Wikipedia . Wikipedia. [Link]
- Preparation method of 3, 6-dihydroxypyridazine.
-
Aromatic- pyridine synthesis (Paal-Knorr) . Organic Mechanisms Online. [Link]
-
Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine1 . Journal of the American Chemical Society. [Link]
-
Synthesis of Pyridazine . ChemTube3D. [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine . ACS Publications. [Link]
-
Theodor Curtius: Revolutionizing Chemistry | Scientist Biography . YouTube. [Link]
-
Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer . Britannica. [Link]
-
Hermann Emil Fischer – The most outstanding chemist in history . Comptes Rendus de l'Académie des Sciences. [Link]
-
Emil Fischer - Wikipedia . Wikipedia. [Link]
-
Emil Fischer . Science History Institute. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses . National Institutes of Health (NIH). [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method . YouTube. [Link]
-
Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 9. Emil Fischer - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. youtube.com [youtube.com]
- 17. chemtube3d.com [chemtube3d.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 22. Pyridazine synthesis [organic-chemistry.org]
- 23. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 24. img01.pharmablock.com [img01.pharmablock.com]
- 25. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Review of Methyl 6-methylpyridazine-3-carboxylate literature
An In-Depth Technical Guide to Methyl 6-methylpyridazine-3-carboxylate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its role as a less lipophilic bioisostere for the phenyl ring, make it an attractive scaffold in drug design.[2] Within this chemical class, this compound (CAS: 106584-51-4) emerges as a pivotal building block, offering a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth review of its synthesis, chemical reactivity, and applications, offering field-proven insights for researchers in organic synthesis and drug discovery.
Core Compound Profile
This compound is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at the 6-position and a methyl ester at the 3-position. Its structure presents multiple reactive sites, making it a valuable intermediate for chemical diversification.
| Property | Value | Source |
| CAS Number | 106584-51-4 | [3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Physical Form | Solid | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Production
While multiple synthetic routes to pyridazine cores exist, a common and logical pathway to this compound involves the construction of the carboxylic acid precursor followed by esterification. A representative synthesis can be conceptualized starting from the more readily available 3,6-dimethylpyridazine.
Proposed Synthetic Workflow
This proposed two-step synthesis leverages a selective oxidation of one methyl group, followed by a standard esterification reaction. The selectivity of the oxidation is a critical consideration, often influenced by the electronic nature of the pyridazine ring and reaction conditions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Representative Oxidation
This protocol is adapted from a similar oxidation of 3-chloro-6-methylpyridazine to its corresponding carboxylic acid, demonstrating the feasibility of this transformation.[6] The choice of oxidant is crucial; potassium permanganate (KMnO₄) or chromium-based reagents are powerful enough for this conversion.
Objective: To synthesize 6-Methylpyridazine-3-carboxylic acid from 3,6-Dimethylpyridazine.
Materials:
-
3,6-Dimethylpyridazine
-
Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇)[6]
-
Ice-water bath
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,6-dimethylpyridazine to 50% sulfuric acid under cooling in an ice-water bath.[6]
-
Oxidant Addition: While stirring vigorously, slowly and portion-wise add the oxidant (e.g., potassium permanganate) to the solution, maintaining a low temperature.[6] The stoichiometry is critical; typically, 3-4 equivalents of oxidant are required.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for several hours until TLC or LC-MS indicates the consumption of the starting material.[6]
-
Workup: Cool the reaction mixture and carefully quench by pouring it into a beaker of ice water.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[6]
-
Purification: The resulting solid, 6-Methylpyridazine-3-carboxylic acid, can be purified by recrystallization.[6]
Experimental Protocol: Fischer Esterification
This is a standard acid-catalyzed esterification.
Objective: To synthesize this compound from its carboxylic acid precursor.
Materials:
-
6-Methylpyridazine-3-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 6-Methylpyridazine-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Neutralization: After cooling, slowly add saturated sodium bicarbonate solution to neutralize the catalytic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified via column chromatography if necessary.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for derivatization, providing access to a diverse library of compounds for screening.
Caption: Key reaction pathways for derivatizing this compound.
Reactions at the Ester Group
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup readily converts the ester back to the corresponding carboxylic acid, 6-methyl-3-pyridazinecarboxylic acid. This acid is a key intermediate for forming amide bonds via standard peptide coupling reagents.
-
Amidation: Direct reaction with primary or secondary amines, often aided by heat or catalysts, can form a wide array of amides. This is a common strategy in medicinal chemistry to modulate solubility and target interactions.
-
Hydrazinolysis: Reaction with hydrazine hydrate yields the corresponding hydrazide. This functional group is a precursor for synthesizing other heterocyclic systems like pyrazoles and triazoles, further expanding the chemical space.[7]
Reactions at the Methyl Group
-
Oxidation: As demonstrated in the synthesis of the precursor, the C6-methyl group can be oxidized to a carboxylic acid.[6] This transformation opens the door to creating symmetrically or asymmetrically substituted pyridazine-3,6-dicarboxylates.
Reactions involving the Pyridazine Ring
-
N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to N-oxides using reagents like m-CPBA. This modification can alter the electronic properties of the ring and influence its metabolic profile and solubility.
-
Substitution: While the ring is electron-deficient, nucleophilic substitution is more common on pyridazines bearing a leaving group (like a halogen).[8] However, the existing substituents can direct electrophilic substitution under specific conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a validated pharmacophore present in approved drugs and numerous clinical candidates.[2] Derivatives have shown a remarkable breadth of biological activities, underscoring the importance of intermediates like this compound.
The Pyridazine Core: A Privileged Scaffold
The pyridazine heterocycle offers several advantages in drug design:
-
Hydrogen Bond Acceptor: The two adjacent nitrogen atoms are strong hydrogen bond acceptors, enabling robust interactions with protein targets.[2]
-
Dipole Moment: The scaffold possesses a significant dipole moment, which generally leads to improved aqueous solubility and reduced lipophilicity compared to a corresponding phenyl ring.[2]
-
Metabolic Stability: The pyridazine ring can serve as a metabolically more stable alternative to other aromatic systems prone to oxidative metabolism.
Survey of Biological Activities of Pyridazine Derivatives
The versatility of the pyridazine core is evident from the wide range of biological activities reported for its derivatives. This compound serves as a starting point for accessing these and other classes of bioactive molecules.
| Biological Activity | Target/Mechanism | Example Derivative Class | Source(s) |
| Anticancer | Cyclin-dependent kinase 2 (CDK2) inhibition, p38α MAPK kinase inhibition | 3,6-disubstituted pyridazines | [1][9] |
| Antiviral | Inhibition of viral replication (e.g., HIV, TMV) | Hydrazine derivatives of pyridazones | [10] |
| Antihypertensive | Vasodilatory effects | Substituted pyridazinones | [10] |
| Antimicrobial | Inhibition of DNA gyrase, disruption of cell wall synthesis | Pyridazine-Schiff bases, Pyrazole-pyridazines | [9][11] |
| Antidepressant | Monoamine oxidase (MAO) inhibition (e.g., Minaprine) | 3-aminopyridazines | [2][10] |
| Herbicidal | Inhibition of plant-specific enzymes | N-substituted amino-pyridazines | [7] |
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to vast and diverse chemical libraries with proven therapeutic potential. Its well-defined reactive sites—the ester, the methyl group, and the pyridazine core—provide chemists with a robust platform for generating novel molecular architectures. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to strategically design and execute synthetic campaigns aimed at discovering the next generation of pyridazine-based therapeutics.
References
-
Jennychem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Aggarwal, S., & Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(20), 8993-9029. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity. Retrieved from [Link]
-
Gomktsyan, T., et al. (2021). Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives. Russian Journal of General Chemistry, 91(10), 2034-2040. Retrieved from [Link]
- Google Patents. (2011). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Obeid, A., et al. (2021). Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Open Access Library Journal, 8(11), 1-10. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterization, Computational Studies and In Vitro Biological Effects of Novel Pyrazoles, Pyridazines, Thiazoles Containing a Quinazoline Scaffold. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). Methyl 6-methoxy-pyridazine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 106584-51-4 Name: this compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Methyl 6-methylpyridine-3-carboxylate 97 5470-70-2 [sigmaaldrich.com]
- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Solubility of Methyl 6-methylpyridazine-3-carboxylate in different solvents
An In-depth Technical Guide to the Solubility of Methyl 6-methylpyridazine-3-carboxylate
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and in vivo efficacy. This guide provides a detailed examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile based on its structural attributes, and provide a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively manage and optimize the solubility of this compound and its analogs.
Introduction: The Central Role of Solubility
This compound is a substituted pyridazine derivative. The pyridazine ring system is a notable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The unique physicochemical properties of the pyridazine nucleus, such as its high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in drug design.[2]
Understanding the solubility of this compound is paramount for several key reasons:
-
Synthesis and Purification: Solubility dictates the choice of reaction media and is fundamental to developing effective crystallization and purification protocols.
-
In Vitro Assays: For biological screening, a compound must be sufficiently soluble in aqueous buffer systems to produce reliable and reproducible results.[4]
-
Formulation Development: The solubility profile is a primary determinant in designing a dosage form that can achieve suitable bioavailability for the intended therapeutic effect.[4][5]
This guide will delve into the factors influencing the solubility of this specific molecule and provide the necessary tools for its empirical assessment.
Physicochemical Properties and Structural Analysis
To predict and understand solubility, we must first examine the inherent properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Melting Point | 34-37 °C (lit.) | |
| Boiling Point | 160 °C / 106 mmHg (lit.) | |
| Structure | COC(=O)c1ccc(C)nc1 |
The structure of this compound contains several key features that influence its solubility:
-
Pyridazine Ring: This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors. The polar nature of the C-N bonds contributes to its overall polarity.[1][6]
-
Methyl Ester Group (-COOCH₃): This is a polar functional group that can also participate in hydrogen bonding as an acceptor at the carbonyl oxygen.
-
Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes to solubility in less polar organic solvents.
The presence of both polar (pyridazine ring, ester) and non-polar (methyl group) moieties suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents. The fundamental principle of "like dissolves like" dictates that its solubility will be highest in solvents with similar polarity.[7]
Theoretical Solubility Profile
While specific experimental data for this compound is not widely published, we can construct a theoretical solubility profile based on its structure and established chemical principles.[7][8][9] Solvents are broadly classified as polar protic (can donate hydrogen bonds), polar aprotic (cannot donate hydrogen bonds), and non-polar.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | The pyridazine nitrogens and ester carbonyl can accept hydrogen bonds from the solvent, but the lack of a hydrogen bond donor on the solute and the presence of the non-polar methyl group limit aqueous solubility. Solubility in alcohols is expected to be higher than in water.[1][10] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar regions of the solute. DMSO is a powerful solvent and is expected to dissolve the compound well.[8][10] |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to Low | Toluene and DCM, having some polar character, are expected to be better solvents than highly non-polar alkanes like hexane, where solubility will likely be poor. The non-polar methyl group and the aromatic ring will favor interaction with these solvents.[8][11] |
The Effect of Temperature: For most solid organic compounds, solubility increases with increasing temperature.[7][12][13] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[14] Therefore, heating a suspension of this compound in a given solvent is expected to increase the amount of dissolved material. This relationship is crucial for processes like recrystallization.
Gold-Standard Experimental Protocol: Equilibrium Solubility Determination
To move from theoretical prediction to quantitative fact, a robust experimental protocol is essential. The shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic or equilibrium solubility.[15] This method measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[16]
Rationale for the Shake-Flask Method
This protocol is designed to be a self-validating system. By ensuring an excess of the solid compound is present, we guarantee that the solution reaches saturation. Maintaining a constant temperature and allowing sufficient time for equilibration ensures that the measured concentration represents a true thermodynamic equilibrium. The subsequent analytical step provides a quantifiable endpoint.
Materials and Apparatus
-
Solute: this compound (ensure purity is documented, e.g., >97%).
-
Solvents: A range of analytical-grade solvents (e.g., Water, Methanol, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus:
-
Analytical balance (4-decimal place).
-
Scintillation vials or glass test tubes with screw caps.
-
Constant temperature incubator/shaker or water bath.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility and low compound binding).
-
Volumetric flasks and pipettes.
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).
-
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~10 mg of solute to 1 mL of the chosen solvent.[4]
-
Equilibration: Cap the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A duration of 24-48 hours is typically sufficient to reach equilibrium, though this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[17]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. This step is crucial and can be performed by either:
-
Centrifugation: Centrifuge the vial to pellet the excess solid, then sample the supernatant.
-
Filtration: Draw the supernatant through a syringe filter. This method can sometimes underestimate solubility if the compound adsorbs to the filter material.[4] It is vital to discard the initial portion of the filtrate to saturate any binding sites on the filter.
-
-
Sample Dilution: Immediately dilute the clear, saturated filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical instrument. This also prevents the compound from precipitating out of the saturated solution.
-
Concentration Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculation: Calculate the solubility by taking the measured concentration and multiplying by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
Visualizing the Workflow
The following diagram outlines the logical flow of the equilibrium solubility determination protocol.
Conclusion
The solubility of this compound is a multifaceted property dictated by the interplay of its polar and non-polar structural elements. While theoretical predictions provide a valuable starting point, rigorous experimental determination via a validated method like the shake-flask protocol is indispensable for obtaining actionable data for drug discovery and development. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to confidently assess and interpret the solubility of this compound, enabling informed decisions in synthesis, screening, and formulation.
References
- Comparison of the polarity of organic solvents. (2022-10-13). [Source Not Available].
- Polarity of Solvents. [Source Not Available].
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Source Not Available].
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09-01).
- Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts.
- Effects of Temperature and Pressure on Solubility. (2022-07-04). Chemistry LibreTexts.
- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.
- Methyl 6-methylpyridine-3-carboxyl
- An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2015-08-07).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
- How do you distinguish the polarity of organic solvent? (2014-10-15).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Solubility 3 Temperature dependence of aqueous solubility. (2020-11-12). YouTube.
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019-05-27).
- What factors affect solubility? (2022-04-18).
- Pyridazine. Solubility of Things.
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Effect of Temperature and Solvent on Solubility. IU Pressbooks.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.
- Computational models for the prediction of drug solubility. (2008-08-01).
- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent
- Pyridazines and their Benzo Derivatives.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Benchchem.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rheolution.com [rheolution.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Tautomerism in substituted pyridazines
An In-depth Technical Guide to Tautomerism in Substituted Pyridazines for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous bioactive compounds. The biological activity and physicochemical properties of these molecules are often intrinsically linked to their tautomeric forms. A comprehensive understanding of the tautomeric equilibria in substituted pyridazines is therefore critical for rational drug design and development. This guide provides an in-depth exploration of the core principles governing tautomerism in this important class of heterocycles, detailing the structural and environmental factors that influence tautomeric preference. We will examine the key analytical techniques for characterizing tautomers and discuss the implications of tautomerism on drug action and ADME properties.
Introduction: The Significance of Tautomerism in Pyridazine Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a crucial concept in organic chemistry with profound implications for medicinal chemistry. In the realm of pyridazine-containing drug candidates, the predominant tautomeric form can significantly influence a molecule's shape, hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. For instance, the tautomeric state of a pyridazine derivative can dictate its ability to act as a hydrogen bond donor or acceptor, a critical determinant of binding affinity and selectivity. Furthermore, since different tautomers possess distinct physicochemical properties, understanding and controlling tautomeric equilibria can be leveraged to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will focus on the most prevalent forms of tautomerism in substituted pyridazines: annular, amino-imino, and keto-enol tautomerism. We will dissect the underlying principles that govern these equilibria and present methodologies for their characterization.
Annular Tautomerism in Substituted Pyridazines
Annular tautomerism involves the migration of a proton between two nitrogen atoms within the pyridazine ring. This is particularly relevant in N-unsubstituted pyridazinones, pyridazinethiones, and aminopyridazines. The position of the proton can dramatically alter the molecule's electronic distribution and external interactions.
2.1. Factors Influencing Annular Tautomeric Equilibrium
The preference for one annular tautomer over another is a delicate balance of several factors:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridazine ring can stabilize or destabilize specific tautomeric forms by modulating the basicity of the ring nitrogens. For example, an EWG may favor the tautomer where the proton is located on the nitrogen atom further away from the substituent.
-
Steric Hindrance: Bulky substituents adjacent to a ring nitrogen can sterically hinder solvation and favor the tautomer where the proton resides on the less hindered nitrogen.
-
Solvent Effects: The polarity of the solvent plays a crucial role in solvating the different tautomers. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. In contrast, nonpolar solvents may favor less polar forms.
-
pH: The pH of the medium can dictate the protonation state of the pyridazine ring, thereby influencing the tautomeric equilibrium.
Amino-Imino Tautomerism in Aminopyridazines
Aminopyridazines can exist in equilibrium between the amino form and the imino form. The amino form is generally the more stable tautomer for simple aminopyridazines, but this can be influenced by substitution and environmental factors.
3.1. Spectroscopic Characterization of Amino-Imino Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between amino and imino tautomers.
-
¹H NMR: The chemical shift of the amino protons (typically a broad singlet) and the ring protons can provide valuable clues. The imino form will exhibit a proton on the ring nitrogen.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to the tautomeric form.
-
¹⁵N NMR: This technique can directly probe the nitrogen environment, providing unambiguous evidence for the location of the proton.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted pyridazine in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the amino/imino protons and the chemical shifts of the aromatic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the observed chemical shifts with those predicted for each tautomer by computational methods or with data from model compounds.
-
2D NMR (HSQC, HMBC): These experiments can be used to correlate proton and carbon signals, aiding in the definitive assignment of the tautomeric form.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insights into the thermodynamics of the tautomeric equilibrium. Changes in the relative populations of the tautomers with temperature can be used to calculate ΔH° and ΔS°.
Keto-Enol Tautomerism in Pyridazinones
Pyridazinones, which contain a carbonyl group adjacent to a ring nitrogen, can exhibit keto-enol tautomerism. The equilibrium between the keto (pyridazinone) and enol (hydroxypyridazine) forms is a classic example of prototropy.
4.1. Influence of Aromaticity on Keto-Enol Equilibrium
The aromaticity of the pyridazine ring plays a significant role in determining the position of the keto-enol equilibrium. The enol form, hydroxypyridazine, possesses a fully aromatic pyridazine ring, which is energetically favorable. However, the stability of the keto form is enhanced by the strong C=O bond. In many cases, the keto form predominates, but the equilibrium can be shifted by substituents and solvent.
4.2. A Case Study: 6-Phenyl-3(2H)-pyridazinone
Let's consider the tautomerism of 6-phenyl-3(2H)-pyridazinone. This compound can exist in two primary tautomeric forms: the keto form and the enol form.
While the keto form of pyridazinones is generally more common, the enol form can be stabilized by factors that enhance aromaticity or by intramolecular hydrogen bonding.[1]
dot
Caption: Keto-enol tautomerism of 6-phenyl-3(2H)-pyridazinone.
Table 1: Influence of Solvent on the Keto-Enol Equilibrium of a Model Pyridazinone
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form |
| D₂O | 78.4 | >98 | <2 |
| DMSO-d₆ | 47.2 | 95 | 5 |
| CD₃OD | 32.7 | 92 | 8 |
| CDCl₃ | 4.8 | 85 | 15 |
| CCl₄ | 2.2 | 51 | 49 |
Note: Data are illustrative and based on general trends for similar systems. Actual values can vary depending on the specific pyridazinone.
The data in Table 1 illustrate the profound effect of solvent polarity on the keto-enol equilibrium. In polar protic solvents like D₂O, the more polar keto form is significantly favored. As the solvent polarity decreases, the less polar, but potentially intramolecularly hydrogen-bonded, enol form becomes more populated.
Computational Approaches to Tautomerism Prediction
In addition to experimental methods, computational chemistry provides a powerful toolkit for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for these calculations.
Workflow for Computational Tautomer Prediction
dot
Caption: A typical workflow for computational tautomer prediction.
Step-by-Step Computational Protocol:
-
Structure Generation: Generate 3D structures of all possible tautomers.
-
Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvation Modeling: To account for solvent effects, single-point energy calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Relative Energy Calculation: The relative energies of the tautomers are calculated to predict their relative populations at equilibrium.
Implications for Drug Development
The tautomeric state of a pyridazine derivative can have a significant impact on its drug-like properties:
-
Target Binding: The hydrogen bonding pattern and overall shape of a molecule are dictated by its tautomeric form. A change in tautomeric state can lead to a dramatic loss of binding affinity.
-
Solubility: Tautomers can have different polarities and crystal packing energies, which in turn affect their aqueous solubility.
-
Lipophilicity (LogP): The partitioning of a drug between octanol and water is a key determinant of its membrane permeability. Different tautomers will have different LogP values.
-
Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.
Conclusion
Tautomerism is a fundamental consideration in the design and development of pyridazine-based therapeutic agents. The interplay of electronic, steric, and environmental factors creates a complex energy landscape that determines the predominant tautomeric form. A thorough understanding of these principles, coupled with the application of modern analytical and computational techniques, is essential for the medicinal chemist to rationally design and optimize pyridazine scaffolds for desired biological activity and physicochemical properties. By embracing the complexities of tautomerism, researchers can unlock the full potential of this versatile heterocyclic core.
References
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information.
- Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate.
- Keto-enol tautomerism of pyridazine-3(2H)one. (n.d.). ResearchGate.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
- Synthesis and chemistry of pyridazin-3(2H)-ones. (2020). ScienceDirect.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research.
- Keto-enol tautomerism in the development of new drugs. (2023). Frontiers in Chemistry.
- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry.
Sources
An In-depth Technical Guide to the Stability of Methyl 6-methylpyridazine-3-carboxylate
Introduction: The Imperative of Stability in Drug Discovery
Methyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry. Pyridazine derivatives are explored for a wide range of therapeutic applications due to their unique physicochemical properties, including their capacity for hydrogen bonding and dipole interactions.[1][2] As a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs), understanding the intrinsic stability of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development.
The chemical stability of a molecule dictates its shelf-life, informs the selection of formulation strategies, and, most importantly, ensures the safety and efficacy of the final drug product.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions, offering both foundational knowledge and practical, field-proven protocols for its assessment.
Physicochemical Profile of the Core Moiety
A foundational understanding of a molecule's physical and chemical properties is essential before embarking on stability assessments.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 106584-51-4 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Solid (typical) | [6] (related pyridine) |
| Storage | Sealed in dry, 2-8°C | [5] |
The structure consists of a π-electron deficient pyridazine ring, which influences its reactivity and stability.[7] The presence of an ester functional group is a key feature, as it represents a primary site for potential hydrolytic degradation.
Forced Degradation: Probing the Molecule's Vulnerabilities
Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing.[3] Its purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3] This data is fundamental to developing stability-indicating analytical methods, which can reliably separate the intact molecule from its degradants.[8][9]
The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][10]
Hydrolytic Stability: The Impact of pH
The ester linkage in this compound is the most probable site of hydrolytic degradation. This reaction is highly dependent on pH.
-
Acidic Hydrolysis: Under acidic conditions, the ester can undergo hydrolysis to yield 6-methylpyridazine-3-carboxylic acid and methanol. This reaction is typically reversible and proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), the ester will undergo irreversible saponification. This process is generally much faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The products are methanol and the carboxylate salt of 6-methylpyridazine-3-carboxylic acid.
Causality: The electron-withdrawing nature of the pyridazine ring may influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon. The primary degradation pathway is predictable and targets the ester functional group.
Caption: Predicted hydrolytic degradation of the target molecule.
Oxidative Stability
Heterocyclic compounds can be susceptible to oxidation. For this compound, potential sites for oxidation include the nitrogen atoms of the pyridazine ring (formation of N-oxides) or the methyl group. The use of a strong oxidizing agent like hydrogen peroxide (H₂O₂) is a standard approach to test this vulnerability. The π-deficient nature of the pyridazine ring generally makes it less susceptible to electrophilic attack compared to benzene, but oxidative degradation is still a critical parameter to evaluate.[7]
Thermal Stability
Thermal degradation is assessed by exposing the solid compound and solutions to high temperatures. While pyridazine and pyrazine structures can exhibit good thermal stability, the complete molecule's tolerance to heat must be determined experimentally.[11][12][13] Decomposition at elevated temperatures can lead to complex degradation profiles. The goal is to find a temperature that induces degradation without causing a complete and immediate breakdown, typically in the range of 50-70°C for solution studies.[9]
Photostability
Aromatic and heterocyclic systems often absorb UV radiation, which can lead to photolytic degradation.[14][15] ICH guideline Q1B outlines the standard conditions for photostability testing, which involve exposure to a combination of visible and UV light. The mechanism can involve the formation of excited states or free radicals, leading to a variety of degradation products.
A Self-Validating Protocol for Forced Degradation Studies
This protocol is designed as a self-validating system. The inclusion of unstressed controls and the aim for 5-20% degradation ensure that the observed changes are due to the applied stress and that the analytical method is not overwhelmed.[10]
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Hydrochloric Acid (HCl), 1N and 0.1N solutions
-
Sodium Hydroxide (NaOH), 1N and 0.1N solutions
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
Step-by-Step Experimental Workflow
Step 1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
Step 2: Application of Stress Conditions
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable flask. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH. Keep at room temperature for 1-2 hours. Causality Note: Basic hydrolysis is rapid; heat is often unnecessary and may cause excessive degradation.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock with 1 mL of water. Heat at 70°C for 48 hours. Also, test the solid compound in a 70°C oven.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). A parallel sample protected from light serves as the control.
-
Step 3: Sample Processing
-
After the specified stress period, cool the samples to room temperature.
-
Crucial Neutralization Step:
-
For the acid-stressed sample, add 1 mL of 1N NaOH to neutralize.
-
For the base-stressed sample, add 1 mL of 1N HCl to neutralize.
-
-
Dilute all samples (including controls and neutralized samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).
Step 4: Stability-Indicating HPLC Analysis
-
A stability-indicating method must be able to resolve the main peak (intact drug) from all degradation product peaks.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile. Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detector: UV-Vis detector at a wavelength of maximum absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Step 5: Data Analysis
-
Analyze the chromatograms. The control sample should show a single, sharp peak.
-
For stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
Caption: A streamlined workflow for assessing chemical stability.
Summary of Expected Stability Profile
This table summarizes the anticipated stability of this compound based on its chemical structure and general principles of heterocyclic chemistry. Actual results must be confirmed experimentally.
| Stress Condition | Parameter | Expected Outcome | Rationale |
| Hydrolysis | 0.1N HCl, 60°C | Moderate Degradation | Acid-catalyzed hydrolysis of the ester group. |
| Hydrolysis | 0.1N NaOH, RT | Significant Degradation | Rapid saponification of the ester group.[16] |
| Oxidation | 3% H₂O₂, RT | Low to Moderate Degradation | Potential for N-oxidation or side-chain oxidation. |
| Thermal | 70°C (Solution/Solid) | Low Degradation | Heterocyclic cores are often thermally stable.[13] |
| Photolytic | ICH Q1B Conditions | Potential for Degradation | Aromatic systems can absorb UV/Vis light, leading to degradation.[14] |
Conclusion
This compound, by virtue of its ester functionality, is expected to be most susceptible to hydrolytic degradation, particularly under basic conditions. Its stability against oxidative, thermal, and photolytic stress must be empirically determined but is predicted to be more robust. The protocols and insights provided in this guide offer a comprehensive framework for researchers to rigorously evaluate the stability of this important chemical entity. Such studies are not a mere formality but a cornerstone of sound scientific research and drug development, ensuring that molecules advanced toward clinical use are well-characterized, stable, and safe.
References
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.11
-
Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801. PubChem.Link
-
3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Benchchem.Link
-
Pyridazine-3-carboxylic acid | 2164-61-6. J&K Scientific LLC.Link
-
Methyl 6-methylpyridine-3-carboxylate 97 5470-70-2. Sigma-Aldrich.Link
-
Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate.Link
-
CAS 106584-51-4 | this compound. Alchem Pharmtech.Link
-
Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate.Link
-
This compound. Jennychem.Link
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. Nature.Link
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.Link
-
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.Link
-
ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE synthesis. ChemicalBook.Link
-
Methyl 6-chloropyridazine-3-carboxylate. ChemBK.Link
-
106584-51-4|this compound|BLD Pharm. BLD Pharm.Link
-
Forced degradation study | Download Table. ResearchGate.Link
-
Forced Degradation Studies. MedCrave online.Link
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.Link
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.Link
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.Link
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.Link
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental University Journal of Pharmaceutical Sciences.Link
-
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride. Achmem.Link
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.Link
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH.Link
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.Link
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 6. 6-甲基烟酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 11. chempap.org [chempap.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 6-methylpyridazine-3-carboxylate
Introduction
Methyl 6-methylpyridazine-3-carboxylate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common feature in a variety of biologically active molecules. The specific substitution pattern of this compound, with a methyl group at the 6-position and a methyl ester at the 3-position, provides versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of novel pharmaceutical candidates. This document provides a comprehensive guide for the synthesis of this compound, detailing two robust protocols for the key esterification step, and a proposed route for the synthesis of its carboxylic acid precursor. The protocols are designed to be self-validating and are supported by mechanistic insights and references to authoritative literature.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-part strategy. The first part involves the synthesis of the key intermediate, 6-methylpyridazine-3-carboxylic acid. The second part is the esterification of this carboxylic acid to the desired methyl ester.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-methylpyridazine-3-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. This protocol outlines a two-step process starting from commercially available reagents.
Step 1.1: Synthesis of 3,6-dimethylpyridazine
The formation of the pyridazine ring is achieved through the cyclization of a 1,4-dicarbonyl compound with hydrazine.
Protocol:
-
To a solution of hexane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 3,6-dimethylpyridazine.
Step 1.2: Selective Oxidation of 3,6-dimethylpyridazine
The selective oxidation of one of the methyl groups of 3,6-dimethylpyridazine to a carboxylic acid is a key transformation. This proposed protocol is based on established methods for the oxidation of methyl groups on heterocyclic rings.[1] Careful control of stoichiometry and reaction conditions is crucial to favor mono-oxidation and minimize the formation of the dicarboxylic acid byproduct.
Protocol:
-
In a flask equipped with a stirrer and a condenser, dissolve 3,6-dimethylpyridazine (1 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) (2-4 equivalents), in portions, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-methylpyridazine-3-carboxylic acid can be purified by recrystallization.
Note on an Alternative Approach: Biocatalytic methods have shown promise for the selective oxidation of methyl groups on heterocyclic rings. For instance, certain microorganisms can selectively oxidize one methyl group of dimethylpyridines, offering a greener alternative to harsh chemical oxidants.[2]
Part 2: Esterification of 6-methylpyridazine-3-carboxylic Acid
Two reliable methods for the esterification of 6-methylpyridazine-3-carboxylic acid are presented below. The choice of method may depend on the scale of the reaction and the available reagents.
Method A: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed esterification method.[3][4][5][6][7][8] It is an equilibrium process, and using a large excess of the alcohol (methanol) drives the reaction towards the product.
Caption: Simplified mechanism of Fischer Esterification.
Protocol:
-
Suspend 6-methylpyridazine-3-carboxylic acid (1 equivalent) in methanol (used as both reagent and solvent, typically a large excess).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the suspension.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
Method B: Esterification via Acid Chloride Formation
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[9][10] This method often provides higher yields as it is not an equilibrium-limited reaction.
Protocol:
Step 2.1: Formation of 6-methylpyridazine-3-carbonyl chloride
-
To a flask containing 6-methylpyridazine-3-carboxylic acid (1 equivalent), add thionyl chloride (SOCl₂, 1.5-2 equivalents) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2.2: Reaction with Methanol
-
Dissolve the crude 6-methylpyridazine-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add methanol (1.5-2 equivalents) dropwise. A non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield |
| 1.1 | Hexane-2,5-dione | Hydrazine hydrate | Ethanol | Reflux | 3-4 | 70-85% |
| 1.2 | 3,6-dimethylpyridazine | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | Sulfuric Acid | 50-80 °C | 2-4 | 40-60% |
| 2A | 6-methylpyridazine-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | 75-90% |
| 2B | 6-methylpyridazine-3-carboxylic acid | 1. SOCl₂, 2. Methanol | DCM or THF | 0 °C to RT | 2-4 | 85-95% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic peaks for the methyl groups, the pyridazine ring protons, and the ester moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in oxidation step | Incomplete reaction or over-oxidation to dicarboxylic acid. | Optimize reaction time and temperature. Carefully control the stoichiometry of the oxidizing agent. |
| Low yield in Fischer esterification | Incomplete reaction due to equilibrium. Water present in reagents or formed during reaction. | Use a larger excess of methanol. Remove water as it forms using a Dean-Stark trap. Ensure all reagents and glassware are dry. |
| Formation of byproducts in acid chloride formation | Degradation of the starting material or product. | Use freshly distilled thionyl chloride. Perform the reaction at a lower temperature if necessary. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ careful column chromatography with an appropriate solvent system. |
References
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
ResearchGate. Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]
-
ResearchGate. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
National Center for Biotechnology Information. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
ResearchGate. Selective Oxidation of a Single Primary Alcohol Function in Oligopyridine Frameworks. [Link]
-
National Center for Biotechnology Information. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. [Link]
-
National Center for Biotechnology Information. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. [Link]
Sources
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
One-Pot Syntheses of Substituted Pyridazines: A Detailed Guide for the Modern Chemist
Introduction: The Enduring Importance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and rigid conformational structure make it a privileged scaffold in the design of a vast array of biologically active compounds. From antihypertensives to anticancer agents and agrochemicals, the substituted pyridazine motif continues to be a focal point of intensive research. The development of efficient, atom-economical, and versatile synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth exploration of several robust one-pot synthetic strategies for the preparation of substituted pyridazines, offering detailed protocols and insights into the rationale behind the experimental choices.
Methodology 1: The Classic [4+2] Cycloaddition Approach
The Diels-Alder reaction and its hetero-variants represent a powerful and convergent strategy for the construction of the pyridazine core. In a typical one-pot [4+2] cycloaddition approach, a 1,4-dicarbonyl compound or a suitable precursor is reacted in situ with hydrazine to form a dihydropyridazine, which is then oxidized to the aromatic pyridazine. A notable advantage of this method is the ability to introduce a wide range of substituents at various positions of the pyridazine ring.
Reaction Rationale and Mechanism
The fundamental principle of this approach lies in the condensation of a 1,4-dicarbonyl compound with hydrazine to form a cyclic dihydropyridazine intermediate. This intermediate is often not isolated but is subjected to an in-situ oxidation to furnish the thermodynamically more stable aromatic pyridazine. The choice of the 1,4-dicarbonyl precursor is critical and can range from saturated diketones to unsaturated enediones, which directly yield the pyridazine upon condensation with hydrazine.
The following diagram illustrates the generalized workflow for the [4+2] cycloaddition and subsequent oxidation:
Caption: Generalized workflow for the one-pot synthesis of pyridazines via [4+2] cycloaddition.
Detailed Experimental Protocol: One-Pot Synthesis of 3,4,6-Triarylpyridazines
This protocol describes a general and efficient one-pot synthesis of 3,4,6-triarylpyridazines from readily available aryl methyl ketones and 1,2-diketones.[1]
Materials:
-
Aryl methyl ketone (e.g., acetophenone) (2.0 mmol)
-
1,2-Diketone (e.g., benzil) (1.0 mmol)
-
Sodium tert-butoxide (2.5 mmol)
-
Hydrazine hydrate (3.0 mmol)
-
Benzene (20 mL)
-
Ethanol (10 mL)
Procedure:
-
To a stirred solution of the aryl methyl ketone (2.0 mmol) and the 1,2-diketone (1.0 mmol) in dry benzene (20 mL) under an inert atmosphere, add sodium tert-butoxide (2.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the condensation to form the but-2-ene-1,4-dione intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation, add ethanol (10 mL) to the reaction mixture, followed by the dropwise addition of hydrazine hydrate (3.0 mmol).
-
Continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
After the reaction is complete (as monitored by TLC), pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3,4,6-triarylpyridazine.
Causality Behind Experimental Choices:
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the methyl ketone, initiating the condensation with the 1,2-diketone.
-
Benzene: A non-polar aprotic solvent is suitable for the base-catalyzed condensation reaction.
-
Ethanol: The addition of a protic solvent like ethanol facilitates the subsequent cyclization reaction with hydrazine hydrate.
-
Hydrazine hydrate: The nucleophilic hydrazine is essential for the cyclization step to form the pyridazine ring.
Methodology 2: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and offers significant advantages in terms of efficiency and sustainability. The copper-catalyzed multicomponent synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters is a prime example of the power of MCRs.[2]
Reaction Rationale and Mechanism
This reaction proceeds through a cascade of events initiated by the copper catalyst. The proposed mechanism involves the formation of a key intermediate through the reaction of the aldehyde and hydrazine, followed by a Michael addition to the electron-deficient alkyne. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable pyridazinone ring. The copper catalyst plays a crucial role in activating the starting materials and facilitating the key bond-forming steps.
The following diagram illustrates the key steps in the copper-catalyzed multicomponent synthesis of pyridazinones:
Caption: Workflow for the copper-catalyzed multicomponent synthesis of pyridazinones.
Detailed Experimental Protocol: Copper(I)-Catalyzed Synthesis of 6-Phenylpyridazin-3(2H)-one
This protocol is adapted from a reported procedure for the copper-catalyzed synthesis of pyridazinones.[2]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethyl propiolate (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add dry toluene (5 mL) to the tube, followed by benzaldehyde (1.0 mmol), ethyl propiolate (1.1 mmol), and hydrazine hydrate (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired 6-phenylpyridazin-3(2H)-one.
Causality Behind Experimental Choices:
-
Copper(I) iodide: A common and effective catalyst for this type of transformation, facilitating the key carbon-nitrogen and carbon-carbon bond formations.
-
Toluene: A high-boiling, non-polar solvent suitable for the reaction temperature.
-
Inert atmosphere: Necessary to prevent the oxidation of the copper(I) catalyst.
-
Ethyl propiolate: An electron-deficient alkyne that readily undergoes Michael addition.
Methodology 3: Transition-Metal-Free [4+2] Cycloaddition of Alkoxyallenes
The development of transition-metal-free synthetic methods is a major goal in green chemistry. This protocol describes an economical and practical one-pot synthesis of 1,4,5,6-tetrahydropyridazines via a [4+2] cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes, which can be subsequently converted to pyridazines.[3][4]
Reaction Rationale and Mechanism
This reaction proceeds through the in-situ generation of a 1,2-diaza-1,3-diene from an α-halohydrazone in the presence of a base. The electron-rich alkoxyallene then undergoes a [4+2] cycloaddition with the diazadiene to form the tetrahydropyridazine ring. The resulting cycloadduct can be readily transformed into the corresponding pyridazine through hydrolysis or oxidation.
The following diagram outlines the workflow for this transition-metal-free approach:
Caption: Workflow for the transition-metal-free synthesis of pyridazines from alkoxyallenes.
Detailed Experimental Protocol: Synthesis of a 1,4,5,6-Tetrahydropyridazine Derivative
This protocol is based on a reported transition-metal-free method.[4]
Materials:
-
Alkoxyallene (0.4 mmol)
-
α-Halohydrazone (0.2 mmol)
-
Potassium phosphate (K₃PO₄) (0.4 mmol)
-
Toluene (2 mL)
Procedure:
-
To a reaction vial, add the α-halohydrazone (0.2 mmol), potassium phosphate (0.4 mmol), and toluene (2 mL).
-
Add the alkoxyallene (0.4 mmol) to the mixture.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to afford the 1,4,5,6-tetrahydropyridazine.
-
Optional Aromatization: The isolated tetrahydropyridazine can be converted to the corresponding pyridazine by treatment with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by acidic hydrolysis. For hydrolysis, dissolve the tetrahydropyridazine (0.1 mmol) in THF (2 mL) and add 1 M HCl (0.1 mL). Stir at room temperature for 12 hours. Then, neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.
Causality Behind Experimental Choices:
-
Potassium phosphate: A mild base is used to generate the 1,2-diaza-1,3-diene from the α-halohydrazone without promoting side reactions.
-
Toluene: A suitable solvent for this reaction, allowing for moderate heating.
-
Alkoxyallene: The electron-donating alkoxy group activates the allene for the cycloaddition reaction.
Safety Precautions
-
Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. Always handle hydrazine and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
1,2-Dicarbonyl compounds can be irritants. Avoid skin and eye contact.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with care.
-
Organic solvents such as benzene and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The one-pot synthesis of substituted pyridazines is a dynamic and evolving field of research. The methodologies presented in this guide, from classic cycloadditions to modern multicomponent and transition-metal-free approaches, provide researchers with a powerful toolkit for accessing a diverse range of pyridazine derivatives. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, scientists can effectively apply and adapt these protocols to their specific research needs, paving the way for new discoveries in drug development and materials science.
References
-
Ye, S., Wu, Y., & Xia, Y. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(27), 15483-15487. [Link]
-
Mantovani, A. C., Goulart, T. A. C., Back, D. F., & Zeni, G. (2014). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. Chemistry, 20(39), 12663–12668. [Link]
- Nongkhlaw, R. L., Nongrum, R., & Myrboh, B. (2003). A novel one-pot synthesis of substituted pyridazines: a general method of preparation of 3,4,6-tri aryl pyridazines. Indian Journal of Chemistry - Section B, 42B(5), 1215-1218.
-
Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018). Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones: An Efficient Synthesis of 1,6-Dihydropyridazines. Organic Letters, 20(11), 3337–3340. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2011). Texas Tech University Chemistry Laboratory Explosion. [Link]
Sources
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine synthesis [organic-chemistry.org]
Topic: Derivatization of Methyl 6-methylpyridazine-3-carboxylate for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in drug design.[4] This application note provides a detailed guide for the systematic derivatization of Methyl 6-methylpyridazine-3-carboxylate, a versatile starting material for generating a library of analogs for Structure-Activity Relationship (SAR) studies. We present detailed protocols for chemical modifications at three key positions: the C3-ester, the C6-methyl group, and the pyridazine ring itself. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this promising scaffold.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring system is a prominent feature in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antihypertensive.[5][6][7] Its two adjacent nitrogen atoms confer specific electronic properties that can be crucial for target engagement, often through hydrogen bonding or π-π stacking interactions.[4] Furthermore, the pyridazine moiety can serve as a bioisosteric replacement for other aromatic systems, sometimes offering improved metabolic stability, reduced lipophilicity, or enhanced target affinity.[8][9]
Systematic SAR studies are the cornerstone of modern drug discovery, allowing medicinal chemists to understand how specific structural modifications influence a compound's biological activity. This compound serves as an ideal starting point for such studies due to its three distinct and chemically addressable functional handles. This guide will explore the strategic derivatization at each of these points to build a diverse chemical library.
Caption: Overall strategy for SAR studies on this compound.
Derivatization at the C3-Ester Position
The methyl ester at the C3 position is the most accessible functional group for initial diversification. The common strategy involves hydrolysis to the corresponding carboxylic acid, which then serves as a versatile intermediate for coupling with a wide range of nucleophiles, most commonly amines, to generate a library of amides.
Causality Behind Experimental Choices
-
Hydrolysis: Saponification using a strong base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) is a standard and efficient method for ester hydrolysis.[10] LiOH is often preferred in aqueous-organic solvent mixtures at room temperature as it can minimize side reactions compared to NaOH or KOH, which may require heating.
-
Amidation: The direct coupling of the resulting carboxylic acid with an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, leading to rapid amide bond formation under mild conditions with minimal racemization for chiral amines.[11][12] The inclusion of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction.
Caption: Workflow for derivatization at the C3-ester position.
Detailed Experimental Protocols
Protocol 2.2.1: Hydrolysis to 6-Methylpyridazine-3-carboxylic Acid
-
Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methylpyridazine-3-carboxylic acid.[13]
-
Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2.2.2: Amide Library Synthesis via HBTU Coupling
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-Methylpyridazine-3-carboxylic acid (1.0 eq) in dry N,N-Dimethylformamide (DMF).
-
Activation: Add HBTU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Validation: Characterize the final amide product using NMR and High-Resolution Mass Spectrometry (HRMS).[7][14]
| Library Input (Amine) | Reagents | Expected Product |
| Benzylamine | HBTU, DIPEA, DMF | N-benzyl-6-methylpyridazine-3-carboxamide |
| Morpholine | HBTU, DIPEA, DMF | (6-Methylpyridazin-3-yl)(morpholino)methanone |
| Aniline | HBTU, DIPEA, DMF | 6-Methyl-N-phenylpyridazine-3-carboxamide |
| Glycine methyl ester | HBTU, DIPEA, DMF | Methyl 2-((6-methylpyridazine-3-carbonyl)amino)acetate |
Derivatization at the C6-Methyl Position
The C6-methyl group offers a second point for diversification, although its functionalization requires more specific conditions than the C3-ester. A common and effective strategy is the oxidation of the methyl group to a carboxylic acid, creating another handle for amide or ester formation.
Causality Behind Experimental Choices
-
Oxidation: Strong oxidizing agents are required to convert the relatively unreactive methyl group on the electron-deficient pyridazine ring into a carboxylic acid. Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium like sulfuric acid are effective for this transformation.[15] The reaction often requires elevated temperatures to proceed at a reasonable rate. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation or degradation of the heterocyclic ring.
Caption: Workflow for C6-methyl group functionalization via oxidation.
Detailed Experimental Protocol
Protocol 3.2.1: Oxidation to 3-(Methoxycarbonyl)pyridazine-6-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath).
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 2.0-3.0 eq) in small portions, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-80 °C and maintain for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.[15]
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate. Wash the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude product.
-
Purification: Purify the dicarboxylic acid monoester by recrystallization or column chromatography.
-
Validation: Characterize the product by NMR and MS. The resulting acid can then be used in coupling reactions as described in Protocol 2.2.2.
Derivatization of the Pyridazine Ring
Introducing diversity directly onto the pyridazine ring itself can significantly impact the molecule's properties. While direct C-H functionalization is an emerging field, a more established method for SAR studies involves the use of a halogenated precursor that can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17]
Causality Behind Experimental Choices
-
Precursor Synthesis: To perform a Suzuki coupling, a halogenated version of the starting material is required (e.g., Methyl 4-bromo-6-methylpyridazine-3-carboxylate). The synthesis of this precursor is a critical first step and may involve multi-step sequences starting from different materials.
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds.[18] It involves the reaction of a halo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).[17][19] The choice of catalyst, base, and solvent system is critical for achieving high yields and depends on the specific substrates being coupled. The electron-deficient nature of the pyridazine ring often facilitates the oxidative addition step of the catalytic cycle.[17]
Detailed Experimental Protocol
Protocol 4.2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
(Note: This protocol assumes the availability of a suitable halogenated pyridazine precursor, such as Methyl 4-bromo-6-methylpyridazine-3-carboxylate.)
-
Setup: To a microwave vial or Schlenk tube, add the halo-pyridazine precursor (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (4:1) or toluene/ethanol.[17][19]
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C (either conventional heating or microwave irradiation) for 2-12 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Validation: Confirm the structure of the coupled product by NMR and HRMS.
| Library Input (Boronic Acid) | Catalyst / Base | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 6-methyl-4-phenylpyridazine-3-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 4-(4-methoxyphenyl)-6-methylpyridazine-3-carboxylate |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 6-methyl-4-(thiophen-2-yl)pyridazine-3-carboxylate |
Analytical Characterization of Synthesized Analogs
For SAR studies to be meaningful, the identity, purity, and structural integrity of every synthesized compound must be rigorously confirmed. A multi-technique approach is essential for a self-validating workflow.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation of the final products and key intermediates.
-
Mass Spectrometry (MS): Low-resolution MS (LC-MS) is used for reaction monitoring, while high-resolution MS (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC), typically with UV and MS detectors, is used to determine the purity of the final compounds, which should generally be >95% for biological testing.[20]
-
Infrared Spectroscopy (IR): IR spectroscopy can be used to confirm the presence of key functional groups (e.g., C=O stretch of amides, N-H stretch).[21]
Conclusion
This compound is a highly valuable and versatile starting scaffold for the generation of compound libraries aimed at SAR exploration. By systematically applying the derivatization strategies detailed in this guide—hydrolysis and amidation at C3, oxidation and coupling at C6, and cross-coupling on the pyridazine ring—researchers can efficiently probe the structure-activity landscape. The protocols provided are grounded in established chemical principles and are designed to be robust and reproducible, forming a solid foundation for any drug discovery program centered on the pyridazine core.
References
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). Medicinal Chemistry Research.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). Processes.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (n.d.). PubMed.
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Medicinal Chemistry.
- Characterization of Pyridazine Bioisosteres and Their Effects. (n.d.). Encyclopedia.pub.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). OUCI.
- SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. (n.d.). Liberty University.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- MSDS of 6-methylpyridazine-3-carboxylic acid. (2010). Capot Chemical.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). Journal of Organic Chemistry.
- Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). Journal of Organic Chemistry.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Pyridazine Bioisosteres and Their Effects | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 12. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. capotchem.com [capotchem.com]
- 14. jocpr.com [jocpr.com]
- 15. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 16. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 17. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for Kinase Inhibitor Design Using Methyl 6-methylpyridazine-3-carboxylate
Abstract
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases make it an invaluable starting point for drug discovery campaigns.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 6-methylpyridazine-3-carboxylate as a versatile building block for the synthesis and evaluation of novel kinase inhibitors. We will focus on the design and synthesis of N-substituted pyridazine-3-carboxamides, a class of compounds that has shown significant promise, particularly as allosteric inhibitors of Tyrosine Kinase 2 (TYK2).[5][6] Detailed, field-proven protocols for chemical synthesis, in vitro biochemical assays, and cell-based target engagement studies are provided to create a self-validating workflow from initial compound design to cellular proof-of-concept.
Introduction: The Strategic Value of the Pyridazine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[7] Consequently, they have become one of the most important classes of drug targets.[1] The design of small molecule inhibitors that can selectively target specific kinases remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[8]
Scaffold-based design offers a rational approach to tackle this challenge.[5] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a highly effective scaffold. Its advantages include:
-
Hydrogen Bonding: The nitrogen atoms act as excellent hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[9]
-
Physicochemical Properties: The pyridazine motif can improve aqueous solubility and modulate lipophilicity (LogP), which are crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][7]
-
Synthetic Tractability: Pyridazine cores are amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[10]
This compound is an ideal starting material for accessing a diverse library of kinase inhibitors. The methyl ester at the 3-position is readily converted into an amide, providing a key handle for introducing various substituents to probe interactions within the kinase active site. The methyl group at the 6-position can also be modified or used to influence the overall conformation and properties of the final compound.
Target Focus: Tyrosine Kinase 2 (TYK2) Allosteric Inhibition
To illustrate the application of this compound, we will focus on a contemporary and highly relevant target: Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and is essential for signaling pathways mediated by key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[5][8] This makes TYK2 a compelling target for treating autoimmune diseases such as psoriasis and inflammatory bowel disease.[5][6]
A groundbreaking strategy in targeting TYK2 involves allosteric inhibition by binding to its regulatory pseudokinase (JH2) domain.[5][8][11] This approach offers a significant advantage over traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain, as it allows for much greater selectivity against other JAK family members (JAK1, JAK2, JAK3), thereby reducing the risk of off-target side effects.[5] Recent studies have successfully identified potent and selective TYK2 inhibitors based on an N-substituted pyridazine-3-carboxamide scaffold, demonstrating the power of this approach.[3][5][6]
Experimental Design & Protocols
This section details the complete workflow, from the synthesis of a candidate inhibitor to its biological evaluation.
Synthetic Workflow: From Ester to Lead Candidate
The core synthetic strategy involves the conversion of the starting methyl ester into a diverse library of amides. This is typically achieved via a two-step process: (1) saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by (2) amide coupling with a desired amine.
Caption: Synthetic workflow from starting material to target inhibitor.
Protocol 3.1.1: Synthesis of 6-Methylpyridazine-3-carboxylic acid
Causality: The methyl ester must first be hydrolyzed to the carboxylic acid to activate it for amide bond formation. Lithium hydroxide (LiOH) is a common and effective reagent for this transformation under mild conditions, minimizing side reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Acidification): Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 using 1N hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual salts.
-
Drying: Dry the solid under high vacuum to yield 6-Methylpyridazine-3-carboxylic acid. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Protocol 3.1.2: Synthesis of N-Aryl-6-methylpyridazine-3-carboxamide (Amide Coupling)
Causality: Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction.
-
Reagent Preparation: In an inert atmosphere (Nitrogen or Argon) flask, dissolve 6-Methylpyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired aniline or heterocyclic amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by LC-MS.
-
Work-up (Quenching & Extraction): Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine to remove unreacted acid, DMF, and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Aryl-6-methylpyridazine-3-carboxamide.
Biochemical Evaluation: In Vitro Kinase Assay
The first step in evaluating a new compound is to determine its ability to inhibit the target kinase in a purified, cell-free system. This allows for the determination of the compound's intrinsic potency (IC₅₀).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3.2.1: TYK2 In Vitro Biochemical IC₅₀ Determination
Causality: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. By measuring the reduction in ADP production at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[3]
-
Compound Preparation: Prepare a serial dilution of the synthesized N-Aryl-6-methylpyridazine-3-carboxamide in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point curve.
-
Assay Plate Preparation: Add 1 µL of each inhibitor concentration (or DMSO as a vehicle control) to the wells of a 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the reaction buffer, recombinant TYK2 enzyme, and the appropriate peptide substrate.
-
Kinase/Inhibitor Pre-incubation: Add 10 µL of the kinase reaction mixture to each well. Gently mix and incubate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.
-
Initiate Kinase Reaction: Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase. Add 10 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the signal from wells with a known potent inhibitor or no enzyme as 0% activity.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]
-
| Parameter | Typical Concentration/Condition | Rationale |
| Recombinant TYK2 | 1-5 nM | Sufficiently low to be in the linear range of the assay but high enough for a robust signal. |
| Peptide Substrate | 100-500 nM | A generic or specific peptide substrate for the kinase. |
| ATP | 10-100 µM (near Kₘ) | Using ATP at its Kₘ makes the assay sensitive to competitive inhibitors. |
| DMSO Final Conc. | ≤1% | High concentrations of DMSO can inhibit enzyme activity. |
| Temperature | 30°C | Optimal temperature for most kinase activity. |
Table 1: Typical parameters for an in vitro TYK2 biochemical assay.
Cellular Evaluation: Target Engagement & Pathway Inhibition
A potent compound in a biochemical assay must also be effective in a cellular environment.[13] Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit the downstream signaling pathway.[2]
Protocol 3.3.1: Cellular TYK2 Pathway Inhibition Assay (STAT3 Phosphorylation)
Causality: TYK2 activation by cytokines like IL-23 leads to the phosphorylation of downstream signaling proteins, primarily STAT3 (Signal Transducer and Activator of Transcription 3). This assay measures the level of phosphorylated STAT3 (pSTAT3) in cells as a direct readout of TYK2 activity. A reduction in pSTAT3 levels in the presence of the inhibitor demonstrates cellular target engagement and pathway inhibition.[5][6]
-
Cell Culture: Culture a relevant human cell line (e.g., a human peripheral blood mononuclear cell line) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (prepared in culture media from a DMSO stock) for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine, such as IL-23, to activate the TYK2 pathway. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylated state of STAT3.
-
Detection of pSTAT3: Quantify the amount of pSTAT3 in the cell lysates using a sensitive detection method such as:
-
ELISA/MSD: A sandwich immunoassay using a capture antibody specific for total STAT3 and a detection antibody specific for pSTAT3.
-
Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSTAT3 and a loading control (e.g., total STAT3 or GAPDH).
-
-
Data Analysis:
-
Quantify the pSTAT3 signal for each condition.
-
Normalize the pSTAT3 signal to the total STAT3 or loading control signal.
-
Calculate the percent inhibition of STAT3 phosphorylation relative to the stimulated DMSO control.
-
Determine the cellular IC₅₀ value by fitting the data to a dose-response curve as described in Protocol 3.2.1.
-
| Parameter | Typical Concentration/Condition | Rationale |
| Cell Line | Human PBMC or other cytokine-responsive line | Physiologically relevant system for studying immune signaling. |
| Compound Incubation | 1-2 hours | Allows for compound uptake and target binding. |
| Cytokine (IL-23) | 1-10 ng/mL | Concentration sufficient to elicit a robust and reproducible pSTAT3 signal. |
| Stimulation Time | 15-30 minutes | Phosphorylation is a rapid event; this captures the peak signal. |
Table 2: Typical parameters for a cellular TYK2 pathway inhibition assay.
Structure-Activity Relationship (SAR) and Lead Optimization
The protocols described above form the basis of an iterative cycle of drug discovery. By synthesizing a library of N-Aryl-6-methylpyridazine-3-carboxamides with different amines in Step 2 (Protocol 3.1.2) and evaluating them, researchers can build a structure-activity relationship (SAR) profile.
Caption: The iterative cycle of lead optimization.
For example, modifications to the aryl ring of the amine can explore different pockets of the TYK2 JH2 domain. Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions may lead to significant improvements in potency and selectivity.[13] The data from these iterative cycles guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of a clinical candidate.
Conclusion
This compound serves as an exceptionally valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its inherent properties as a privileged scaffold, combined with its synthetic accessibility, make it an ideal building block for modern drug discovery programs. The detailed protocols provided herein for synthesis, biochemical screening, and cellular validation against the high-value target TYK2 offer a robust and integrated framework for researchers. By applying this systematic approach, scientists can efficiently navigate the iterative cycle of design, synthesis, and testing to uncover potent and selective kinase inhibitors with the potential to become next-generation therapeutics.
References
-
He, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730–1738. [Link]
-
He, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed. [Link]
-
Tokarski, J. S., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(5), 736-741. [Link]
-
El-Sayed, M. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Burchat, A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Serrano-Lozano, A., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC. [Link]
-
Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
Burchat, A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]
-
Moslin, R., et al. (2019). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. PubMed. [Link]
-
El-Sayed, M. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
El-Gohary, N. S. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Drug Discovery. [Link]
-
ResearchGate. (2019). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Fensome, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Ciacci, A., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC. [Link]
-
Miller, W. R., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. NIH. [Link]
-
Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
-
ResearchGate. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]
-
ResearchGate. (2021). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. ResearchGate. [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
-
ScienceDirect. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Gulea, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
El Bakouri, O., et al. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. Chemical Communications. [Link]
-
Liu, Y., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]
-
El Bakouri, O., et al. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. PubMed. [Link]
-
El Bakouri, O., et al. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. RSC Publishing. [Link]
-
Yan, H., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]
-
Li, D., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2010). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ResearchGate. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2019). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. AJOMC. [Link]
-
Ha, J. D., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
YouTube. (2014). How to Make Amides: Mechanism. YouTube. [Link]
-
Chhatwal, A. R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2013). Converting a carboxylic acid to a primary amide. Reddit. [Link]
-
ResearchGate. (2020). Relevant direct primary amide formation from carboxylic acids. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. PubChem. [Link]
-
ResearchGate. (2022). Novel TYK2 Inhibitors with an N -(Methyl- d 3 )pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ResearchGate. [Link]
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 10. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Collection - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 6-methylpyridazine-3-carboxylate in the Synthesis of Modern Agrochemicals
Introduction: The Growing Importance of Pyridazine Heterocycles in Crop Protection
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in the development of novel agrochemicals.[1][2] Its unique electronic properties and versatile functionalization potential have led to the discovery of potent herbicides, fungicides, and insecticides.[1][3] Within this important class of heterocycles, Methyl 6-methylpyridazine-3-carboxylate emerges as a particularly valuable and strategic starting material. Its bifunctional nature, possessing both a reactive methyl group and a readily transformable methyl ester, offers multiple avenues for the synthesis of diverse and complex agrochemical candidates.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of cutting-edge agrochemicals. We will explore key synthetic transformations, provide step-by-step experimental procedures, and delve into the mechanistic rationale behind these methodologies, empowering researchers to leverage this versatile building block in their crop protection discovery programs.
Core Synthetic Strategies: Unleashing the Potential of this compound
The synthetic utility of this compound in agrochemical development stems from the selective reactivity of its two primary functional groups: the C6-methyl group and the C3-methyl ester. This allows for a modular approach to the synthesis of a wide array of derivatives.
PART 1: Functionalization of the C6-Methyl Group
The methyl group at the 6-position of the pyridazine ring is a key handle for introducing structural diversity. While relatively stable, it can be activated for subsequent transformations, primarily through oxidation.
A powerful strategy for elaborating the pyridazine core involves the oxidation of the C6-methyl group to a carboxylic acid. This transformation yields pyridazine-3,6-dicarboxylic acid derivatives, which are crucial intermediates in the synthesis of various agrochemicals, including certain classes of herbicides. The oxidation can be achieved using strong oxidizing agents under controlled conditions.
A representative reaction is the oxidation of a similar substrate, 3-chloro-6-methylpyridazine, to 6-chloropyridazine-3-carboxylic acid, as detailed in Chinese patent CN101508676B.[4] This process can be adapted for this compound.
Protocol 1: Synthesis of Pyridazine-3,6-dicarboxylic acid monomethyl ester
This protocol is adapted from the oxidation of 3-chloro-6-methylpyridazine.[4]
Materials:
-
This compound
-
Sulfuric acid (50%)
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of 50% sulfuric acid in an ice bath.
-
Addition of Starting Material: Slowly add 0.06 mol of this compound to the cooled sulfuric acid with continuous stirring.
-
Oxidant Addition: Gradually add 0.24 mol of potassium permanganate (or 0.12 mol of potassium dichromate) to the mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2 hours.
-
Quenching and Extraction: Cool the reaction mixture and pour it into 200 mL of ice water. Extract the aqueous solution with ethyl acetate (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to obtain the purified pyridazine-3,6-dicarboxylic acid monomethyl ester.
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as a solvent and a catalyst, protonating the pyridazine nitrogen atoms and increasing the susceptibility of the methyl group to oxidation.
-
Strong Oxidizing Agent: Potassium permanganate or dichromate are necessary to oxidize the relatively unreactive methyl group on the electron-deficient pyridazine ring.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction upon addition of the oxidizing agent. The subsequent heating provides the necessary activation energy for the oxidation to proceed to completion.
PART 2: Elaboration of the C3-Methyl Ester
The methyl ester at the C3-position is a versatile functional group that can be readily converted into a variety of other functionalities, including amides, hydrazides, and can participate in cyclization reactions to form fused heterocyclic systems like pyridazinones.
The conversion of the methyl ester to amides and hydrazides is a straightforward and highly effective method for generating libraries of potential agrochemicals. These derivatives have shown promising insecticidal and herbicidal activities.[5][6]
Protocol 2: General Procedure for the Synthesis of N-substituted-6-methylpyridazine-3-carboxamides
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Methanol or other suitable solvent
-
Sodium methoxide (catalytic amount, for aminolysis)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Addition of Amine: Add the desired amine (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide.
-
Reaction: Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-6-methylpyridazine-3-carboxamide.
Protocol 3: Synthesis of 6-methylpyridazine-3-carbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents).
-
Reaction: Reflux the mixture for 6-12 hours. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-methylpyridazine-3-carbohydrazide.
Visualization of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Pyridazinones are a prominent class of agrochemicals, with many commercial herbicides and fungicides featuring this heterocyclic core.[3] this compound can serve as a precursor to pyridazinone derivatives through cyclization reactions.
Protocol 4: Synthesis of 6-Methyl-3(2H)-pyridazinone Derivatives
This protocol is a general representation of the cyclization of a pyridazine carboxylate to a pyridazinone, a common transformation in the synthesis of such agrochemicals.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
High-boiling solvent (e.g., dowtherm A, diphenyl ether)
Procedure:
-
Reaction Setup: Combine this compound (1 equivalent) and the substituted hydrazine (1.1 equivalents) in a high-boiling solvent in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to a high temperature (typically 180-250 °C) for several hours. The reaction involves the initial formation of a hydrazide intermediate, followed by intramolecular cyclization with the elimination of methanol.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, the product can be isolated by column chromatography after removal of the solvent under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified pyridazinone derivative.
Quantitative Data Summary
| Starting Material | Product | Reaction Type | Key Reagents | Typical Yield (%) | Reference |
| 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | Oxidation | KMnO₄ / H₂SO₄ | 52-65 | [4] |
| Methyl pyridazine carboxylate deriv. | Pyridazine amide derivatives | Aminolysis | Amine, NaOMe | High | General Method |
| Methyl pyridazine carboxylate deriv. | Pyridazine hydrazide derivatives | Hydrazinolysis | Hydrazine hydrate | High | General Method |
| Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate | Carbamates | Carbonyl Transfer | Amines | up to 98 | Synlett, 2009, 2809-2814 |
Experimental Workflow Visualization
Caption: General experimental workflows for key transformations.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of agrochemicals. The strategic functionalization of its C6-methyl and C3-methyl ester groups provides access to key intermediates and final active ingredients with potent herbicidal, fungicidal, and insecticidal properties. The protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers in the agrochemical industry to explore the vast chemical space around the pyridazine scaffold. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for the functionalization of this important intermediate, as well as the exploration of novel biological targets for the resulting pyridazine-based agrochemicals.
References
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Pyridazine derived drugs (a) and agrochemicals (b). ResearchGate. [Link]
-
Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. National Institutes of Health. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Pyridafol (Ref: CL 9673 ). AERU - University of Hertfordshire. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. ResearchGate. [Link]
-
Synthesis, herbicidal activity, mode of action, and in silico analysis of novel pyrido[2,3-d]pyrimidine compounds. Taylor & Francis Online. [Link]
-
Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. National Institutes of Health. [Link]
-
Design, synthesis, bioactivity and mechanism of action of novel myricetin derivatives containing amide and hydrazide. Arabian Journal of Chemistry. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. [Link]
-
(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Methyl 6-methylpyridazine-3-carboxylate and its Analogs: An Application and Protocol Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system is a privileged scaffold in drug discovery, valued for its unique physicochemical properties that enhance molecular recognition and pharmacological activity.[1] As a bioisostere for other aromatic rings like phenyl or pyridine, the pyridazine moiety offers advantages in modulating properties such as solubility and polarity, which are critical for optimizing drug candidates.[2] The inherent polarity of the pyridazine nucleus, arising from the adjacent nitrogen atoms, can improve aqueous solubility and facilitate the formation of crystalline salts.[2] Furthermore, the dual hydrogen-bonding capacity of the pyridazine ring can be pivotal for strong drug-target interactions.[1] Numerous pyridazine-containing compounds have been investigated and developed for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, highlighting the broad utility of this heterocyclic core.[3][4] This guide provides a detailed protocol for the synthesis of Methyl 6-methylpyridazine-3-carboxylate, a key building block, and its subsequent derivatization to create a library of analogs for drug discovery programs.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target molecule, this compound, is a multi-step process that begins with the formation of the pyridazine ring, followed by the crucial esterification step. The following protocol is a composite of established synthetic transformations adapted for this specific target.
Logical Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
The construction of the pyridazine ring is efficiently achieved through the condensation of a γ-keto ester with hydrazine hydrate.[1]
-
Reaction: Ethyl levulinate + Hydrazine hydrate → 6-methyl-4,5-dihydropyridazin-3(2H)-one
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl levulinate (1 eq).
-
Add ethanol as a solvent.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol.
-
Step 2: Aromatization to 6-methylpyridazin-3(2H)-one
The dihydropyridazinone is then aromatized to the corresponding pyridazinone.
-
Procedure:
-
The crude 6-methyl-4,5-dihydropyridazin-3(2H)-one from the previous step is dissolved in a suitable solvent like acetic acid.
-
A mild oxidizing agent, such as bromine in acetic acid, is added dropwise at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of 6-methylpyridazine-3-carboxylic acid
A plausible route to the carboxylic acid involves the oxidation of a methyl group on a pre-formed pyridazine ring. A similar transformation has been reported for a related chloro-substituted pyridazine.[5]
-
Reaction: 3-Chloro-6-methylpyridazine + Oxidant → 6-chloropyridazine-3-carboxylic acid[5]
-
Adapted Procedure for 6-methylpyridazine-3-carboxylic acid:
-
In a round-bottom flask, suspend 6-methylpyridazin-3(2H)-one (from Step 2) in a suitable solvent.
-
Add a strong oxidizing agent (e.g., potassium permanganate or potassium dichromate in sulfuric acid) portion-wise while maintaining the temperature with an ice bath.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for several hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench by pouring it into a mixture of ice and a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization.
-
Step 4: Esterification to this compound
The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[6][7]
-
Reaction: 6-methylpyridazine-3-carboxylic acid + Methanol → this compound
-
Procedure:
-
Suspend 6-methylpyridazine-3-carboxylic acid (1 eq) in an excess of methanol, which acts as both reactant and solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[6]
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
-
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| 1 & 2 | Ethyl levulinate, Hydrazine hydrate | Ethanol, Acetic Acid, Bromine | 60-70% | [1] |
| 3 | 6-methylpyridazin-3(2H)-one | KMnO4 or K2Cr2O7, H2SO4 | 50-65% | [5] |
| 4 | 6-methylpyridazine-3-carboxylic acid | Methanol, H2SO4 (cat.) | 70-85% | [6] |
PART 2: Synthesis of this compound Analogs
With the core scaffold in hand, a variety of analogs can be synthesized by functionalizing the pyridazine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the introduction of diverse substituents.[8]
Logical Workflow for Analog Synthesis
Caption: General workflow for the synthesis of analogs.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[9][10] To utilize this reaction, the core scaffold must first be halogenated.
Step 1: Halogenation of this compound
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the halogenated product, which can be purified by chromatography.
-
Step 2: Suzuki-Miyaura Coupling
-
General Procedure:
-
To a reaction vessel, add the halogenated this compound derivative (1 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., Na2CO3, K2CO3, or Cs2CO3).[10][11]
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100°C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired analog.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Efficient for cross-coupling with heteroaryl halides. |
| Base | Na2CO3, K2CO3, Cs2CO3 | Activates the boronic acid and facilitates the catalytic cycle. |
| Solvent | Toluene/EtOH/H2O, Dioxane/H2O | A biphasic system is often used to dissolve both organic and inorganic reagents. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is invaluable for introducing amine functionalities.[6]
-
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated this compound derivative (1 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) with a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4).
-
Add an anhydrous aprotic solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the synthesis of this compound and a diverse array of its analogs. By leveraging robust and versatile synthetic methodologies, including classical ring formation, esterification, and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel pyridazine derivatives. These compounds hold significant potential for the discovery of new therapeutic agents across various disease areas. The provided explanations for the experimental choices aim to empower scientists to troubleshoot and adapt these protocols to their specific research needs.
References
-
Talevi, A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. 2023. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. Available from: [Link]
-
P. A. S. C. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018. Available from: [Link]
-
Ma, L. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. 2024. Available from: [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Ibrahim, M. et al. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. 2015. Available from: [Link]
-
PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Available from: [Link]
-
ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Available from: [Link]
- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available from: [Link]
-
MDPI. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018. Available from: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]
-
MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. Available from: [Link]
-
PubChem. Methyl 6-chloropyridazine-3-carboxylate. Available from: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
MySkinRecipes. This compound. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. jennysynth.com [jennysynth.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyridazine Derivatives
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1] Derivatives of pyridazine have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][2] This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel pyridazine-based therapeutic candidates. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for key biochemical and cell-based assays, and offer insights into data interpretation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust screening cascades for this important class of compounds.
Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design.[3][4] Its ability to act as a bioisostere for phenyl, pyridine, pyrimidine, and pyrazine rings allows for the modulation of properties such as solubility and metabolic stability.[4] Several marketed drugs incorporate the pyridazine or related fused ring systems, such as the multi-targeted tyrosine kinase inhibitor Ponatinib, highlighting the clinical relevance of this scaffold.[3][5]
The diverse biological activities of pyridazine derivatives necessitate a versatile and robust HTS strategy to efficiently identify and characterize promising lead compounds. This guide will focus on assays relevant to two major areas where pyridazines have shown significant promise: kinase inhibition and modulation of inflammatory pathways.
Designing an HTS Cascade for Pyridazine Derivatives
A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. The goal is to move from a large library of compounds to a small number of validated hits with the desired biological activity.
Caption: A typical HTS workflow for identifying and validating pyridazine derivatives.
Biochemical Assays: Targeting Kinases
Protein kinases are a major class of drug targets, and many pyridazine derivatives have been developed as kinase inhibitors.[5][6] Biochemical assays are essential for the initial screening of compound libraries to identify direct inhibitors of kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a popular choice for HTS due to their robustness, sensitivity, and homogenous format, which minimizes handling steps.[7] This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement to reduce assay interference.[7]
Principle of the HTRF® Kinase Assay:
The assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate (donor) and an acceptor fluorophore-labeled substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.[7][8] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of the HTRF® kinase inhibition assay.
Protocol: HTRF® Kinase Assay for a Generic Tyrosine Kinase
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
Materials:
-
Tyrosine Kinase (e.g., ABL, VEGFR)
-
Biotinylated peptide substrate
-
ATP
-
Pyridazine compound library (dissolved in DMSO)
-
HTRF® Kinase Assay Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of pyridazine compounds or DMSO (control) into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated substrate in kinase assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer. Add 10 µL of the detection mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (acceptor emission).
Data Analysis: The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated relative to the high (DMSO) and low (no enzyme) controls.
| Parameter | Value |
| Assay Format | 384-well |
| Final Volume | 20 µL |
| Z'-factor | ≥ 0.7 |
| Compound Concentration | 10 µM |
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9] It is a universal assay applicable to any ADP-generating enzyme.
Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
ATP
-
Pyridazine compound library
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: Set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and pyridazine compound in a 384-well plate. Incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Cell-Based Assays: Assessing Cellular Activity and Toxicity
While biochemical assays are crucial for identifying direct inhibitors, cell-based assays are necessary to confirm that the compounds are active in a more physiologically relevant context and are not generally cytotoxic.[10][11]
Cell-Based Phospho-Protein HTRF® Assay
This assay measures the phosphorylation of a target protein within a cell, providing a direct measure of the compound's effect on a specific signaling pathway.[10][12]
Principle of the Cell-Based Phospho-Protein HTRF® Assay: Cells are treated with the pyridazine compounds and then lysed. The lysate is then analyzed using an HTRF® sandwich immunoassay. Two antibodies that bind to different epitopes on the target protein are used. One is labeled with a donor fluorophore and the other, specific for the phosphorylated form of the protein, is labeled with an acceptor. Phosphorylation of the target protein leads to a FRET signal.[12]
Protocol: Cell-Based Phospho-ERK HTRF® Assay
This protocol is for measuring the phosphorylation of ERK, a key component of the MAPK signaling pathway.
Materials:
-
A suitable cell line (e.g., A549, HeLa)
-
Cell culture medium
-
Pyridazine compound library
-
Stimulant (e.g., EGF, PMA)
-
Phospho-ERK (Thr202/Tyr204) HTRF® Assay Kit
-
384-well cell culture and detection plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well culture plate and incubate overnight.
-
Compound Treatment: Treat the cells with the pyridazine compounds for the desired time (e.g., 1-2 hours).
-
Stimulation: Add a stimulant to induce ERK phosphorylation and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided in the kit.
-
Lysate Transfer: Transfer the lysate to a 384-well detection plate.
-
Antibody Addition: Add the HTRF® antibody pair (anti-total ERK-donor and anti-phospho-ERK-acceptor) to the lysate.
-
Incubation: Incubate at room temperature for 4 hours or overnight.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader.
MTT Cell Viability Assay
It is crucial to determine if the observed activity of a compound is due to specific inhibition of the target or a general cytotoxic effect. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Principle of the MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[15]
Protocol: MTT Cell Viability Assay
Materials:
-
Cell line of interest
-
Cell culture medium
-
Pyridazine compound library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyridazine compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm.
Data Interpretation: A decrease in absorbance compared to the vehicle-treated control indicates a reduction in cell viability. The concentration that causes a 50% reduction in viability (IC50) can be calculated.
| Parameter | Value |
| Assay Format | 96-well |
| Incubation Time | 24-72 hours |
| Absorbance Wavelength | 570 nm |
Orthogonal Assays and Hit Validation
To eliminate false positives arising from assay artifacts, it is essential to confirm hits using an orthogonal assay that employs a different detection technology. For example, a hit from a fluorescence-based kinase assay could be confirmed using a luminescence-based assay like ADP-Glo™.
Key Validation Steps:
-
Re-testing: Confirm the activity of the primary hits by re-testing them from freshly prepared solutions.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Test the hits in an assay with a different technology to rule out technology-specific artifacts.
-
Selectivity Profiling: For kinase inhibitors, it is important to assess their selectivity by testing them against a panel of other kinases.
Conclusion
The diverse biological activities of pyridazine derivatives make them a rich source for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, incorporating a cascade of robust biochemical and cell-based assays, is critical for the efficient identification and validation of promising lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on successful drug discovery programs targeting this important class of heterocyclic compounds. By adhering to principles of scientific integrity, including rigorous validation and the use of orthogonal assays, the likelihood of identifying high-quality, developable drug candidates is significantly increased.
References
-
Binnie, M., et al. (2021). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. PubMed. Available at: [Link]
-
Binnie, M., et al. (2021). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Nature Experiments. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-(phenylthio)pyridazine. BenchChem.
- BenchChem. (2025).
-
St. Martin, E., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. Available at: [Link]
- BenchChem. (2025). Application Note: Protocol for Testing the Antimicrobial Efficacy of New Pyridazine Compounds. BenchChem.
- Blumberg, B. S. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
-
Ghiulai, R. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]
- Merck Millipore. HTRF® Enzyme Assays. Life Science Research.
-
Gelin, M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Kido, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
- Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA.
-
Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]
- Creative Enzymes. High-throughput Enzyme Screening.
-
Zhang, J. H., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]
-
Sotriffer, C., et al. (2011). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]
-
Revvity. (2024). How to run a cell based phospho HTRF assay. YouTube. Available at: [Link]
- ATCC. (2011). MTT Cell Proliferation Assay.
-
Al-Rashood, S. T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]
-
JoVE. (2022). Multi-Enzyme Screening Using High-Throughput Genetic Enzyme Screening System l Protocol Preview. YouTube. Available at: [Link]
- BenchChem. (2025).
-
Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
-
Jabria, A. M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Li, M., et al. (2013). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]
- PharmaBlock. Pyridazines in Drug Discovery. PharmaBlock.
- ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds.
- ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
-
Coussens, N. P., et al. (2014). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH. Available at: [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)
-
Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]
-
Wilson, B. A., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]
- BMG LABTECH. AlphaScreen. BMG LABTECH.
-
Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. PubMed. Available at: [Link]
-
Wilson, B. A., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2021). Advances in luminescence-based technologies for drug discovery. PMC. Available at: [Link]
-
Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. Available at: [Link]
- Marani, M., et al. (2007). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90.
- ResearchGate. (2013). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens.
-
Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Methyl 6-methylpyridazine-3-carboxylate
Introduction
Methyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development, often as an intermediate or a potential impurity in active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust method, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 106584-51-4 | [4] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Polarity | Polar | Inferred from structure |
The presence of the pyridazine ring and the methyl ester group suggests that this compound is a polar compound. This polarity is a key factor in selecting appropriate chromatographic conditions and sample preparation techniques.[5][6][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. Given the polar nature of this compound, reversed-phase HPLC is the recommended approach.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: This mode of chromatography is ideal for polar analytes. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The analyte, being polar, will have a lower affinity for the stationary phase and will elute in a reasonable time frame.[8]
-
C18 Column: A C18 (octadecylsilyl) column is a good starting point for method development due to its versatility and wide range of applications for moderately polar to non-polar compounds.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic solvent strength is adjusted to achieve optimal retention and peak shape. The buffer is used to control the pH of the mobile phase, which can be critical for ionizable compounds. For this compound, which has a basic pyridazine ring, a slightly acidic to neutral pH is recommended to ensure a consistent ionization state.
-
UV Detection: The pyridazine ring contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) should be determined experimentally by scanning a standard solution of the analyte. A starting wavelength of around 254 nm is often a good choice for aromatic heterocyclic compounds.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 15 90 17 90 18 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.[8] The solution should be filtered through a 0.45 µm syringe filter before injection.
5. Method Validation: The analytical method must be validated to ensure it is suitable for its intended purpose.[1][9][10] The validation should be performed according to ICH guidelines and should include the following parameters:[2][3]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a diode array detector. |
| Linearity | A linear relationship between concentration and peak area should be observed. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While this compound is a solid, its relatively low molecular weight and potential for sublimation suggest that GC-MS could be a viable analytical approach, especially for trace-level analysis.[11][12][13]
Causality of Experimental Choices
-
Gas Chromatography: If the analyte is sufficiently volatile and thermally stable, it can be vaporized in the GC inlet and separated on a capillary column.
-
Capillary Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for method development as it provides good separation for a wide range of compounds.
-
Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity. By monitoring specific ions characteristic of the analyte, interference from co-eluting compounds can be minimized. Electron ionization (EI) is the most common ionization technique for GC-MS.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
GC grade dichloromethane or ethyl acetate
-
Internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and retention time)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
3. GC-MS Conditions (Starting Point for Method Development):
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for initial method development and peak identification)
-
Selected Ion Monitoring (SIM): Monitor at least three characteristic ions for the analyte and internal standard for quantitative analysis. The molecular ion (M+) and major fragment ions should be chosen.
-
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the expected concentration range. Each standard should be fortified with the internal standard at a constant concentration.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be in a volatile solvent compatible with GC analysis. Fortify the final extract with the internal standard.
5. Method Validation: Similar to the HPLC method, the GC-MS method must be validated for its intended use. The validation parameters are the same, with specific considerations for mass spectrometric detection.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The retention time and the relative abundance of the monitored ions should be consistent with the reference standard. |
| Linearity | A linear relationship between the concentration ratio (analyte/internal standard) and the peak area ratio should be observed. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) for replicate injections should be ≤ 5.0% (typically higher than HPLC due to the complexity of the technique). |
| LOD & LOQ | Determined based on the signal-to-noise ratio of the chromatogram in SIM mode. |
| Robustness | The method should be insensitive to small, deliberate variations in GC-MS parameters (e.g., inlet temperature, oven ramp rate). |
Conclusion
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific analytical needs. HPLC-UV is a robust and widely available technique suitable for routine quality control analysis. GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis. Both methods, when properly developed and validated, can provide accurate and reliable data for this important compound. The protocols provided in this document serve as a comprehensive starting point for method development and validation, ensuring the generation of high-quality analytical results.
References
- Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
- Guidance for the validation of pharmaceutical quality control analytical methods. Source to be confirmed.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. . Available at:
- Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. ResearchGate.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. PubMed.
- Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. YouTube.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Analytical method validation: A brief review. Source to be confirmed.
- Methyl 6-methylpyridine-3-carboxylate 97 5470-70-2. Sigma-Aldrich.
- Q2(R2) Validation of Analytical Procedures. FDA.
- CAS: 106584-51-4 Name: this compound. Aribo Biotechnology.
- CAS 106584-51-4 | this compound. Alchem Pharmtech.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed.
- Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801. PubChem.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate.
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. fda.gov [fda.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. wjarr.com [wjarr.com]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Comprehensive Analysis of Methyl 6-methylpyridazine-3-carboxylate
Introduction and Scientific Context
Methyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, often serving as a key intermediate in the synthesis of bioactive molecules.[1] The pyridazine core, with its unique electronic properties and hydrogen bonding capabilities, is a valuable scaffold in drug discovery.[2] Consequently, the ability to accurately quantify this compound and its potential impurities or degradants is paramount for ensuring the quality, stability, and safety of downstream products.
This application note provides a comprehensive guide to the development and implementation of two powerful analytical techniques for the analysis of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity assessment and quantification, and a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level analysis and structural confirmation.
The methodologies detailed herein are designed to be stability-indicating, a critical requirement in pharmaceutical development. This is achieved through rigorous method development and validation, including forced degradation studies, to ensure that any potential degradation products can be separated and detected.[3][4] The protocols are presented with detailed explanations of the scientific rationale behind key decisions, empowering researchers to adapt and troubleshoot these methods for their specific applications.
Physicochemical Properties and Analytical Considerations
Before developing a separation method, understanding the analyte's properties is crucial. This compound (C₈H₈N₂O₂) has a molecular weight of 164.16 g/mol . As a pyridazine derivative, it possesses a nitrogen-containing aromatic ring system, which imparts specific characteristics:
-
UV Absorbance: The pyridazine heterocycle exhibits UV absorbance, making UV detection a suitable choice for HPLC.[5][6] A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Polarity: The presence of the ester functional group and the polar pyridazine ring suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC.[7]
-
Ionization Potential: The basic nitrogen atoms in the pyridazine ring are readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI) in LC-MS analysis.[8][9]
HPLC-UV Method for Purity and Assay
This method is designed for robust, routine quality control, offering excellent precision and linearity for quantifying this compound.
Rationale for Method Development
The goal was to develop a simple, reliable reversed-phase HPLC method.
-
Stationary Phase Selection: A C18 stationary phase was chosen due to its versatility and proven effectiveness in retaining and separating a wide range of moderately polar organic molecules.[7] The 5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase Selection: A gradient elution using acetonitrile and water was selected to ensure elution of the main peak with good symmetry while also separating any potential impurities with different polarities. The addition of 0.1% formic acid to the mobile phase serves two key purposes: it protonates the pyridazine nitrogen atoms, leading to a more consistent analyte charge state and improved peak shape, and it is compatible with potential future transfer of the method to LC-MS.[10]
-
Detection: Based on the UV-absorbing properties of the pyridazine core, a Diode Array Detector (DAD) or UV detector is used.[5] A wavelength of 254 nm is often a good starting point for aromatic heterocycles, but determining the specific λmax is crucial for maximizing sensitivity.
Optimized HPLC-UV Parameters
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition |
| Instrument | Standard HPLC System with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm (or determined λmax) |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask and bring to volume. This is the stock solution (100 µg/mL).
-
-
Sample Preparation:
-
System Setup and Analysis:
-
Set up the HPLC system with the parameters listed in Table 3.2.
-
Perform a blank injection (mobile phase diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solutions for analysis.
-
-
Data Analysis:
-
Purity is calculated using the area percent method.[13]
-
Quantification is performed by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
-
LC-MS Method for High-Sensitivity Analysis
This method provides superior sensitivity and selectivity, making it ideal for impurity identification, metabolite studies, or trace-level quantification.
Rationale for Method Development
The LC-MS method builds upon the HPLC separation but focuses on detection using tandem mass spectrometry (MS/MS).
-
Ionization: Positive-mode Electrospray Ionization (ESI) is selected as it is highly effective for protonating basic nitrogen-containing compounds like pyridazines, leading to the formation of a strong protonated molecular ion ([M+H]⁺).[8][14]
-
Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification.[15] This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process dramatically reduces chemical noise and increases specificity.
-
LC Conditions: The liquid chromatography conditions are kept similar to the HPLC method to ensure a smooth method transfer. The use of formic acid as a mobile phase modifier is essential for MS compatibility.
Optimized LC-MS Parameters
| Parameter | Condition |
| Instrument | LC system coupled to a Tandem Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 165.1 |
| Product Ion (Q3) | To be determined via infusion and product ion scan (e.g., m/z 133.1 for loss of methanol) |
| Collision Energy | To be optimized for maximum product ion intensity |
Step-by-Step LC-MS Protocol
-
Mobile Phase and Sample Preparation: Prepare as described in the HPLC protocol (Section 3.3), ensuring high-purity, LC-MS grade solvents are used. Dilute samples to the ng/mL range as appropriate for the instrument's sensitivity.
-
MS Tuning and Optimization:
-
Prepare a ~1 µg/mL solution of the reference standard in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to find the exact m/z of the [M+H]⁺ precursor ion (expected: 165.1).
-
Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions.
-
Optimize the collision energy to maximize the signal of the chosen product ion for the MRM transition.
-
-
System Setup and Analysis:
-
Set up the LC-MS system with the parameters from Table 4.2, including the optimized MRM transition.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a series of calibration standards, followed by the unknown samples.
-
-
Data Analysis:
-
Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations.
-
Confirm the identity of the analyte by comparing its retention time and the ratio of multiple MRM transitions (if used) to that of the reference standard.
-
Method Validation and Forced Degradation
To ensure the developed methods are suitable for their intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[16][17] A crucial component of this is demonstrating specificity through forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can effectively separate the intact drug from any degradation products.[3][18]
-
Protocol: Expose solutions of this compound (~100 µg/mL) to the following stress conditions with the aim of achieving 5-20% degradation:[19]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and white light (ICH Q1B) for a specified duration.
-
-
Analysis: Analyze the stressed samples using the developed HPLC-UV method. The peak purity of the main analyte peak should be assessed using a DAD detector to ensure no degradants are co-eluting. The LC-MS method can be used to obtain mass information on the degradation products to help in their identification.
Validation Parameters
The following parameters should be assessed:
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow from sample preparation to final report.
Caption: Logical flow of a forced degradation study.
Conclusion
The HPLC-UV and LC-MS methods presented provide a robust framework for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering reliability and precision. The LC-MS method delivers the high sensitivity and specificity required for demanding applications such as impurity profiling and trace analysis. By incorporating the principles of forced degradation and thorough validation, these protocols ensure the generation of high-quality, defensible data that meets stringent regulatory expectations in pharmaceutical and related industries.
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.
-
Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
-
Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC.
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
-
Mtoz Biolabs. How to Prepare Sample for HPLC? Mtoz Biolabs.
-
Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6).
-
Azzolina, O., et al. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. Chirality, 9(7), 681-5.
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
-
Kuzikov, A. V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3326.
-
ResearchGate. UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e... ResearchGate.
-
Hussain, S. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
-
Organomation. (2024). HPLC Sample Preparation. Organomation.
-
Drawell. (2023). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
-
Sigma-Aldrich. Methyl 6-methylpyridine-3-carboxylate. Sigma-Aldrich.
-
PubChem. Methyl 6-chloropyridazine-3-carboxylate. PubChem.
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. BenchChem.
-
St. John, D., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry.
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
International Journal of Research in Engineering and Science. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Research in Engineering and Science.
-
Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry.
-
Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.
-
PubChem. Pyridazine. PubChem.
-
ResearchGate. (2016). Synthesis and fluorescence of chiral pyridazine derivatives of squaric acid. ResearchGate.
-
Vahdat, S. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
-
ChemRxiv. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. SIELC Technologies.
-
Franski, R., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry.
-
ChemBK. Methyl 6-chloropyridazine-3-carboxylate. ChemBK.
-
BLD Pharm. This compound. BLD Pharm.
-
Capot Chemical. (2010). MSDS of 6-methylpyridazine-3-carboxylic acid. Capot Chemical.
-
NIST. Pyridazine. NIST WebBook.
-
Kumar, V. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Industrial Pharmacy.
-
Alsante, K. M., et al. (2011). Forced degradation and impurity profiling. Advanced Drug Delivery Reviews.
-
PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate. PubChem.
-
Secrets of Science. (2016). Derivatization with pyrylium salts. Secrets of Science.
-
ResearchGate. (2014). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate.
-
Jatto, E., & Okhamafe, A. O. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
-
Bajaj, S., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical and Biomedical Analysis.
-
Ivanauskas, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials.
-
Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.
-
Główka, F. K., & Zaba, C. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
MDPI. Special Issue : Tandem Mass Spectrometry: Techniques and Applications. MDPI.
-
Fisher Scientific. (2013). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids.
-
Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
Sources
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. organomation.com [organomation.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecules | Special Issue : Tandem Mass Spectrometry: Techniques and Applications [mdpi.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. library.dphen1.com [library.dphen1.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for the Crystallization of Pyridazine Compounds
Introduction: The Unique Challenge and Opportunity of Crystallizing Pyridazines
Pyridazine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their unique physicochemical profile—characterized by a high dipole moment, weak basicity, and robust dual hydrogen-bond accepting capability—makes them attractive scaffolds in drug design for modulating properties like solubility and target binding.[3][4][5] However, these same properties present distinct challenges and opportunities for crystallization. The inherent polarity and potential for strong intermolecular interactions, such as π-π stacking, can lead to complex crystallization behavior, including polymorphism and the formation of solvates.[3][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven techniques and detailed protocols for obtaining high-quality single crystals of pyridazine compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles and strategic decision-making required to navigate the complexities of crystallizing this important class of molecules. Understanding the causality behind experimental choices is paramount to successfully moving from a purified compound to a well-ordered crystal suitable for structural elucidation and further solid-state characterization.[7]
Part 1: Foundational Principles of Pyridazine Crystallization
The goal of crystallization is to slowly transition a solution from a stable, undersaturated state to a supersaturated state, where crystal nucleation and growth can occur in a controlled manner.[8] For pyridazine compounds, the primary considerations are solvent selection and the method used to induce supersaturation.
The Critical Role of the Solvent
The choice of solvent is the most influential factor in a crystallization experiment. An ideal solvent for a pyridazine compound will exhibit moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9]
-
Polarity and Hydrogen Bonding: Pyridazine's polar nature and hydrogen bond accepting sites mean that polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, ethyl acetate) are often good starting points.[10][11] The ability of the solvent to engage in hydrogen bonding can either help or hinder crystallization; it may stabilize the molecule in solution, preventing crystallization, or it may be incorporated into the crystal lattice, forming solvates.[12]
-
Purity: Impurities can significantly inhibit or even prevent crystallization by interfering with the formation of an ordered crystal lattice.[7][9] Always use highly purified starting material. If initial attempts fail, consider an additional purification step, such as column chromatography, before re-attempting crystallization.[9]
Key Physicochemical Properties of Pyridazines
Understanding the inherent properties of the pyridazine core is essential for designing successful crystallization strategies.
| Property | Implication for Crystallization |
| High Dipole Moment | Influences molecular packing and π-π stacking interactions. Can lead to strong intermolecular forces that need to be overcome or leveraged during crystal growth.[3][4] |
| Dual H-Bond Acceptors | The two adjacent nitrogen atoms can readily accept hydrogen bonds. This increases solubility in protic solvents and offers opportunities for co-crystallization with H-bond donors.[3][4][6] |
| Weak Basicity | Unlike more basic heterocycles like pyridine, the pyridazine ring is less likely to be protonated, preserving its H-bond acceptor properties over a wider pH range.[3] This simplifies solvent choice by reducing concerns about salt formation unless strong acids are present. |
| Planarity | The aromatic, planar structure facilitates ordered packing in a crystal lattice.[2][5] |
Part 2: Core Crystallization Techniques and Protocols
Four primary techniques are commonly employed to achieve the slow, controlled supersaturation necessary for growing high-quality crystals. The choice of method depends on the compound's stability, solubility characteristics, and the quantity of material available.
Slow Evaporation
This is often the simplest and most successful method for organic compounds.[13] It is ideal for compounds that are stable in solution over extended periods. The principle involves slowly removing the solvent, thereby increasing the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.[8][14]
Protocol: Slow Evaporation
-
Preparation: Dissolve the pyridazine compound in a suitable solvent or solvent mixture to near-saturation in a clean vial. An NMR tube or a small test tube is often an excellent choice as the smooth glass surface can promote slower nucleation.[12][15]
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vessel to prevent dust contamination while allowing for slow solvent evaporation. This can be achieved by:
-
Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several hours to weeks.[8][14]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash briefly with a small amount of cold solvent and dry.
Cooling Crystallization
Protocol: Slow Cooling
-
Dissolution: In a clean flask, dissolve the pyridazine compound in a minimal amount of a suitable solvent by heating gently (e.g., in a warm oil or water bath) until all solid material is dissolved.[9]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.[9]
-
Slow Cooling: To obtain large, high-quality crystals, the cooling rate must be slow to favor crystal growth over nucleation.[9]
-
Method A (Insulated Cooling): Stopper the flask and place it inside a large Dewar flask filled with water at the same elevated temperature. Cap the Dewar and allow it to cool slowly to room temperature over several days.[14]
-
Method B (Programmable Cooling): For more precise control, use a programmable heating/cooling block to decrease the temperature at a controlled rate (e.g., 0.1-1.0 °C per hour).
-
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.[9]
Vapor Diffusion
Vapor diffusion is arguably the best method when only milligram quantities of a compound are available.[12][15] It involves the controlled introduction of an "anti-solvent" (a solvent in which the compound is insoluble) into the solution via the vapor phase.[18] This slowly reduces the solubility of the compound, leading to crystallization.
Protocol: Vapor Diffusion (Hanging Drop)
This protocol uses a standard VDX plate, but the principle can be adapted to a "vial-in-a-jar" setup.[12][19]
-
Reservoir Preparation: Pipette 500-1000 µL of the anti-solvent (e.g., hexane, diethyl ether, pentane) into the reservoir of the VDX plate well.[18]
-
Drop Preparation: On a siliconized glass cover slide, mix 1-5 µL of the concentrated pyridazine solution (dissolved in a "good" solvent like THF, acetonitrile, or methanol) with an equal volume of the reservoir solution.[19]
-
Sealing: Invert the cover slide and place it over the well, using vacuum grease to create an airtight seal. The drop will be suspended "hanging" over the reservoir.
-
Equilibration: The system will slowly move toward equilibrium. Because the anti-solvent in the reservoir is more volatile, its vapor will diffuse into the drop. Simultaneously, the more volatile "good" solvent from the drop will diffuse out, concentrating the drop and reducing the compound's solubility.[18][19]
-
Incubation & Harvesting: Place the plate in a stable, vibration-free environment and monitor for crystal growth over several days to weeks. Once formed, crystals can be carefully harvested using a micro-loop.
Anti-Solvent Addition
This method involves the direct addition of a poor solvent (anti-solvent) to a solution of the compound, causing it to precipitate.[7][16] To achieve crystals rather than an amorphous solid, the anti-solvent must be added very slowly to a stirred solution.
Protocol: Anti-Solvent Addition
-
Dissolution: Dissolve the pyridazine compound in a small amount of a "good" solvent (e.g., DMSO, methanol).[9]
-
Slow Addition: While stirring the solution, add the "poor" solvent (anti-solvent, e.g., water, hexane) drop by drop using a syringe pump for a slow, controlled addition rate.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.[9] Stop the addition at this point.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed for several hours to days to allow for crystal growth.[9]
-
Isolation: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.[9]
Part 3: Workflow Diagrams and Troubleshooting
Visualizing the crystallization workflow and potential troubleshooting paths can significantly improve success rates.
General Crystallization Workflow
The following diagram outlines the logical flow from a purified compound to characterized crystals.
Caption: General experimental workflow for crystallization.
Troubleshooting Crystallization Issues
When crystallization attempts fail, a systematic approach to troubleshooting is essential. Common failures include obtaining no solid, an amorphous precipitate, or an oil.[9]
Caption: Troubleshooting decision tree for crystallization issues.
References
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.[Link]
-
Pharmaceutical Crystallization in drug development. Syrris.[Link]
-
Slow Evaporation Method. University of Washington, Department of Chemistry.[Link]
-
Crystallisation in pharmaceutical processes. BIA.[Link]
-
Guide for crystallization. University of Rennes.[Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).[Link]
-
Crystallisation Techniques. University of Canterbury.[Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.[Link]
-
Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH.[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.[Link]
-
Pyridazine - Solubility of Things. Solubility of Things.[Link]
-
Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives II. Taylor & Francis Online.[Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. ACS Publications.[Link]
-
Physical Properties of Pyridazines. ResearchGate.[Link]
-
Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies | Request PDF. ResearchGate.[Link]
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.[Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.[Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.[Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.[Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega.[Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation. Journal of the American Chemical Society.[Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research.[Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.[Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.[Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. syrris.com [syrris.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 12. unifr.ch [unifr.ch]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bia.si [bia.si]
- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 18. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 19. hamptonresearch.com [hamptonresearch.com]
Application Note: Methyl 6-methylpyridazine-3-carboxylate as a Pivotal Scaffold for the Development of Novel Anti-inflammatory Agents
For: Researchers, scientists, and drug development professionals in the field of inflammation and medicinal chemistry.
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The current armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.[3]
Heterocyclic compounds, particularly those containing the pyridazine moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4][5] Pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][6][7] This application note presents methyl 6-methylpyridazine-3-carboxylate as a versatile and valuable starting material for the synthesis of a new class of anti-inflammatory agents. We will delineate a synthetic pathway to a novel hypothetical compound, "Pyridafen," and provide detailed protocols for its biological evaluation.
This compound: A Strategic Starting Point
This compound (CAS 106584-51-4) is a readily available building block that offers several strategic advantages for medicinal chemistry campaigns.[6][8] Its bifunctional nature, possessing both an ester for amide coupling and an activated methyl group for further functionalization, allows for diverse structural modifications to explore structure-activity relationships (SAR).
| Property | Value |
| CAS Number | 106584-51-4 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to yellow powder |
| Storage | 2-8°C, sealed in dry conditions |
Synthetic Strategy: From Starting Material to "Pyridafen," a Novel Anti-inflammatory Candidate
To illustrate the utility of this compound, we propose a synthetic route to a hypothetical, potent, and selective anti-inflammatory agent, "Pyridafen." This pathway employs established synthetic transformations, demonstrating a plausible route to novel chemical entities.
Workflow for the Synthesis of "Pyridafen"
Caption: Proposed synthetic workflow for "Pyridafen".
Protocol: Synthesis of "Pyridafen"
Step 1: Synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Methyl 6-((4-fluorophenylamino)methyl)pyridazine-3-carboxylate (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in acetonitrile.
-
Add 4-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at 60°C for 8-12 hours until TLC analysis indicates completion of the reaction.
-
Filter the solid and concentrate the solvent. Purify the residue via column chromatography to obtain Intermediate 2.
Step 3: Synthesis of 6-((4-fluorophenylamino)methyl)pyridazine-3-carboxylic acid (Intermediate 3)
-
To a solution of Intermediate 2 (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.5 eq).
-
Stir the reaction at room temperature for 3-5 hours.
-
Acidify the mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give Intermediate 3.
Step 4: Synthesis of "Pyridafen"
-
Dissolve Intermediate 3 (1.0 eq) and 4-methoxyaniline (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford "Pyridafen."
Biological Evaluation of "Pyridafen"
The anti-inflammatory potential of "Pyridafen" will be assessed through a tiered screening approach, beginning with in vitro enzymatic and cell-based assays, followed by an in vivo model of acute inflammation.
In Vitro Screening Cascade
Caption: Tiered screening approach for "Pyridafen".
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of "Pyridafen" to inhibit the peroxidase activity of human recombinant COX-2.[9][10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric probe
-
"Pyridafen" and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of "Pyridafen" and the reference inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well.
-
Add 10 µL of the test compound dilutions or DMSO (for the control wells).
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes at 37°C.
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of "Pyridafen" relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
| Compound | COX-2 IC₅₀ (µM) |
| "Pyridafen" | Hypothetical Value |
| Celecoxib | Reference Value |
Protocol 2: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This cell-based assay evaluates the effect of "Pyridafen" on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.[1][12][13][14][15]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
"Pyridafen"
-
MTT or similar cell viability reagent
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells (1-2 x 10⁵ cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of "Pyridafen" for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants for TNF-α measurement.
-
Assess cell viability of the remaining cells using an MTT assay to rule out cytotoxicity.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of "Pyridafen" compared to the LPS-only treated cells.
-
Plot the results to determine the dose-dependent effect of "Pyridafen."
| Treatment | TNF-α Concentration (pg/mL) | Cell Viability (%) |
| Vehicle Control | Baseline | 100 |
| LPS (100 ng/mL) | Maximal Release | ~100 |
| LPS + "Pyridafen" (1 µM) | Hypothetical Value | ~100 |
| LPS + "Pyridafen" (10 µM) | Hypothetical Value | ~100 |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of pyridazine derivatives are often attributed to their interaction with key signaling pathways. The inhibition of COX-2 directly reduces the production of prostaglandins, which are potent mediators of pain and inflammation.[16] Furthermore, the suppression of TNF-α release can impact the downstream activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[10][17]
Caption: Potential mechanisms of action for "Pyridafen".
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the in vivo efficacy of potential anti-inflammatory agents.[16]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
"Pyridafen" formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer "Pyridafen" (e.g., 10, 30, 100 mg/kg) or the reference drug intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle only.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Vehicle Control | - | Maximal Edema | 0 |
| "Pyridafen" | 10 | Hypothetical Value | Calculated Value |
| "Pyridafen" | 30 | Hypothetical Value | Calculated Value |
| "Pyridafen" | 100 | Hypothetical Value | Calculated Value |
| Indomethacin | 5 | Reference Value | Calculated Value |
Conclusion
This compound serves as an excellent scaffold for the development of novel anti-inflammatory agents. Its chemical tractability allows for the synthesis of diverse libraries of compounds for biological screening. The proposed synthetic pathway to "Pyridafen" and the detailed protocols for its in vitro and in vivo evaluation provide a clear roadmap for researchers to explore the potential of this chemical space. The tiered screening approach, targeting key inflammatory mediators like COX-2 and TNF-α, offers a robust method for identifying promising new drug candidates. Further optimization of "Pyridafen" and related analogs could lead to the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety.
References
-
Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Ethnopharmacology, 91(2-3), 229-237. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]
-
Mogil, J. S., & Crager, S. E. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. ILAR journal, 45(3), 325-330. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
-
Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.8. Retrieved from [Link]
-
Şahin, M. F., Kaçar, M., Koca, İ., & Demirel, M. (2004). Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives. Archiv der Pharmazie, 337(11), 601-606. Retrieved from [Link]
-
Mosquera, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(20), 8953-8972. Retrieved from [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
-
Lee, J. H., et al. (2020). Smilax guianensis Vitman Extract Prevents LPS-Induced Inflammation by Inhibiting the NF-κB Pathway in RAW 264.7 Cells. Journal of Microbiology and Biotechnology, 30(6), 822-829. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules, 27(14), 4587. Retrieved from [Link]
-
Su, G. L., & Wang, S. C. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American journal of physiology, 269(4 Pt 1), G547-52. Retrieved from [Link]
-
Li, J., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544. Retrieved from [Link]
-
Li, J., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(14), 5489. Retrieved from [Link]
-
Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Molecules, 27(20), 7062. Retrieved from [Link]
-
Wootton-Beard, P. C., & Ryan, L. (2023). Beetroot Juice and Exercise for Clinical Health and Athletic Performance: A Narrative Review. Nutrients, 15(13), 2947. Retrieved from [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]
-
Emam, S. H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini reviews in medicinal chemistry. Retrieved from [Link]
Sources
- 1. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jmb.or.kr [jmb.or.kr]
- 12. mdpi.com [mdpi.com]
- 13. inotiv.com [inotiv.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of radiolabeled Methyl 6-methylpyridazine-3-carboxylate for in vivo studies
Application Note & Protocol
Topic: Synthesis and In Vivo Application of Radiolabeled Methyl 6-methylpyridazine-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Biological Pathways with Radiolabeled Pyridazines
The pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous compounds investigated for their potential as therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of molecules targeting a range of biological entities, from enzymes to receptors. To truly understand the in vivo behavior of these promising compounds—how they distribute throughout the body, engage with their intended targets, and are eventually metabolized and cleared—we must be able to track them non-invasively.
This application note provides a comprehensive guide to the synthesis, radiolabeling, and preliminary in vivo evaluation of this compound, a representative member of this important class of molecules. We will delve into the chemical principles underpinning its synthesis, provide detailed, step-by-step protocols for both the "cold" standard and its Carbon-11 labeled analogue, and outline a workflow for its use in preclinical positron emission tomography (PET) imaging studies. The protocols herein are designed to be self-validating, with integrated quality control steps to ensure the production of a high-purity radiotracer suitable for in vivo applications.
Part I: Synthesis of the Non-Radiolabeled Standard: this compound
Expert Rationale & Strategy
The synthesis of the target molecule, this compound, begins with the construction of the pyridazine ring, followed by functional group manipulation. A common and effective method for forming the pyridazine core is through the condensation of a 1,4-dicarbonyl compound with hydrazine. For our target, a logical precursor is a 4-oxo-alkenoic acid derivative, which can be cyclized with hydrazine to form the pyridazinone core. Subsequent chlorination and nucleophilic substitution can install the desired methoxycarbonyl group.
This multi-step approach provides multiple points for purification and characterization, ensuring the final product is of high purity. The identity of the final compound will be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), establishing a reference standard for the subsequent radiosynthesis.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis
-
Step 1: Synthesis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylpropionic acid (1 equivalent) and glyoxylic acid (1 equivalent) in ethanol.
-
Slowly add a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
To the resulting solution, add hydrazine hydrate (1.1 equivalents) dropwise.
-
Continue to reflux for an additional 12-16 hours.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Acidify the residue with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.
-
-
Step 2: Synthesis of 6-Methylpyridazine-3-carboxylic acid.
-
Suspend the pyridazinone intermediate from Step 1 in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add an oxidizing agent, such as bromine in acetic acid or selenium dioxide.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for 2-4 hours.
-
Cool the reaction, dilute with a non-polar solvent like hexane to precipitate the product.
-
Filter and purify the crude product by recrystallization.
-
-
Step 3: Esterification to this compound.
-
Suspend 6-methylpyridazine-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Characterization and Quality Control
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (>95% is required for use as a reference standard).
Part II: Radiosynthesis of [¹¹C]this compound
Expert Rationale & Strategy
For PET imaging, we will label the methyl ester group with Carbon-11 ([¹¹C]), a positron-emitting isotope with a short half-life of 20.4 minutes. This short half-life necessitates a rapid and efficient radiosynthesis. The most direct method is the O-methylation of the corresponding carboxylate precursor using a ¹¹C-methylating agent.
We will first synthesize the sodium salt of 6-methylpyridazine-3-carboxylic acid to serve as the precursor. [¹¹C]Carbon dioxide, produced from a cyclotron, will be converted into [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), highly reactive agents ideal for this purpose. The radiolabeling reaction is typically performed in a sealed vial at an elevated temperature to achieve high radiochemical yield in a short time. The final radiolabeled product must be rapidly purified by radio-HPLC to separate it from unreacted precursor and radioactive impurities before formulation for in vivo use.
Visualizing the Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for the ¹¹C-labeled product.
Detailed Radiosynthesis Protocol
Note: All operations must be performed in a shielded hot cell using an automated synthesis module.
-
Precursor Preparation: Prepare a solution of Sodium 6-methylpyridazine-3-carboxylate (approx. 1-2 mg) in a suitable solvent like DMSO (200 µL) in a sealed reaction vessel.
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then converted to [¹¹C]CH₃I via gas-phase iodination.
-
The resulting [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor.
-
-
Radiolabeling Reaction:
-
Once the [¹¹C]CH₃I is trapped, the reaction vessel is heated to 100-120 °C for 3-5 minutes.
-
-
Purification:
-
The crude reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18).
-
The eluent is monitored with a UV detector (set to the absorbance wavelength of the cold standard) and a radioactivity detector.
-
The fraction corresponding to the [¹¹C]this compound peak is collected into a sterile vial containing sterile water and ethanol.
-
-
Formulation:
-
The collected fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent.
-
The radiotracer is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Trustworthiness: Self-Validating Quality Control
A radiotracer is only as reliable as its quality control. The following tests are mandatory before release for in vivo studies:
| Parameter | Specification | Method | Rationale |
| Identity | Co-elution with cold standard | Analytical Radio-HPLC | Confirms the radioactive peak is the correct compound. |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC | Ensures that the observed in vivo signal is from the tracer, not impurities. |
| Molar Activity | > 37 GBq/µmol at time of injection | Calculated from HPLC data | High molar activity is crucial to avoid pharmacological effects from the tracer mass. |
| pH | 5.0 - 7.5 | pH meter or test strip | Ensures the formulation is physiologically compatible. |
| Sterility & Endotoxins | Pass | Standard tests | Mandatory for any injectable formulation to prevent infection and fever. |
Part III: Protocol for In Vivo PET Imaging
Expert Rationale & Strategy
The goal of this initial in vivo study is to determine the biodistribution and pharmacokinetic profile of [¹¹C]this compound in a rodent model. This will provide insights into its potential as a tracer, highlighting organs of accumulation and routes of clearance. The use of a combined PET/CT scanner is ideal, as it provides both functional (PET) and anatomical (CT) information.
Visualizing the In Vivo Workflow
Caption: Standardized workflow for a dynamic PET/CT scan in a rodent.
Detailed In Vivo Protocol
-
Animal Preparation:
-
House healthy, male Wistar rats (200-250 g) under standard conditions for at least one week to acclimatize.
-
Fast the animals for 4-6 hours before the experiment but allow free access to water.
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Imaging Procedure:
-
Position the anesthetized animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound (~5-10 MBq in < 200 µL of saline) via the tail vein catheter.
-
Immediately start a 60-minute dynamic PET scan.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on major organs (e.g., brain, heart, liver, kidneys, muscle) using the CT images as a guide.
-
Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
Express data as Standardized Uptake Value (SUV) to normalize for injected dose and body weight.
-
References
-
Pyridazine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
PET Radiochemistry: Scott, P. J. H. (2015). Methods in Molecular Biology: PET Radiochemistry. Springer. [Link]
-
Carbon-11 Radiochemistry: Miller, P. W., et al. (2008). Synthesis of [¹¹C]Methyl Iodide. Angewandte Chemie International Edition. [Link]
-
In Vivo Imaging Guidelines: Ehlerding, E. B., & Cai, W. (2015). Guidelines for in vivo imaging. Journal of Nuclear Medicine. [Link]
Application Note: A Scalable and Safety-Conscious Approach to the Synthesis of Methyl 6-methylpyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methylpyridazine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its efficient synthesis on a larger scale is critical for advancing research and development programs. This guide provides a detailed, two-step synthetic protocol designed for scalability and operational safety. We present a robust method for the selective oxidation of 3,6-dimethylpyridazine to the intermediate 6-methylpyridazine-3-carboxylic acid, followed by a comprehensive analysis and protocol for its final esterification. Particular emphasis is placed on mitigating the severe hazards associated with traditional methylating agents like diazomethane by implementing a safer, more industrially viable Fischer esterification process. This document is intended to provide chemists with the causal logic behind procedural choices, ensuring both high yield and a strong safety profile.
Strategic Overview of the Synthesis
The synthesis is designed as a two-stage process, prioritizing commercially available starting materials and scalable, high-yielding transformations. The overall workflow minimizes complex purifications and avoids notoriously hazardous reagents.
Caption: High-level workflow for the two-step synthesis.
PART 1: Scale-up Synthesis of 6-Methylpyridazine-3-carboxylic Acid
Rationale and Method Selection
The synthesis of the carboxylic acid intermediate is achieved through the selective oxidation of one methyl group of 3,6-dimethylpyridazine. While various oxidants can accomplish this, potassium permanganate (KMnO₄) in an acidic medium is selected for its cost-effectiveness and proven efficacy in oxidizing alkyl side-chains on heterocyclic rings. A similar strategy is employed in the synthesis of related pyridazine carboxylic acids[1]. This method provides a balance of reactivity and control, which is crucial for scale-up. Careful control of the reaction temperature is paramount to prevent over-oxidation and ensure selectivity.
Detailed Protocol for Oxidation
Materials:
-
3,6-Dimethylpyridazine
-
Potassium Permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling circulator.
-
Large filtration setup (e.g., Büchner funnel).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 3,6-dimethylpyridazine (1.0 eq) and deionized water (10 volumes). Begin vigorous stirring.
-
Acidification: Cool the reactor contents to 0-5 °C using the circulator. Slowly add concentrated sulfuric acid (4.0 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Oxidant Addition: Prepare a solution of potassium permanganate (3.5 eq) in deionized water (15 volumes). Add this solution portion-wise to the reactor over 2-3 hours, maintaining the internal temperature between 5-10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture back to 10 °C. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of permanganate is discharged and the brown manganese dioxide precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 6-methylpyridazine-3-carboxylic acid as a crystalline solid.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Starting Material Input | 108.14 g (1.0 mol) |
| Potassium Permanganate | 553.0 g (3.5 mol) |
| Typical Crude Yield | 105 - 120 g |
| Yield after Recrystallization | 90 - 100 g (65-72%) |
| Purity (by HPLC) | >98% |
PART 2: Scale-up Esterification and Hazard Mitigation
Reagent Selection: Prioritizing Safety over Reactivity
The esterification of a carboxylic acid is a fundamental transformation. While highly efficient reagents like diazomethane exist, their use is strongly discouraged in a scale-up context due to extreme hazards.
The Hazards of Diazomethane:
-
Explosivity: Diazomethane is a yellowish gas that can explode unexpectedly, even in dilute solutions. Explosions can be triggered by rough surfaces (like ground glass joints), bright light, heat, and certain metal ions[2][3].
-
Extreme Toxicity: It is highly toxic by inhalation or skin contact, with toxicity greater than hydrogen cyanide[2]. Symptoms of exposure can be delayed and include severe irritation, pulmonary edema, and asthmatic attacks[3][4][5].
-
Carcinogenicity: It is a suspected human carcinogen[4].
Given these risks, safer and more scalable alternatives are required. Trimethylsilyldiazomethane (TMS-diazomethane) is often cited as a safer substitute, but it is still toxic, much less reactive, and its cost can be prohibitive for large-scale work[6][7][8].
Caption: Comparison of hazardous vs. recommended synthetic routes.
Recommended Protocol: Fischer-Speier Esterification
The Fischer esterification is the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is an equilibrium-driven process, and using the alcohol as the solvent drives the reaction toward the product ester[9]. This method is one of the most cost-effective and straightforward for producing esters on a large scale[9].
Materials:
-
6-Methylpyridazine-3-carboxylic Acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or reactor equipped with a reflux condenser and magnetic or overhead stirring.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for workup.
Procedure:
-
Reaction Setup: To a flask charged with 6-methylpyridazine-3-carboxylic acid (1.0 eq), add anhydrous methanol (20 volumes). Stir to create a slurry.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor the conversion of the starting material by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Workup - Neutralization: Dilute the residue with ethyl acetate (15 volumes) and slowly pour it into a beaker containing a cold, saturated solution of sodium bicarbonate (15 volumes). Stir until CO₂ evolution ceases. Check that the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 5 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 10 volumes). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: this compound can be purified by recrystallization or silica gel chromatography if necessary, though this protocol often yields a product of high purity.
Final Product Characterization
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 106584-51-4[10] |
| Molecular Formula | C₇H₈N₂O₂[10] |
| Molecular Weight | 152.15 g/mol [10] |
| Appearance | Off-white to yellow solid |
| Purity (Typical) | >95%[11] |
| Storage | Sealed in dry, 2-8°C[10] |
Conclusion
This application note outlines a scalable, two-step synthesis for this compound that emphasizes operational safety and economic viability. By selecting a robust oxidation protocol and replacing hazardous esterification reagents with a classic Fischer esterification, this guide provides a reliable pathway for producing multi-gram to kilogram quantities of this important building block. The detailed protocols and scientific rationale are designed to empower researchers to implement this synthesis with confidence and a high degree of safety awareness.
References
-
Division of Research Safety, University of Illinois. Diazomethane. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Diazomethane. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Diazomethane. [Link]
-
Pace, V., et al. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. National Institutes of Health (NIH). [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
-
Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
-
Arkat USA. A comparison of several modern alkylating agents. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
Reddit. (2022). Diazomethane and alternatives. [Link]
- Google Patents. (2011). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
- Google Patents. (1956).
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
Aribo Biotechnology. CAS: 106584-51-4 Name: this compound. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
Sources
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Diazomethane - Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Diazomethane [cdc.gov]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 11. alchempharmtech.com [alchempharmtech.com]
Application Note: Synthesis of a Novel Pyridazine-Based Styryl Fluorescent Probe via Knoevenagel Condensation
Abstract
This application note provides a comprehensive guide to the synthesis and potential applications of a novel styryl-based fluorescent probe derived from Methyl 6-methylpyridazine-3-carboxylate. The pyridazine core, being a π-deficient aromatic system, serves as an excellent electron-accepting moiety in a donor-π-acceptor (D-π-A) fluorophore architecture. The synthesis leverages the Knoevenagel condensation, a classic and robust method for carbon-carbon bond formation, to couple the active methyl group of the pyridazine precursor with an electron-rich aromatic aldehyde. This protocol details the underlying chemical principles, a step-by-step synthetic procedure, characterization methods, and potential applications in cellular imaging and environmental sensing for researchers in chemistry, biology, and drug development.
Introduction: The Pyridazine Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization of cellular processes, detection of specific analytes, and high-throughput screening.[1] The design of these molecular sensors often revolves around a core fluorophore, which is functionalized to impart specificity and modulate its photophysical properties in response to environmental changes.[2]
Nitrogen-containing heterocycles are particularly valuable scaffolds for fluorophore development due to their tunable electronic properties and synthetic versatility.[3] The pyridazine ring, a 1,2-diazine, is characterized by its significant π-deficiency, making it a strong electron-acceptor.[4] This inherent electronic nature is highly advantageous for creating "push-pull" or D-π-A type fluorophores. In such systems, an electron-donating group (the "push") is conjugated to an electron-accepting group (the "pull") via a π-linker. This arrangement often results in molecules with strong intramolecular charge transfer (ICT) characteristics, leading to desirable photophysical properties such as large Stokes shifts, high quantum yields, and sensitivity to solvent polarity (solvatochromism).[5][6]
This compound is an ideal starting material for the synthesis of such probes. The pyridazine ring itself is the acceptor, and the ester group at the 3-position further enhances its electron-withdrawing character. Crucially, the methyl group at the 6-position possesses activated C-H bonds, making it amenable to condensation reactions for the construction of the π-conjugated linker.
Mechanistic Rationale: The Knoevenagel Condensation
The core of the synthetic strategy is the Knoevenagel condensation, a nucleophilic addition of a carbanion (generated from an active hydrogen compound) to a carbonyl group, followed by dehydration.[7][8]
In this specific application, the active hydrogen compound is this compound. The electron-withdrawing pyridazine ring acidifies the protons of the adjacent methyl group, facilitating their removal by a mild base (e.g., piperidine, triethylamine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, a pyridazine-styryl conjugate.[8][9]
The choice of the aromatic aldehyde is critical as it introduces the electron-donating component of the D-π-A system. Aldehydes bearing strong electron-donating groups, such as N,N-dimethylamino or methoxy groups, are ideal for maximizing the ICT character and shifting the fluorescence emission to longer wavelengths.[10]
Below is a diagram illustrating the general mechanism.
Caption: Mechanism of the Knoevenagel condensation for probe synthesis.
Experimental Section: Synthesis Protocol
This protocol describes the synthesis of a representative fluorescent probe, Methyl 6-(4-(dimethylamino)styryl)pyridazine-3-carboxylate.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >97% | Starting material |
| 4-(Dimethylamino)benzaldehyde | Commercial | >98% | Electron-donating aldehyde |
| Piperidine | Commercial | >99% | Basic catalyst |
| Anhydrous Ethanol (EtOH) | Commercial | >99.5% | Reaction solvent |
| Dichloromethane (DCM) | Commercial | HPLC | For extraction and chromatography |
| Hexane | Commercial | HPLC | For chromatography |
| Ethyl Acetate (EtOAc) | Commercial | HPLC | For chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | Drying agent |
| Silica Gel | Commercial | - | 60 Å, 230-400 mesh for column |
Step-by-Step Synthesis Procedure
Caption: General workflow for the synthesis of the pyridazine-styryl probe.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), 4-(dimethylamino)benzaldehyde (1.1 mmol, 1.1 eq.), and anhydrous ethanol (20 mL).
-
Catalyst Addition: Stir the mixture at room temperature until all solids are dissolved. Add piperidine (0.1 mmol, 0.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The formation of a new, colored, and more nonpolar spot indicates product formation.
-
Work-up: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM, 30 mL). Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 6-(4-(dimethylamino)styryl)pyridazine-3-carboxylate as a colored solid. Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and record its photophysical properties (absorption and emission spectra) in various solvents.
Characterization and Expected Properties
The synthesized probe is expected to exhibit strong absorption in the UV-visible region and emit fluorescence in the visible spectrum. Due to its D-π-A structure, the probe's photophysical properties will likely be sensitive to the polarity of its environment.
| Property | Expected Outcome |
| Appearance | Yellow to orange or red solid. |
| Absorption (λ_abs) | A main absorption band between 380-450 nm, corresponding to the π-π* transition of the conjugated system. |
| Emission (λ_em) | Fluorescence emission between 480-600 nm. |
| Stokes Shift | A large Stokes shift (> 80 nm) is expected due to the significant change in dipole moment upon excitation (ICT). |
| Solvatochromism | A bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity. |
| Quantum Yield (Φ_F) | Moderate to high fluorescence quantum yield, particularly in non-polar environments. |
Applications and Future Directions
The synthesized pyridazine-styryl probe holds promise for a variety of applications:
-
Cellular Imaging: The probe's potential solvatochromism makes it a candidate for imaging lipid droplets or other hydrophobic compartments within cells. Its membrane-staining capabilities could also be explored.
-
Environmental Sensing: The sensitivity of its fluorescence to solvent polarity can be exploited to create sensors for micro-environmental changes, such as protein binding events or the detection of volatile organic compounds.[11]
-
pH Sensing: The nitrogen atoms in the pyridazine ring are basic and can be protonated. This protonation would significantly alter the electronic properties of the acceptor unit, leading to a change in fluorescence that could be used for pH sensing.[4][11]
-
Further Functionalization: The ester group at the 3-position provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to biomolecules, targeting ligands, or other fluorophores to create more complex molecular tools.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient temperature- Low purity of starting materials | - Use fresh piperidine- Ensure the reaction is at reflux- Check the purity of reactants and dry the solvent |
| Multiple Products/Side Reactions | - Self-condensation of the aldehyde- Overheating | - Use a mild base like piperidine instead of a strong base- Maintain a consistent reflux temperature |
| Difficult Purification | - Streaking on TLC plate- Product co-elutes with impurities | - Add a small amount of triethylamine to the eluent to reduce tailing- Try a different solvent system for chromatography |
Conclusion
This application note has detailed a robust and versatile method for synthesizing a novel class of fluorescent probes based on a this compound scaffold. The Knoevenagel condensation provides a straightforward entry into D-π-A styryl dyes with tunable and environmentally sensitive photophysical properties. These probes represent a valuable addition to the molecular imaging and sensing toolkit, with broad potential for further development and application in diverse scientific fields.
References
-
Achelle, S., et al. (2020). Dipicolylamine Styryldiazine Derivatives: Synthesis and Photophysical Studies. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. RSC Publishing. [Link]
-
Patel, R. B., et al. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5(1), 77. [Link]
-
Povarov, V. G., et al. (2023). The Influence of Cucurbit[7]uril on the Photophysical Properties of Encapsulated Styryl Dye. MDPI. [Link]
-
Zhang, Y., et al. (2023). Design of a selective fluorescent probe based on structural modification of pyridazinone and its applications in fungal imaging. ResearchGate. [Link]
-
Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chem Cent J, 5, 77. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Kim, H. J., et al. (2021). Pyridazine–carbazole based fluorescent probes for volatile acid detection. Dyes and Pigments, 194, 109613. [Link]
-
Orita, A., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]
-
Besson, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Achelle, S., et al. (2021). Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging. ResearchGate. [Link]
-
Alfa Chemistry. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]
-
Al-Warhi, T., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 11(1), 22171. [Link]
-
Belyakov, S., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. MDPI. [Link]
-
Zhang, Y., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
Wang, Z., et al. (2022). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. MDPI. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Applications of Fluorescent Probes. MDPI. [Link]
-
All About Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]
-
Wang, C., et al. (2015). Syntheses of the aromatic acylhydrazones by condensation of aromatic aldehydes with hydrazine methyl carbanate. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-methylpyridazine-3-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 6-methylpyridazine-3-carboxylate (CAS: 106584-51-4). This molecule is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of research and manufacturing campaigns. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from troubleshooting specific problems to answering frequently asked questions. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols.
The primary synthetic route involves two key stages: the oxidation of a suitable precursor to 6-methylpyridazine-3-carboxylic acid, followed by its esterification. This guide will focus predominantly on the critical esterification step, as it is the final, yield-defining transformation.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My esterification reaction is showing low conversion or stalling. How can I drive it to completion?
This is a frequent issue, often rooted in the reaction equilibrium or catalyst inefficiency. The classic Fischer-Speier esterification is an equilibrium-limited process.
Causality Analysis: The acid-catalyzed esterification of 6-methylpyridazine-3-carboxylic acid with methanol is a reversible nucleophilic acyl substitution. The reaction's progress is dictated by Le Châtelier's principle. Water, a byproduct, can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. Furthermore, the basic nitrogen atoms in the pyridazine ring can be protonated by the acid catalyst, potentially reducing the catalyst's effective concentration for activating the carboxylic acid.
Recommended Solutions:
-
Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene or cyclohexane that forms an azeotrope with water, employ a Dean-Stark apparatus to physically remove water as it forms.
-
Use of a Drying Agent: Incorporate a large excess of a dehydrating agent. Using methanol as both the reagent and solvent is common. In this case, a large excess of methanol (e.g., 10-20 equivalents or as the solvent) can shift the equilibrium forward.[1]
-
Use of Thionyl Chloride (SOCl₂): A highly effective method is to first convert the carboxylic acid to its acyl chloride with SOCl₂. The acyl chloride is much more reactive and reacts irreversibly with methanol to form the ester. This avoids equilibrium issues entirely.
-
-
Catalyst Optimization:
-
Strong Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a standard and effective catalyst because it also acts as a dehydrating agent.[1] Ensure it is added cautiously and in sufficient quantity (typically 5-10 mol%).
-
Alternative Catalysts: For substrates sensitive to strong acids, consider solid acid catalysts like Nafion or Amberlyst resins, which can be easily filtered out post-reaction.[2]
-
-
Temperature and Reaction Time:
-
Ensure the reaction is heated to reflux for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot is no longer visible. A typical reflux time can range from 4 to 24 hours.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My final product is impure after workup. What are the likely contaminants and how can I remove them?
Impurity profiles can be complex, but they typically fall into three categories: unreacted starting materials, reaction byproducts, or residual reagents.
Common Impurities & Mitigation Strategies:
| Impurity Type | Identification Method | Causality | Removal Protocol |
| Unreacted Carboxylic Acid | LC-MS, ¹H NMR (broad -COOH peak) | Incomplete reaction (see Q1). | Acid-Base Extraction: During workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt. |
| Oxidizing Agent Remnants | (e.g., Manganese or Chromium salts from the previous step) | Inadequate purification of the carboxylic acid precursor. | Pre-Esterification Purification: Ensure the 6-methylpyridazine-3-carboxylic acid is thoroughly purified (e.g., by recrystallization) before the esterification step.[3] Impurities can interfere with the reaction and contaminate the final product. |
| N-Acylurea Byproduct | LC-MS, ¹H NMR | Occurs when using carbodiimide coupling agents (e.g., DCC) for esterification, where the activated intermediate reacts with another molecule of DCC.[4] | Filtration & Chromatography: Dicyclohexylurea (DCU), a common byproduct of DCC coupling, is poorly soluble in many organic solvents and can often be removed by filtration.[4] Residual soluble impurities may require column chromatography. |
| Polymeric/Tarry Materials | Visual, Baseline on NMR | Decomposition of starting material or product at high temperatures or under harsh acidic conditions. | Temperature Control: Avoid excessive heating. Purification: Use activated carbon (charcoal) treatment followed by filtration through Celite, and then proceed with recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable method for this esterification?
For scalability and cost-effectiveness, the thionyl chloride (SOCl₂) method is often superior to standard Fischer esterification.
Workflow Comparison:
Caption: Comparison of Fischer vs. Acyl Chloride routes.
The acyl chloride route is advantageous because:
-
Irreversible Reaction: The reaction of the acyl chloride with methanol is fast and irreversible, leading to higher conversion and yield.
-
Milder Conditions for Ester Formation: The final step often proceeds at room temperature.
-
Volatile Byproducts: The byproducts of the first step (SO₂ and HCl) are gases, simplifying purification.
Q: My starting material is 3-chloro-6-methylpyridazine. What is the best way to synthesize the required carboxylic acid?
The most direct method is the oxidation of the methyl group.[3]
Key Considerations:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid are effective.[3]
-
Temperature Control: These reactions are highly exothermic. The oxidant must be added slowly to an ice-cooled solution of the starting material in sulfuric acid to prevent runaway reactions.[3]
-
Workup: After the reaction, the mixture is typically quenched into ice water, and the product is extracted with an organic solvent like ethyl acetate.[3] The purity of the resulting 6-chloropyridazine-3-carboxylic acid is crucial for the subsequent steps.
Q: Are there alternative, milder esterification methods I can try?
Yes, if your substrate is sensitive to the harsh conditions of Fischer or acyl chloride preparations, other methods are available.
Milder Esterification Alternatives:
| Method | Reagents | Mechanism | Advantages | Disadvantages |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] | Very mild conditions (often room temperature), high yields for sensitive substrates. | DCC is a known allergen, byproduct (DCU) can be difficult to remove, expensive reagents.[4] |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Forms an alkoxyphosphonium salt, which is then displaced by the carboxylate. | Mild, neutral conditions. | Reagents are toxic, generates triphenylphosphine oxide byproduct which can complicate purification. |
Experimental Protocols
Protocol 1: Esterification via the Acyl Chloride Method (Recommended)
This protocol is adapted from standard organic synthesis procedures for converting carboxylic acids to methyl esters.
Step 1: Synthesis of 6-methylpyridazine-3-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridazine-3-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction should be performed in a fume hood as SO₂ and HCl gas are evolved.
-
After the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps). This will yield the crude acyl chloride as an oil or solid.
Step 2: Formation of this compound
-
Cool the flask containing the crude acyl chloride in an ice bath (0 °C).
-
Slowly and cautiously add anhydrous methanol (5-10 eq) to the flask with stirring. This reaction can be exothermic.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any residual HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by recrystallization (e.g., from ethanol/hexanes) or column chromatography on silica gel as needed.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Esterification of Carboxylic Acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine - Organic Syntheses Procedure.
- Ester synthesis by esterific
- 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube.
Sources
Technical Support Center: Purification of Methyl 6-methylpyridazine-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of Methyl 6-methylpyridazine-3-carboxylate from typical reaction mixtures. This document offers troubleshooting advice and answers to frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing probable causes and step-by-step solutions.
Problem 1: Low or No Crystal Formation During Recrystallization
Scenario: You have completed the synthesis of this compound and are attempting to purify it by recrystallization. After dissolving the crude product in a hot solvent and allowing it to cool, you observe very few or no crystals.
Probable Causes:
-
Excessive Solvent: The most common reason for failed crystallization is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.[1]
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility limit, but crystal nucleation has not initiated.[2]
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for your compound, having either too high or too low solvating power at different temperatures.
-
Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation, leading to the product "oiling out" as a liquid instead of crystallizing.[1]
Step-by-Step Solutions:
-
Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is the most efficient tool for this.[1] Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a "seed" for crystallization.
-
-
Optimize the Solvent System:
-
If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature until turbidity persists. Then, heat the mixture until it becomes clear again and allow it to cool slowly. A common solvent system for pyridazine derivatives is a mixture of a more polar solvent like acetone or ethyl acetate with a non-polar solvent like hexanes.[3][4]
-
Refer to the table below for suggested starting solvent systems.
-
| Solvent System | Polarity | Suitability |
| Acetone/Hexanes | Tunable | A good starting point for many pyridazine derivatives, offering a good balance of solubility.[3] |
| Ethyl Acetate/Hexanes | Tunable | Another versatile system suitable for compounds of moderate polarity. |
| Methanol/Water | Polar | Can be effective if the compound has sufficient polarity to be soluble in hot methanol. |
| Dichloromethane/Hexanes | Tunable | Useful for less polar compounds, but care must be taken due to the high volatility of dichloromethane. |
-
Address Oily Impurities: If the product "oils out," try redissolving the oil in a larger volume of hot solvent and cooling it very slowly. If this fails, column chromatography is the recommended next step to remove the problematic impurities before attempting recrystallization again.[1]
Problem 2: Incomplete Separation or Co-elution in Column Chromatography
Scenario: You are using column chromatography to purify your crude this compound, but you are observing that your product is co-eluting with one or more impurities, as indicated by TLC analysis of the collected fractions.
Probable Causes:
-
Inappropriate Eluent System: The polarity of the mobile phase may be too high, causing all components to move too quickly down the column, or too low, resulting in poor separation.
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.
-
Poor Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.
-
Incorrect Stationary Phase: While silica gel is the most common choice, it may not be suitable for all separations, especially for very polar or basic compounds.
Step-by-Step Solutions:
-
Optimize the Eluent System:
-
The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[5]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexanes).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
Consider trying different solvent combinations. A switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can sometimes provide better separation for polar compounds.[6]
-
| Eluent System | Polarity | Suitability |
| Ethyl Acetate/Hexanes | Tunable | A standard and effective system for many compounds of intermediate polarity.[6] |
| Dichloromethane/Methanol | Polar | Suitable for more polar compounds. A small percentage of methanol (1-5%) can significantly increase polarity. |
| Acetone/Hexanes | Tunable | An alternative to ethyl acetate/hexanes that can sometimes offer different selectivity. |
| Toluene/Ethyl Acetate | Tunable | Can be useful for aromatic compounds and may provide different separation characteristics. |
-
Proper Column Loading and Packing:
-
As a general rule, use a mass ratio of stationary phase (silica gel) to crude product of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally preferred over "dry packing" for achieving a homogenous column bed.
-
-
Consider an Alternative Stationary Phase: If separation on silica gel is consistently poor, consider using a different adsorbent. For basic compounds like some pyridazine derivatives, alumina (neutral or basic) can sometimes provide better results by reducing tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route employed. However, some common impurities to anticipate are:
-
Unreacted Starting Materials: For instance, if the synthesis involves the reaction of 3-chloro-6-methylpyridazine, this starting material may be present in the crude product.[7]
-
6-Methylpyridazine-3-carboxylic acid: This is the product of the hydrolysis of the methyl ester. This can occur if water is present during the reaction or work-up, especially under acidic or basic conditions.[8] The pyridazine ring can be susceptible to in-vivo hydrolysis of the ester moiety.[9]
-
Side-Reaction Byproducts: Depending on the specific reagents used, other pyridazine derivatives or polymeric materials could be formed.
-
Residual Solvents: Solvents used in the reaction and work-up may be present in the crude product.
Q2: How do I choose the best solvent for recrystallizing my product?
A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] A general rule of thumb is that "like dissolves like," so a solvent with similar polarity to your compound is a good starting point.[11] For this compound, which is a moderately polar compound, solvents like ethanol, acetone, or ethyl acetate, often in combination with a non-polar solvent like hexanes, are good candidates to test.[4]
Q3: What is the purpose of using a mixed solvent system in recrystallization and column chromatography?
A3: A mixed solvent system provides fine control over the polarity of the medium. In recrystallization, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) allows for a gradual decrease in solubility as the solution cools or as the anti-solvent is added, promoting the formation of pure crystals. In column chromatography, a mixed eluent allows for the precise adjustment of the mobile phase polarity to achieve optimal separation of compounds with different polarities.[12]
Q4: My purified product still shows impurities by NMR. What should I do?
A4: If minor impurities persist after a single purification step, a second purification using a different technique is often effective. For example, if you performed a recrystallization, follow it with column chromatography, or vice versa. If the impurity is the corresponding carboxylic acid (from hydrolysis), you may be able to remove it with a basic wash (e.g., dilute sodium bicarbonate solution) during an aqueous workup, followed by another purification step for the ester.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. For comparison, the closely related Methyl 6-methylpyridine-3-carboxylate has a reported melting point of 34-37 °C.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect the presence of impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents to find a suitable system. A good starting point is an acetone/hexanes mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., acetone) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard flash column chromatography procedure using silica gel.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate in hexanes). Aim for an Rf value of 0.25-0.35 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Pooling and Solvent Removal: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Taylor, J. B., & Kennewell, P. D. (2015). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 535-548. Retrieved from [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 195-312). Thieme.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]
-
Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. Retrieved from [Link]
-
ResearchGate. (2025, September 1). Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 106584-51-4 Name: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 6-methoxy-pyridazine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Pyyridazine Ring Formation
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazine core. The inherent electronic properties of the adjacent nitrogen atoms in the pyridazine ring present unique synthetic challenges.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to address common issues encountered during pyridazine synthesis, drawing from established literature and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding pyridazine synthesis, providing concise answers and foundational knowledge.
Q1: What are the most common starting materials for pyridazine synthesis?
The most prevalent methods for pyridazine ring formation involve the condensation of a hydrazine or its derivative with a 1,4-dicarbonyl compound or a related species.[2][3][4] Common starting materials include:
-
1,4-Diketones or 4-Ketoacids: Condensation with hydrazine is a classic and widely used method.[3]
-
γ-Ketoacids or γ-Ketoesters: These react with hydrazines to form pyridazinone derivatives.[5]
-
Maleic Anhydride Derivatives: Condensation with hydrazines is a versatile route to pyridazinediones.[5]
-
1,2,4,5-Tetrazines: Cycloaddition reactions with alkenes or alkynes can yield pyridazines.[2]
-
Mucochloric or Mucobromic Acids: These are useful for preparing 4,5-dihalo-3(2H)-pyridazinones.[2]
Q2: How does reaction temperature affect pyridazine yield and purity?
Reaction temperature is a critical parameter that can significantly influence both the yield and purity of the final pyridazine product. Higher temperatures can accelerate the rate of reaction, but may also lead to the formation of side products and decomposition. Conversely, lower temperatures may result in slow or incomplete reactions. The optimal temperature is highly dependent on the specific substrates and reaction conditions. For instance, some reactions may proceed efficiently at room temperature, while others require refluxing in a high-boiling solvent.[6]
Q3: What are typical side products in pyridazine synthesis and how can they be minimized?
Side product formation is a common challenge. The nature of these byproducts depends on the synthetic route. Common side products include:
-
Incomplete cyclization products: This can occur if the reaction is not allowed to proceed to completion.
-
Over-oxidation or reduction products: Depending on the reagents and conditions used.
-
Isomeric products: Particularly in reactions involving unsymmetrical starting materials.
-
Polymerization products: Can be an issue with certain reactive intermediates.[7]
To minimize side products, it is crucial to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Careful purification of starting materials is also essential.
Q4: Are there any safety concerns associated with pyridazine synthesis?
Yes, several safety precautions should be taken. Hydrazine and its derivatives are common reagents in pyridazine synthesis and are known to be toxic and potentially explosive.[8] Therefore, they should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Some reactions may also be highly exothermic and require careful temperature control to prevent runaways.[9]
II. Troubleshooting Guides
This section provides a problem-and-solution framework for common experimental challenges.
Guide 1: Low or No Product Yield
Low or no yield is one of the most frequent issues in organic synthesis. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Recommended Action |
| Impure or Incorrect Starting Materials | The identity and purity of your starting materials are paramount. Even small impurities can inhibit the reaction or lead to unwanted side products. Action: Verify the identity and purity of all starting materials using techniques like NMR, Mass Spectrometry, and melting point analysis. If necessary, purify the starting materials before use.[6] |
| Inactive Reagents | Hydrazine and its derivatives can degrade over time. Catalysts, if used, can also lose their activity. Action: Use freshly opened or purified hydrazine. If using a catalyst, ensure it is from a reliable source and has been stored correctly. |
| Suboptimal Reaction Conditions | Pyridazine formation can be sensitive to reaction conditions. The chosen solvent, temperature, and reaction time may not be optimal for your specific substrates. Action: Perform a systematic optimization of reaction conditions. Consider screening different solvents, temperatures, and reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.[10] |
| Inefficient Work-up and Purification | The desired product may be lost during the work-up or purification steps. This can be due to its solubility in the aqueous phase during extraction or degradation on the chromatography column. Action: Analyze all phases (organic and aqueous) after extraction by TLC or LC-MS to check for the presence of your product. If using column chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine to prevent streaking and decomposition of basic pyridazine compounds.[11] |
| Thermodynamic vs. Kinetic Control | In some cases, an undesired kinetic product may form preferentially over the thermodynamically more stable desired product. Action: Adjusting the reaction temperature can sometimes favor the formation of the thermodynamic product. Higher temperatures generally favor the thermodynamic product. |
Guide 2: Formation of Undesired Isomers
The formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Recommended Action |
| Lack of Regiocontrol in Cyclization | When using unsymmetrical 1,4-dicarbonyl compounds or their equivalents, the initial condensation with hydrazine can occur at two different carbonyl groups, leading to a mixture of regioisomers. Action: The regioselectivity can sometimes be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound. The use of a substituted hydrazine can also direct the cyclization. In some cases, a specific regioisomer may be favored under certain reaction conditions (e.g., solvent, temperature, catalyst).[12] |
| Tautomerization | Pyridazinone compounds can exist in different tautomeric forms, which can complicate characterization and subsequent reactions. Action: The predominant tautomer can often be influenced by the solvent and pH. Spectroscopic techniques like NMR can be used to identify the major tautomer present in solution. |
| Isomerization during Work-up or Purification | The desired isomer may be sensitive to acidic or basic conditions encountered during work-up or may isomerize on the surface of silica gel during chromatography. Action: Use neutral work-up conditions whenever possible. If isomerization is observed on silica gel, consider using a different stationary phase like alumina or performing the purification by recrystallization or distillation. |
Guide 3: Difficulty in Product Purification
Purification of pyridazine derivatives can be challenging due to their polarity and basicity.
Caption: General Purification Workflow for Pyridazines.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Recommended Action |
| High Polarity | The presence of two nitrogen atoms makes the pyridazine ring quite polar, which can lead to poor solubility in common organic solvents and strong retention on silica gel. Action: For column chromatography, use more polar solvent systems. For recrystallization, polar solvents or solvent mixtures may be required.[11] |
| Basicity and Tailing on Silica Gel | The basic nature of the pyridazine nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant tailing during column chromatography. Action: Deactivate the silica gel by adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent. Alternatively, use a less acidic stationary phase like alumina.[11] |
| Co-elution with Impurities | If impurities have similar polarity to the desired product, separation by column chromatography can be difficult. Action: Try a different solvent system for chromatography to alter the relative polarities. If the product is a solid, recrystallization is often a more effective method for removing closely eluting impurities. |
| Product Instability | Some pyridazine derivatives may be unstable to the conditions used for purification (e.g., heat during distillation, acidic silica gel). Action: Use milder purification techniques. For thermally sensitive compounds, consider Kugelrohr distillation under high vacuum. If the compound is sensitive to acid, use neutralized silica gel or an alternative stationary phase. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic and purification procedures.
Protocol 1: General Procedure for 1,4-Diketone/Hydrazine Condensation
This protocol describes a general method for the synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate.
Materials:
-
1,4-Diketone
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine
This protocol outlines a general procedure for the functionalization of a pyridazine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14][15][16]
Materials:
-
Halogenated pyridazine (e.g., 3-bromo-6-phenylpyridazine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., DME/water, Toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the halogenated pyridazine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[17]
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. References
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). OUCI. [Link]
-
Pyridazine. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]
-
Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... (n.d.). ResearchGate. [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. (n.d.). OUCI. [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2025). Knowledge UChicago. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2025). Knowledge UChicago. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). ResearchGate. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]
-
Safety Issues with Pyridine Ring Construction. (n.d.). Wordpress. [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025). ResearchGate. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. [Link]
-
PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. (n.d.). Semantic Scholar. [Link]
-
PYRIDAZINE#PYRIDAZINE SYNTHESIS. (2021, February 16). YouTube. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC. [Link]
-
(PDF) Pyridazine and condensed pyridazine synthesis. (2020). ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 8. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 6-methylpyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: A-Z of Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format to help you quickly diagnose and resolve issues in your synthesis.
Q1: My yield of 6-methylpyridazine-3-carboxylic acid from the oxidation of 3,6-dimethylpyridazine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of the methyl group on the pyridazine ring are a common challenge. This is often due to incomplete reaction, over-oxidation, or degradation of the pyridazine ring under harsh conditions. The choice of oxidizing agent and control of reaction parameters are critical.
Potential Causes and Solutions:
-
Incomplete Oxidation: The methyl group may be resistant to oxidation.
-
Troubleshooting: Ensure you are using a sufficiently strong oxidizing agent. Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid are commonly used for this transformation.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. If the reaction stalls, consider a slight increase in temperature or reaction time, but be cautious of potential degradation.
-
-
Over-oxidation and Ring Degradation: The pyridazine ring is susceptible to cleavage under strongly oxidative and acidic conditions, leading to a complex mixture of byproducts and a lower yield of the desired carboxylic acid.
-
Troubleshooting:
-
Temperature Control: Maintain careful control of the reaction temperature. Running the reaction at a lower temperature for a longer period can often minimize degradation. For instance, when using KMnO₄ in sulfuric acid, the initial addition should be done in an ice bath to manage the exotherm.[1]
-
Stoichiometry of Oxidant: Use the correct stoichiometry of the oxidizing agent. An excess of the oxidant can promote over-oxidation and ring cleavage. It is advisable to add the oxidant portion-wise to maintain better control over the reaction.[1]
-
-
-
Formation of Side Products: Besides over-oxidation, other side reactions can occur. For example, if there are other oxidizable functional groups on the molecule, they may also react.
Experimental Protocol for Improved Oxidation:
-
Under an ice bath, dissolve 3,6-dimethylpyridazine in 50% sulfuric acid.
-
Slowly add potassium permanganate (in portions) while stirring vigorously, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 50-80°C) and monitor by TLC until the starting material is consumed.[1]
-
Upon completion, cool the reaction mixture and quench by pouring it into ice water.
-
Work up the product by extraction with a suitable organic solvent like ethyl acetate.
Q2: I am observing an unexpected byproduct in my esterification of 6-methylpyridazine-3-carboxylic acid with methanol under acidic conditions (Fischer Esterification). What could it be?
A2: The Fischer esterification, while straightforward, is a reversible reaction and can be prone to side reactions, especially with sensitive substrates. The most common issues are incomplete conversion and the formation of byproducts due to the acidic conditions.
Potential Side Products and Their Identification:
| Potential Side Product | Likely Cause | Identification (Expected Analytical Signatures) |
| Unreacted Carboxylic Acid | Incomplete reaction; equilibrium not driven to completion. | Broad -OH peak in IR spectrum; characteristic carboxylic acid proton in ¹H NMR; mass corresponding to starting material in LC-MS. |
| Etherification of Solvent | Reaction of the alcohol (e.g., methanol) with itself under strong acid catalysis to form dimethyl ether. | This is a volatile byproduct and may not be observed in the final product but consumes the reagent. |
Troubleshooting the Esterification:
-
Driving the Equilibrium: The Fischer esterification is an equilibrium process.[2] To drive it towards the formation of the ester, you can:
-
Use a Large Excess of Alcohol: Use methanol as the solvent to ensure a large excess, which will shift the equilibrium to the product side according to Le Chatelier's principle.[2]
-
Remove Water: As water is a product of the reaction, its removal will also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2]
-
-
Milder Esterification Methods: If your substrate is sensitive to strong acids, consider alternative esterification methods that do not require such harsh conditions.
-
With Thionyl Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[3] This is a two-step process but is generally high-yielding.
-
Steglich Esterification: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3] This method is very mild but can lead to the formation of an N-acylurea byproduct if not optimized.[4]
-
Step-by-Step Protocol for Fischer Esterification:
-
Dissolve 6-methylpyridazine-3-carboxylic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).[5]
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and practical synthetic approach generally involves a two-step process:
-
Formation of the Pyridazine Ring System: This is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[6][7] For the target molecule, a suitable precursor would be a 1,4-dicarbonyl compound that already contains the required methyl and carboxylate precursor groups.
-
Functional Group Interconversion: A more direct route often involves starting with a pre-formed pyridazine ring and modifying the substituents. A common strategy is the oxidation of a methyl group at the 3-position of a 6-methylpyridazine derivative to a carboxylic acid, followed by esterification. For instance, starting from 3,6-dimethylpyridazine, one methyl group can be selectively oxidized to a carboxylic acid.[1]
The overall pathway can be visualized as follows:
Q2: How can I purify the final product, this compound, from unreacted starting material and side products?
Purification is crucial for obtaining a high-purity final product. The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired ester from the unreacted carboxylic acid and other non-polar byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective. The more polar carboxylic acid will have a lower retention factor (Rf) and will elute more slowly than the less polar ester.
-
Recrystallization: If the crude product is a solid and is relatively pure, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.
-
Acid-Base Extraction: If the main impurity is the unreacted 6-methylpyridazine-3-carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and will move into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.
References
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. Retrieved from [Link]
-
Wikipedia. (2023). Pyridazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Heinisch, G., et al. (1974-2021). Recent Advances in Pyridazine Chemistry. ResearchGate. Retrieved from [Link]
- Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 131-235). Elsevier.
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. Retrieved from [Link]
- Google Patents. (2009). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Purins, M. (2023). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Zhang, L., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 106584-51-4 Name: this compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Pyridazine Derivatization
Welcome to the Technical Support Center for Pyridazine Derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridazine scaffold. The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature and the presence of two adjacent nitrogen atoms, present both opportunities for novel functionalization and specific challenges in reaction optimization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring your path to novel pyridazine derivatives is both efficient and successful.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of pyridazine compounds.
Q1: Why are my yields for pyridazine derivatization reactions consistently low?
A1: Low yields in pyridazine chemistry often stem from the electron-deficient nature of the ring, which can deactivate catalysts and lead to side reactions. The lone pairs on the nitrogen atoms can coordinate with metal catalysts, particularly palladium, forming inactive species and hindering the catalytic cycle. Additionally, the pyridazine ring is susceptible to nucleophilic attack, which can lead to undesired byproducts. Careful selection of ligands, bases, and solvents is crucial to mitigate these effects. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the metal center and improve catalytic turnover.
Q2: How can I control the regioselectivity of my substitution reactions on a pyridazine ring?
A2: Regioselectivity in pyridazine functionalization is dictated by the electronic properties of the ring and any existing substituents. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridazines, with the outcome influenced by the nature of the nucleophile and the position of the leaving group. For C-H functionalization, the choice of directing group and catalyst system is paramount in achieving the desired positional selectivity. In some cases, the inherent reactivity differences between positions can be exploited. For example, in certain dihalopyridazines, one halogen may be significantly more reactive than the other, allowing for selective mono-functionalization by carefully controlling stoichiometry and reaction time.
Q3: I am observing significant byproduct formation. What are the common side reactions in pyridazine chemistry?
A3: Common side reactions include hydrodehalogenation (replacement of a halogen with a hydrogen atom) in cross-coupling reactions, over-alkylation or dialkylation in N-alkylation reactions, and the formation of homocoupled products in Suzuki-Miyaura reactions. The formation of byproducts during the synthesis of the pyridazine core itself, typically from 1,4-dicarbonyl compounds and hydrazine, can also occur if the reaction is not carefully controlled. Understanding the potential for these side reactions allows for the implementation of preventative measures, such as the use of specific bases or solvents to suppress hydrodehalogenation.
II. Troubleshooting Guides for Key Derivatization Reactions
This section provides detailed troubleshooting advice for specific and widely used pyridazine derivatization methods.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on the pyridazine core. However, the electron-deficient nature of pyridazine presents unique challenges.
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q: My Suzuki-Miyaura reaction with a chloropyridazine is sluggish and gives low yields. What should I try?
A: Chloropyridazines are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the initial oxidative addition step more difficult.
-
Catalyst System: Employ a highly active catalyst system. Palladium pre-catalysts (e.g., G2, G3, or G4) paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve good results with challenging aryl chlorides.
-
Ligand Choice: The ligand plays a critical role. For heteroaryl substrates, ligands that are both bulky and electron-donating are generally preferred as they promote the formation of the active monoligated palladium species and prevent catalyst inhibition by the pyridazine nitrogen.
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ can sometimes be more effective and help to minimize side reactions like hydrodehalogenation. The solubility of the base can also be a critical factor; ensure it has at least partial solubility in the reaction solvent.
-
Solvent: Toluene and 1,4-dioxane are commonly used and effective solvents. It is essential to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.
Q: I'm attempting a Buchwald-Hartwig amination on a pyridazine substrate and observing significant catalyst deactivation. Why is this happening and how can I prevent it?
A: The nitrogen lone pairs of the pyridazine ring can act as a poison to the palladium catalyst by coordinating to the metal center and forming an inactive complex.
-
Ligand Shielding: The most effective strategy is to use bulky ligands that create a sterically hindered environment around the palladium atom, thus disfavoring coordination with the pyridazine nitrogen. Ligands like BrettPhos, XPhos, and RuPhos are designed for this purpose. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability which can stabilize the catalyst.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is often beneficial to find the lowest effective temperature for the reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a rigorously inert atmosphere throughout the reaction is critical to prevent oxidation to inactive Pd(II) species.
| Parameter | Recommended Starting Conditions for Difficult Couplings | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts ensure efficient generation of the active Pd(0) species. |
| Ligand | Bulky biarylphosphine (e.g., XPhos, SPhos) or NHC | Shields the Pd center, enhances oxidative addition, and prevents catalyst inhibition. |
| Base | K₃PO₄, Cs₂CO₃, or NaOtBu | Weaker bases can minimize side reactions; base choice is substrate-dependent. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Good balance of solubility and high boiling point. |
| Temperature | 80-110 °C | A balance between reaction rate and catalyst stability. |
B. N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of pyridazine-containing compounds. However, controlling the site of alkylation and the degree of substitution can be challenging.
Q: My N-alkylation of a pyridazine is producing a mixture of N-1 and N-2 regioisomers. How can I improve the selectivity?
A: The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the pyridazine ring and the alkylating agent, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on the pyridazine ring can direct the incoming alkyl group to the less sterically hindered nitrogen. Conversely, a bulky alkylating agent may favor the more accessible nitrogen atom.
-
Solvent and Base Effects: The choice of solvent and base can significantly impact the N-1/N-2 ratio. For instance, in related heterocyclic systems like indazoles, using NaH in THF has been shown to favor N-1 alkylation, while other solvent-base combinations can lead to different outcomes. A systematic screening of conditions is often necessary.
-
Protecting Groups: In complex syntheses, it may be necessary to employ a protecting group strategy to block one nitrogen atom, perform the alkylation, and then deprotect.
Q: I am getting a significant amount of the N,N'-dialkylated product. How can I favor monoalkylation?
A: The formation of dialkylated products is common when both nitrogen atoms are accessible and reactive.
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess (1.0-1.2 equivalents) is a good starting point.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can help minimize over-alkylation.
-
Base Strength: Using a weaker base may slow down the second alkylation step more significantly than the first, allowing for a larger window to isolate the monoalkylated product.
C. Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) via lithiation is a powerful method for C-H functionalization. However, the basicity of organolithium reagents can lead to side reactions with the electron-deficient pyridazine ring.
Q: When I try to lithiate my pyridazine with n-BuLi, I get a complex mixture of products and low yield of the desired functionalized compound. What is going wrong?
A: Organolithium reagents like n-BuLi can act as nucleophiles and add to the electron-deficient pyridazine ring, leading to undesired byproducts rather than deprotonation.
-
Choice of Base: A non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred for the deprotonation of pyridazines.
-
Temperature Control: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.
-
In Situ Trapping: The generated lithiated species can be unstable. Performing an in situ transmetalation to a more stable organometallic species (e.g., with ZnCl₂ or a borate ester) before quenching with an electrophile can improve yields.
-
Directing Groups: The presence of a directing group can significantly enhance the efficiency and regioselectivity of the lithiation.
Generalized Lithiation and Quench Protocol
Caption: A generalized workflow for the lithiation and electrophilic quench of pyridazines.
III. References
-
Boruah, A., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712.
-
Boyd, M. J., et al. (2019). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. ACS Omega, 4(7), 11996-12005.
-
Boyd, M. J. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine.
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049.
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. BenchChem.
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
-
Grellepois, F., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 24(53), 14201-14209.
-
Boyd, M. J., et al. (2020). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 142(28), 12345-12353.
-
Yamashita, Y., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
-
BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
-
Organic Chemistry Portal. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds.
-
Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.
-
El-Gazzar, A. R. B. A., et al. (2008). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate.
-
Zhang, Z-Q., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(12), 1747-1758.
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(22), 15033-15093.
-
BenchChem. (2025). optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
-
Betson, M. S., et al. (2008). Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(8), 3041-3053.
-
Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(10), 2262-2273.
-
ResearchGate. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
-
ResearchGate. (n.d.). Regioselective synthesis of 4-functionalized pyridines.
-
ChemTube3D. (n.d.). Synthesis of Pyridazine.
-
Royal Society of Chemistry. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
-
American Chemical Society. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
-
Kim, H., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(1), 173-181.
-
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
Georg Thieme Verlag. (2004). Product Class 8: Pyridazines. Science of Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
-
Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(17), 6747-6750.
-
van der Lubbe, C. C. S., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(65), 17131-17147.
-
American Chemical Society. (2015). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
-
MDPI. (2024). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
-
MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide.
-
PubMed. (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyridazine compounds. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of low or unexpected bioactivity in your experiments. Drawing from established scientific principles and field-proven insights, this resource will help you systematically identify and resolve potential issues in your experimental workflow.
Troubleshooting Guide: A Step-by-Step Approach
Low bioactivity of a newly synthesized pyridazine derivative can be a frustrating roadblock in the drug discovery process. The issue can stem from a variety of factors, ranging from the intrinsic properties of the molecule to the specifics of the experimental setup. This guide provides a structured approach to pinpoint the root cause of the problem.
Section 1: Synthesis and Characterization
The journey to a bioactive compound begins with its successful synthesis and rigorous characterization. An error at this stage will inevitably lead to misleading biological data.
Question: My synthesized pyridazine compound shows lower than expected or no bioactivity. Could the issue be with the compound itself?
Answer: Absolutely. The structure and purity of your synthesized compound are the foundational elements of its biological activity. Here’s a systematic approach to ensure the integrity of your molecule:
1.1 Verify Chemical Structure and Purity:
-
Causality: Highly potent impurities can mask the true activity (or lack thereof) of your target compound. Conversely, inactive impurities can dilute your sample, leading to an underestimation of its potency. The presence of residual solvents or starting materials can also interfere with biological assays.
-
Self-Validation: A multi-technique approach to characterization provides a self-validating system for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. Ensure that the observed chemical shifts, coupling constants, and integration values are consistent with the expected structure. Quantitative NMR (qNMR) can be a powerful tool for determining purity against a certified reference standard[1][2].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity. A high-purity sample should ideally show a single, sharp peak. It's crucial to use a suitable detection method (e.g., UV-Vis, MS) and a gradient elution method to ensure the separation of all potential impurities.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) and serves as an excellent orthogonal method to confirm the empirical formula.
-
Protocol: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Gradient: A common gradient runs from 5% to 95% acetonitrile over 20-30 minutes.
-
Detection: Use a UV detector at a wavelength where your compound has maximum absorbance (e.g., 254 nm) or a mass spectrometer.
-
Analysis: Integrate the peak areas to determine the percentage purity. A purity level of >95% is generally recommended for biological screening.
1.2 Consider Structure-Activity Relationships (SAR):
The inherent chemical structure of your pyridazine derivative is a primary determinant of its bioactivity. The pyridazine ring itself is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions[3][4]. However, the nature and position of substituents on the ring are critical.
-
Causality: Even minor structural modifications can significantly impact a compound's ability to bind to its biological target. Factors such as steric hindrance, electronic effects, and conformational flexibility all play a role[5][6]. For instance, the addition of a bulky substituent might prevent the molecule from fitting into the active site of an enzyme, while the introduction of a hydrogen bond donor or acceptor could enhance binding affinity.
-
Actionable Insight: If your compound is inactive, consider the SAR of related pyridazine derivatives reported in the literature. Are there specific functional groups or substitution patterns that are consistently associated with the desired bioactivity?[6][7][8] This analysis can guide the design of your next generation of compounds.
Section 2: Compound Handling and Storage
Even a pure, correctly characterized compound can fail to show activity if it is not handled and stored properly.
Question: I've confirmed the structure and purity of my compound, but it still shows low bioactivity. What else could be wrong?
Answer: Issues with compound solubility and stability are common culprits for a lack of bioactivity in in vitro assays.
2.1 Assess Compound Solubility:
A compound must be in solution to interact with its biological target. Poor solubility can lead to a significant underestimation of a compound's true potency[9][10].
-
Causality: If a compound precipitates out of the assay medium, its effective concentration is much lower than the intended concentration, leading to a diminished or absent biological response. Many heterocyclic compounds, including pyridazines, can have poor aqueous solubility[11].
-
Troubleshooting Steps:
-
Visual Inspection: After adding your compound to the assay medium, visually inspect the wells for any signs of precipitation.
-
Solubility Measurement: Determine the kinetic solubility of your compound in the assay buffer. This can be done using methods like nephelometry or by analyzing the supernatant of a saturated solution via HPLC.
-
Optimize Solvent and Concentration: Most stock solutions are prepared in dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity or artifacts. If solubility is an issue, you may need to:
-
Test alternative co-solvents (e.g., ethanol, polyethylene glycol).
-
Lower the final concentration of the compound in the assay.
-
-
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type | Maximum Recommended DMSO Concentration |
| Most immortalized cell lines | ≤ 0.5% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.05% |
2.2 Evaluate Compound Stability:
Your pyridazine derivative may be degrading in the stock solution or under the conditions of the biological assay.
-
Causality: Degradation reduces the concentration of the active compound over time. The pyridazine ring itself is a π-deficient heteroaromatic compound, which can influence its reactivity and stability[12]. Factors like pH, temperature, light exposure, and the presence of reactive species in the assay medium can all contribute to compound degradation.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions from solid material for critical experiments. Avoid repeated freeze-thaw cycles of DMSO stocks, as this can introduce water and lead to precipitation or degradation[13].
-
Stability Study: Assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer at the assay temperature and analyzing samples by HPLC at different time points (e.g., 0, 2, 4, 24 hours).
-
Storage Conditions: Store solid compounds in a cool, dark, and dry place. Protect stock solutions from light if the compound is known to be photosensitive.
-
Section 3: Biological Assay and Data Interpretation
The design and execution of the biological assay are critical for obtaining reliable and meaningful data.
Question: My compound is pure, soluble, and stable, but the bioactivity is still low. Could the problem be with my assay?
Answer: Yes, the biological assay itself is a complex system with many variables that can influence the outcome.
3.1 Re-evaluate Assay Design and Conditions:
The choice of assay, cell line, and experimental parameters can dramatically affect the observed bioactivity.
-
Causality: Different assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, which may not be affected by a compound that induces apoptosis through a different mechanism[14]. Similarly, some cell lines may be inherently resistant to your compound due to factors like drug efflux pumps or metabolic inactivation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biological assay optimization.
3.2 Control for Assay Artifacts:
High-throughput screening (HTS) and other in vitro assays are susceptible to various artifacts that can lead to false negatives[11][15].
-
Causality: Your compound might interfere with the assay technology itself. For example, some compounds can quench fluorescence, leading to an apparent lack of activity in a fluorescence-based assay. Others might be cytotoxic at high concentrations, which can be a confounding factor in assays that are not designed to measure cell death[16].
-
Mitigation Strategies:
-
Counter-screens: Run your compound in a version of the assay that does not contain the biological target to check for assay interference.
-
Orthogonal Assays: Confirm your results using a different assay that measures a distinct biological endpoint[14]. For example, if you see no effect in a cell viability assay, you could try a direct measure of target engagement, such as a cellular thermal shift assay (CETSA).
-
Data Quality Metrics: In HTS, monitor the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay[16][17].
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for screening a novel pyridazine compound?
A1: For initial screening, it is advisable to test a broad concentration range, for example, from the nanomolar to the high micromolar range (e.g., 1 nM to 100 µM), to establish a dose-response curve[14]. Some compounds may only exhibit activity at higher concentrations.
Q2: How important is cell line authentication?
A2: Cell line authentication is critically important. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data. It is essential to authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling[18].
Q3: My compound is a pyridazinone derivative. Are there specific biological activities I should be looking for?
A3: Pyridazinone derivatives are a well-studied class of compounds with a wide range of reported biological activities, including anti-inflammatory, anticancer, and cardiovascular effects[8][12]. The specific activity will depend on the overall structure of your molecule. A thorough literature search on similar pyridazinone scaffolds can provide valuable guidance.
Q4: Can the pyridazine ring itself be a source of toxicity?
A4: While the pyridazine scaffold is present in several approved drugs, like all chemical entities, pyridazine derivatives have the potential for toxicity. It is important to assess the cytotoxicity of your compounds, for example, by using a cell viability assay on a panel of cell lines, including non-cancerous cell lines, to determine a therapeutic window.
Q5: Where can I find more information on assay development and troubleshooting?
A5: The Assay Guidance Manual, available from the National Center for Advancing Translational Sciences (NCATS), is an excellent and comprehensive resource for best practices in assay development, optimization, and validation for early drug discovery[19].
References
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). SpringerLink. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD. [Link]
-
Gaining confidence in high-throughput screening. (2012). PNAS. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). PubMed Central. [Link]
-
(PDF) Computational and experimental validation of antioxidant properties of synthesized bioactive ferulic acid derivatives. (2018). ResearchGate. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]
-
Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. (1998). ResearchGate. [Link]
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. (2024). Medikamenter QS. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2016). PubMed. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. [Link]
-
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2023). ResearchGate. [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2019). ResearchGate. [Link]
-
Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023). Ardenalis. [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. (2017). Der Pharma Chemica. [Link]
-
Design, synthesis and optimization of bioactive compounds: a medicinal chemistry approach. (2024). University of Padua. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2023). ResearchGate. [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2023). Al-Nahrain Journal of Science. [Link]
-
New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). PubMed. [Link]
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2024). Techmate. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2023). ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
-
Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. (2018). ResearchGate. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PubMed Central. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pnas.org [pnas.org]
- 16. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 17. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
Technical Support Center: Enhancing the Solubility of Pyridazine-Based Drug Candidates
Introduction
Welcome to the Technical Support Center for enhancing the solubility of pyridazine-based drug candidates. The pyridazine nucleus is a common scaffold in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] However, these same properties can often lead to poor aqueous solubility, a major hurdle in drug development that can hinder absorption and bioavailability.[3][4] It is estimated that over 70% of active pharmaceutical ingredients (APIs) in the development pipeline are poorly soluble in water.[5]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation. The information herein is grounded in established scientific principles to help you navigate formulation complexities and unlock the full therapeutic potential of your pyridazine-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyridazine derivatives.
Q1: Why are many of my pyridazine-based drug candidates showing poor aqueous solubility?
A1: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a distinct electronic structure.[6] While this structure is often key to its pharmacological activity, it can also promote strong crystal lattice interactions (high lattice energy) in the solid state. Overcoming this energy to allow the molecule to dissolve in water can be challenging. Furthermore, while the nitrogen atoms can act as hydrogen bond acceptors, the overall molecule may still possess significant hydrophobic regions, leading to low aqueous solubility.[1]
Q2: What is the first step I should take to assess the solubility of my new pyridazine compound?
A2: The foundational step is to determine the compound's thermodynamic equilibrium solubility using the "gold standard" shake-flask method.[7] This involves adding an excess of your solid compound to a specific medium (e.g., water, phosphate-buffered saline) and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours).[8] After filtration, the concentration of the dissolved drug is measured using a validated analytical method like HPLC or UV-Vis spectroscopy.[9] This gives you a baseline solubility value, which is critical for all further development decisions.[9][10]
Q3: What are the main categories of techniques I can use to improve the solubility of my compound?
A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[11][12]
-
Physical Modifications involve altering the solid-state properties of the drug. This includes methods like particle size reduction (micronization, nanosuspension), and modifying the crystal structure (amorphous solid dispersions, co-crystallization).[11][13]
-
Chemical Modifications involve changing the chemical nature of the drug molecule or its environment. This includes salt formation, pH adjustment, and the use of solubilizing excipients like co-solvents and surfactants.[11][14]
Q4: How does the pH of the solution affect the solubility of pyridazine derivatives?
A4: The basicity of the pyridazine ring is relatively modest (pKa ≈ 2.0).[1] This means that at physiological pH (around 7.4), the ring itself is unlikely to be protonated. However, many drug candidates incorporate other functional groups (e.g., amines, carboxylic acids) that are ionizable. For compounds with a basic functional group, decreasing the pH will lead to protonation and salt formation, which can dramatically increase aqueous solubility. Conversely, for acidic compounds, increasing the pH will enhance solubility. Therefore, determining the pKa of your compound is a critical early step in developing a pH-modification strategy.
Part 2: Troubleshooting Guides for Specific Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter during your solubility enhancement experiments.
Issue 1: My pyridazine compound precipitates out of solution when I dilute my DMSO stock for a biological assay.
This is a classic problem stemming from the use of a strong organic solvent (like DMSO) to initially dissolve a poorly water-soluble compound, followed by dilution into an aqueous buffer.
The compound is highly soluble in the organic co-solvent but not in the final aqueous medium.[15] When the percentage of the co-solvent drops significantly upon dilution, the solution becomes supersaturated with respect to the drug, leading to precipitation.
Solution A: Co-Solvent System Optimization
-
Rationale: Instead of relying solely on DMSO, a carefully selected co-solvent system can maintain solubility upon dilution. Co-solvents work by reducing the polarity of the aqueous environment.[12]
-
Protocol:
-
Screening: Prepare concentrated stock solutions of your compound in various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[12] A study on a 6-phenylpyridazin-3(2H)-one derivative showed high solubility in DMSO, PEG-400, and Transcutol.[3]
-
Titration: Perform a titration experiment. Start with your concentrated stock solution and slowly add your aqueous assay buffer while vortexing.
-
Observation: Visually inspect for the first sign of precipitation (cloudiness). The system that tolerates the highest percentage of aqueous buffer before precipitation is the most promising.
-
Validation: Prepare the final dilution in the optimized co-solvent/buffer ratio and monitor for stability over the time course of your experiment.
-
Solution B: Employing Surfactants
-
Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed in the solution.[14][16]
-
Protocol:
-
Selection: Choose non-ionic surfactants commonly used in biological assays, such as Polysorbate 20 (Tween 20) or Polysorbate 80.
-
Concentration: Prepare your aqueous assay buffer containing the surfactant at a concentration above its CMC.
-
Dilution: Add your DMSO stock solution to the surfactant-containing buffer. The micelles will entrap the drug molecules as the DMSO is diluted.
-
Issue 2: Initial salt formation attempts with my basic pyridazine derivative did not yield a stable, soluble solid.
Salt formation is a common and often effective strategy for increasing the solubility of ionizable drugs.[16][17] However, not all salts are created equal; some may be unstable, hygroscopic, or may not offer a significant solubility advantage.
The choice of counterion is critical. A suboptimal counterion may not disrupt the crystal lattice of the free base effectively or may form an unstable salt. The pKa difference between the drug and the counterion also plays a crucial role in salt stability.
Solution A: Systematic Counterion Screening
-
Rationale: Different counterions (acids) will form salts with different physicochemical properties. A systematic screen is necessary to identify the optimal salt form.
-
Protocol:
-
Candidate Selection: Select a diverse range of pharmaceutically acceptable acids with varying pKa values (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Small-Scale Crystallization: In parallel vials, dissolve a small amount of your pyridazine free base in a suitable solvent (e.g., ethanol, acetone). Add a stoichiometric amount of each selected acid.
-
Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent addition to induce crystallization.
-
Characterization: Analyze the resulting solids. Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form. Determine the solubility of each salt form using the shake-flask method.
-
Stability: Assess the stability of the most promising salts under accelerated conditions (e.g., 40°C/75% relative humidity).
-
Solution B: Consider Co-crystallization
-
Rationale: If your compound is non-ionizable or salt screening fails, co-crystallization is an excellent alternative. A co-crystal is a multi-component crystal where the API and a benign co-former molecule are held together by non-covalent interactions, typically hydrogen bonding.[18] This creates a new crystal lattice with potentially much higher solubility.[19]
-
Protocol:
-
Co-former Selection: Choose co-formers from the GRAS (Generally Regarded As Safe) list that have functional groups capable of forming strong hydrogen bonds with your pyridazine derivative (e.g., carboxylic acids, amides).
-
Formation Methods:
-
Solvent Evaporation: Dissolve stoichiometric amounts of your API and the co-former in a common solvent and allow it to evaporate slowly.
-
Liquid-Assisted Grinding: Grind the API and co-former together with a few drops of a solvent. This method is often faster and more efficient.
-
-
Analysis: Characterize the resulting solid using PXRD and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation. Measure the solubility and dissolution rate and compare them to the parent API.
-
Issue 3: My compound has very high lipophilicity and resists all aqueous-based solubilization methods.
For highly lipophilic or "brick dust" compounds, sometimes disrupting the solid state is the most effective strategy. Amorphous solid dispersions (ASDs) are a powerful tool for this purpose.[5][20]
The crystal lattice energy of the compound is exceptionally high, making it very difficult for solvent molecules to break it apart. The molecule is thermodynamically much more stable in its crystalline form than in solution.
Solution: Amorphous Solid Dispersion (ASD) Formulation
-
Rationale: An ASD involves dispersing the API at a molecular level within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[21][22][23] Because there is no crystal lattice to overcome, the amorphous form can have dramatically higher apparent solubility and a faster dissolution rate.[23][24]
-
Protocol:
-
Polymer Selection: Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specialized polymers like Soluplus®.[25] The choice depends on the desired release profile and drug-polymer miscibility.
-
Preparation Method - Solvent Evaporation/Spray Drying: a. Dissolve both your pyridazine compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).[11][23] b. Spray the solution into a heated drying chamber (spray dryer). The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[25]
-
Preparation Method - Hot-Melt Extrusion (HME): a. Blend your drug with the polymer. b. Process the blend through a hot-melt extruder. The heat and shear forces cause the drug to dissolve in the molten polymer.[22] c. The resulting extrudate is cooled and milled into a powder.[11]
-
Characterization: Use PXRD to confirm the amorphous nature of the dispersion (absence of sharp Bragg peaks). Use DSC to determine the glass transition temperature (Tg), an indicator of stability.
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect where the drug reaches a supersaturated state before slowly precipitating.
-
Part 3: Data Presentation and Visualization
Table 1: Comparative Solubility of Pyridazine Derivative 'X'
This table provides a hypothetical example of how to present solubility data gathered during your experiments.
| Formulation Strategy | Vehicle/Medium | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Baseline | Deionized Water | 0.5 | 1x |
| PBS, pH 7.4 | 0.8 | 1.6x | |
| pH Modification | 0.01 N HCl (pH 2) | 55.0 | 110x |
| Co-solvency | 20% PEG 400 in Water | 25.0 | 50x |
| Salt Formation | Mesylate Salt in Water | 150.0 | 300x |
| ASD | 20% Drug in PVP K30 | >500.0 (in dissolution test) | >1000x |
Diagrams
Diagram 1: Decision Tree for Solubility Enhancement
This diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy.
Caption: A logical workflow for selecting a solubility enhancement strategy.
Diagram 2: Mechanism of Amorphous Solid Dispersion (ASD)
This diagram illustrates the "spring and parachute" mechanism of ASDs.
Caption: The "spring and parachute" effect of ASDs for enhanced solubility.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
- Unknown. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Jadhav, N. R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Unknown. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- Unknown. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Solubility of Things. (n.d.). Pyridazine.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility.
- National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Unknown. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Derivatives.
- Technobis Crystallization Systems. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- CrystEngComm (RSC Publishing). (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown.
- National Institutes of Health. (n.d.). Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery?.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- IJCRT.org. (2023, February). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery.
- National Institutes of Health. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC - NIH.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Unknown. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
- ResearchGate. (2025, August 10). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- Unknown. (2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
- ResearchGate. (2025, August 10). (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
- National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. azolifesciences.com [azolifesciences.com]
- 15. longdom.org [longdom.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. seppic.com [seppic.com]
- 23. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 25. ijpsjournal.com [ijpsjournal.com]
Strategies to reduce the toxicity of pyridazine derivatives
A Guide to Mitigating Toxicity for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with pyridazine derivatives. The pyridazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous compounds with potent biological activities.[1][2] However, managing the toxicity of these derivatives is a common and critical challenge in the journey from a promising hit to a viable drug candidate.
This guide is designed to function as a dynamic troubleshooting resource. Instead of a static manual, we present a series of frequently asked questions and in-depth answers that address common issues encountered during development. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Initial Toxicity Assessment & Troubleshooting
This section addresses the immediate questions that arise when a promising compound first exhibits signs of toxicity in preliminary screens.
Q1: My lead pyridazine compound shows significant cytotoxicity in initial screens. What are the first steps to diagnose the problem?
A: An initial cytotoxicity flag is a critical data point, but it's the beginning of an investigation, not the end of the road. The immediate goal is to determine if you are observing broad, non-specific toxicity or a targeted effect that might be inseparable from the desired therapeutic action.
Causality-Driven Troubleshooting Workflow:
-
Confirm the Observation: Repeat the initial assay to rule out experimental artifacts. Ensure compound purity and solubility; precipitated compounds can cause false positives.
-
Assess Selectivity: The most crucial first step is to profile the compound's cytotoxicity against a panel of cell lines. This should include:
-
Analyze Dose-Response: A steep dose-response curve often suggests a specific mechanism of action, whereas a shallow curve can indicate non-specific toxicity or solubility issues at higher concentrations.
-
Review the Structure for Obvious Liabilities: Examine the molecule for known toxicophores or reactive functional groups that may have been introduced during synthesis. While the pyridazine ring itself is not generally considered a structural alert, certain substituents can be problematic.[6]
This initial triage helps differentiate between a compound with a manageable safety profile and one with inherent, non-specific toxicity that may require a fundamental redesign.
Q2: Which in vitro assays are most effective for profiling the cytotoxicity of new pyridazine derivatives?
A: A multi-assay approach is essential for building a comprehensive toxicity profile. Relying on a single method can be misleading. We recommend a tiered strategy starting with general viability and progressing to mechanism-specific assays.
Recommended Assay Suite:
-
Metabolic Viability Assays (Initial Screen):
-
MTT/MTS Assay: This is a widely used colorimetric assay that measures mitochondrial reductase activity, a proxy for cell viability. It is excellent for high-throughput screening.[4][5]
-
Principle: The tetrazolium salt (MTT or MTS) is reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of living cells.
-
-
Membrane Integrity Assays (Confirmatory):
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating compromised cell membranes (necrosis).
-
Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells do not.
-
-
Apoptosis Assays (Mechanistic Insight):
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7) to specifically quantify apoptosis.
-
Annexin V/PI Staining: Uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.
-
Running these assays in parallel provides a more robust and nuanced understanding of how your compound is affecting the cells, not just if it is killing them.
This protocol is a self-validating system for assessing the dose-dependent cytotoxic effects of pyridazine compounds.
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of your pyridazine derivative in the appropriate culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used for the test compounds.
-
Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[5]
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[4]
-
-
Solubilization & Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490-570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Section 2: Structure-Toxicity Relationship (STR) Strategies
Once toxicity is confirmed, the focus shifts to rationally modifying the molecule. This section explores medicinal chemistry approaches to decouple toxicity from efficacy.
Q3: How can I systematically modify the pyridazine core and its substituents to reduce toxicity while maintaining potency?
A: This is the core of a successful medicinal chemistry campaign and relies on establishing a clear Structure-Toxicity Relationship (STR) alongside the Structure-Activity Relationship (SAR).[7][8] The key is to make small, systematic changes and observe the impact on both efficacy and toxicity.
Systematic Modification Strategy:
-
Positional Isomerism: The position of substituents on both the pyridazine ring and any appended aromatic rings can dramatically influence biological activity and toxicity. Synthesize and test isomers to see if moving a key functional group can improve the therapeutic index. Studies have shown that the position of substituents on flanking aromatic rings is important for their role in amyloid fibril formation inhibition.[7][9]
-
Substitution Modification:
-
Halogens: Halogens can be crucial for activity but can also introduce metabolic liabilities or affect off-target interactions. Consider the effect of different halogens (F, Cl, Br) or their removal. The presence of a halogen at the C-5 position of pyridazine-6-ones has been shown to play a major role in cytotoxic activity.[10]
-
Lipophilicity: High lipophilicity is often correlated with toxicity. Systematically reduce lipophilicity by introducing polar functional groups (e.g., -OH, -NH₂) or replacing lipophilic groups (e.g., -CF₃) with smaller, less lipophilic ones (e.g., -CH₃).
-
-
Core Scaffold Hopping: If modifications to the substituents are insufficient, consider altering the core itself.
Q4: What is bioisosteric replacement, and how can it be applied to the pyridazine scaffold to mitigate toxicity?
A: Bioisosterism is a powerful strategy in drug design where one functional group or substructure is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile.[11] This can be used to reduce toxicity, enhance selectivity, or improve pharmacokinetic properties.
For pyridazine derivatives, two main bioisosteric approaches are common:
-
Replacing the Pyridazine Ring:
-
If the pyridazine core is suspected to be the source of toxicity (e.g., due to metabolism by aldehyde oxidase), it can be replaced with other diazines like pyrimidine or pyrazine.[6][12] This maintains a six-membered aromatic heterocycle but alters the position of the nitrogen atoms, which can significantly change metabolic stability, polarity, and receptor interactions.[12] Replacing a pyridine ring with a pyridazine has been shown to result in lower affinity at certain receptors, demonstrating the significant impact of this change.[13]
-
-
Replacing Phenyl Rings with Pyridazine:
-
Conversely, a common strategy to address metabolic liabilities of electron-rich phenyl rings is to replace them with a more polar, electron-deficient pyridazine ring.[12][14] This can reduce CYP-mediated metabolism and decrease lipophilicity, often leading to a better toxicity profile.[12] This switch can reduce the LogP by up to two units.[12]
-
Section 3: Metabolism-Related Toxicity
A compound that is safe in vitro can still fail in vivo due to the formation of toxic metabolites. This section focuses on anticipating and mitigating metabolism-driven toxicity.
Q5: My compound is non-toxic in vitro but shows hepatotoxicity in vivo. Could metabolic activation be the cause?
A: Yes, this is a classic scenario pointing towards metabolic activation.[15] Standard in vitro cell-based assays often lack the full complement of metabolic enzymes (like cytochrome P450s) present in the liver. A parent compound can be converted in vivo into a reactive metabolite that is toxic, a process not captured in simple cytotoxicity screens.
Investigative Steps:
-
In Vitro Metabolism Studies: Incubate your compound with liver microsomes or hepatocytes to identify potential metabolites. LC-MS/MS analysis can help elucidate the structures of these metabolites.
-
Reactive Intermediate Trapping: Use trapping agents like glutathione (GSH) in your microsomal incubations. The formation of GSH adducts is a strong indicator that a reactive, electrophilic metabolite is being generated.
-
CYP Inhibition/Induction Assays: Determine if your compound interacts with key CYP enzymes, as this can also lead to toxicity and drug-drug interactions.
Q6: How can I design pyridazine analogues with improved metabolic stability?
A: Designing for metabolic stability involves identifying and blocking the sites on the molecule most susceptible to enzymatic modification ("metabolic soft spots").
Key Strategies:
-
Blocking Oxidative Metabolism:
-
Aromatic rings are common sites of CYP-mediated hydroxylation. Introducing an electron-withdrawing group, such as a fluorine atom, at a susceptible position can block this metabolic pathway. This is often referred to as "metabolic blocking."
-
Replacing a metabolically labile phenyl ring with a more stable heterocycle (like pyridazine or pyrimidine) can also be effective.[12]
-
-
Steric Hindrance: Introducing a bulky group near a metabolic soft spot can sterically hinder the enzyme from accessing it.
-
Modulating Aldehyde Oxidase (AO) Metabolism: Pyridazines without substituents adjacent to the ring nitrogen atoms may be susceptible to metabolism by AO.[6] If AO-mediated metabolism is identified as a problem, consider adding substituents at these positions or exploring bioisosteric replacements like pyrazine, which may be less susceptible.[6]
Section 4: Advanced Strategies & Formulation
When intrinsic toxicity cannot be fully engineered out of a highly potent molecule, prodrug and formulation strategies can provide a solution.
Q7: Can a prodrug strategy reduce the systemic toxicity of my potent pyridazine derivative?
A: Absolutely. A prodrug is an inactive or less active form of a drug that is converted into the active form in vivo, ideally at the target site.[16][17] This approach can be highly effective for reducing systemic toxicity.
How it Works:
-
Masking a Toxic Moiety: A functional group responsible for toxicity can be temporarily masked with a promoiety. This promoiety is later cleaved off by specific enzymes (e.g., esterases, phosphatases) that are highly expressed in the target tissue (e.g., a tumor), leading to localized release of the active, toxic drug.
-
Improving Solubility and PK: Prodrugs can also be used to improve poor solubility, which can itself be a source of toxicity or formulation challenges.[16]
-
Example Concept: A tetrazine can be used as a prodrug of a bioactive pyridazine. In a specific chemical reaction, the tetrazine is converted into the active pyridazine, demonstrating a novel way to mask and release the pyridazine core.[18]
Q8: How can formulation approaches, like nanoformulations, help reduce the toxicity of my compound?
A: Advanced formulation is a powerful tool for mitigating the toxicity of orally or parenterally administered drugs.[19] The goal is often to alter the drug's pharmacokinetic (PK) profile or to enhance its delivery to the target site, thereby reducing exposure to healthy tissues.
Common Formulation Strategies:
-
Pharmacokinetic Modulation:
-
Modified-Release Formulations: These are designed to slow down the release of the drug, which can lower the maximum plasma concentration (Cmax). Toxicity that is linked to high peak concentrations can be significantly reduced by "flattening" the PK curve, often without compromising the total drug exposure (AUC).[19]
-
-
Nanoformulations (Targeted Delivery):
-
Encapsulating a pyridazine derivative into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can dramatically alter its biodistribution.[20]
-
Passive Targeting: Due to their size, nanoparticles tend to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further concentrating the drug at the site of action.
-
This targeted delivery ensures that a higher concentration of the drug reaches the intended cells, allowing for a lower overall dose and significantly reducing systemic toxicity.[20]
-
Data Summary Table
The following table summarizes publicly available cytotoxicity data for various pyridazine derivatives against common cancer cell lines, providing a reference point for your own studies.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Source(s) |
| Pyrido[2,3-d]pyrimidine Deriv. | MCF-7 (Breast) | 0.57 - 1.31 | Staurosporine | [4] |
| Pyrido[2,3-d]pyrimidine Deriv. | HepG2 (Liver) | 0.99 - 1.13 | - | [4] |
| Fused Pyridopyrimidine | MCF-7 (Breast) | 6.22 ± 0.34 | Taxol | [4] |
| Fused Pyridopyrimidine | HepG2 (Liver) | 19.58 ± 1.06 | Taxol | [4] |
| Pyrrolo[1,2-b]pyridazine (5a) | LoVo (Colon) | ~50-200 | 5-FU, CisPt, DOX | [5] |
References
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). National Institutes of Health (NIH). Available at: [Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (N.d.). Scholars Research Library. Available at: [Link]
-
in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2014). Semantic Scholar. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. (1980). PubMed. Available at: [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Available at: [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (N.d.). ResearchGate. Available at: [Link]
-
The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (N.d.). PubMed. Available at: [Link]
-
Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (N.d.). PubMed. Available at: [Link]
-
Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. (2022). ResearchGate. Available at: [Link]
-
Pyridine-to-pyridazine skeletal editing. (2025). ChemRxiv. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]
-
Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Available at: [Link]
-
Tetrazine-mediated bioorthogonal prodrug–prodrug activation. (2018). National Institutes of Health (NIH). Available at: [Link]
-
Formulation approaches in mitigating toxicity of orally administrated drugs. (2011). PubMed. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). ResearchGate. Available at: [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Available at: [Link]
-
Acute and repeated dose toxicity studies of novel pyridazine derivatives as new class of antihypertensive agent. (2016). ResearchGate. Available at: [Link]
-
Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2021). PubMed Central. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed Central. Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). MDPI. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012). National Institutes of Health (NIH). Available at: [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Drug Resistance with Novel Pyridazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyridazine inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experiments. Our goal is to empower you with the expertise to overcome common hurdles and accelerate your research in combating drug resistance.
Frequently Asked Questions (FAQs)
Q1: My pyridazine inhibitor shows high potency in enzymatic assays but low efficacy in cell-based assays. What are the potential causes and how can I troubleshoot this?
A1: This is a common and often multifaceted issue. The discrepancy between enzymatic and cellular activity can stem from several factors related to the compound's properties and the cellular environment.
-
Poor Cell Permeability: The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP/LogD) and molecular weight. Highly polar or very large molecules often have poor membrane permeability.
-
Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to quantitatively assess membrane transport.
-
Structural Modifications: If permeability is low, consider medicinal chemistry efforts to mask polar groups or reduce the hydrogen bond donor count to improve passive diffusion.
-
-
-
Efflux Pump Activity: The compound may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell.
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A significant increase in your inhibitor's potency would suggest it is an efflux pump substrate.
-
Cell Lines with Varying Efflux Pump Expression: Test your compound in cell lines with known high and low expression of specific ABC transporters.
-
-
-
Intracellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form by intracellular enzymes.
-
Troubleshooting:
-
Microsomal Stability Assay: Assess the metabolic stability of your compound using liver microsomes.[1] This will provide an indication of its susceptibility to phase I and phase II metabolic enzymes.
-
LC-MS/MS Analysis of Cell Lysates: Treat cells with your inhibitor and analyze the cell lysate over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any potential metabolites.
-
-
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.[1]
-
Troubleshooting:
-
Equilibrium Dialysis: Perform an equilibrium dialysis assay to determine the fraction of the compound bound to plasma or serum proteins.
-
Varying Serum Concentration: Conduct cell-based assays with different percentages of fetal bovine serum (FBS) in the culture medium. A shift in IC50 values with varying serum concentrations can indicate significant protein binding.
-
-
Q2: I am observing off-target effects with my pyridazine inhibitor. How can I identify and mitigate these?
A2: Off-target activity is a critical consideration in drug development. Pyridazine-based compounds, particularly kinase inhibitors, can interact with multiple targets due to the conserved nature of ATP-binding sites.
-
Identifying Off-Target Interactions:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases (kinome profiling) to identify potential off-target interactions. This will provide a selectivity profile of your compound.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to observe cellular changes that are inconsistent with the known function of your primary target.
-
Computational Modeling: Docking studies can predict potential off-target binding based on structural homology between your primary target and other proteins.[2]
-
-
Mitigating Off-Target Effects:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to understand the structural features responsible for off-target binding. This can guide the design of more selective inhibitors.[3]
-
Dose-Response Analysis: Carefully titrate the concentration of your inhibitor in functional assays. Use the lowest effective concentration that elicits the desired on-target effect to minimize off-target engagement.
-
Use of Multiple, Structurally Unrelated Inhibitors: To confirm that a biological phenotype is due to inhibition of the intended target, use a second, structurally distinct inhibitor of the same target. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Q3: My pyridazine inhibitor has poor aqueous solubility. What strategies can I employ to improve its solubility for in vitro and in vivo studies?
A3: Poor solubility is a frequent challenge that can hinder preclinical development.[1]
-
Formulation Strategies:
-
Co-solvents: For in vitro assays, dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it in aqueous buffer is a common practice. However, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins, surfactants (e.g., Tween® 80), or polymers (e.g., PEG) can enhance solubility and bioavailability.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
-
Chemical Modifications:
-
Introduction of Polar Groups: Incorporate polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) into the pyridazine scaffold through medicinal chemistry.
-
Salt Formation: If your compound has a basic or acidic center, forming a pharmaceutically acceptable salt can dramatically increase aqueous solubility.
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Compound precipitation | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate. Visually inspect the wells for compound precipitation after addition. |
| IC50 values differ significantly between experiments | Variation in cell passage number or confluency; Inconsistent incubation times; Instability of the compound in culture medium | Use cells within a consistent passage number range. Standardize all incubation times precisely. Assess the stability of your compound in media over the course of the experiment using HPLC or LC-MS. |
| Unexpected increase in signal at high compound concentrations | Compound interferes with the assay chemistry (e.g., reduces MTT dye); Compound is fluorescent, interfering with luminescent readouts | Run a control plate with your compound in cell-free media to check for assay interference. If interference is detected, consider using an alternative viability assay with a different detection method (e.g., crystal violet staining). |
Guide 2: Difficulty in Interpreting Western Blot Data for Target Engagement
| Observed Problem | Potential Cause | Recommended Action |
| No change in phosphorylation of the target protein after inhibitor treatment | Insufficient intracellular concentration of the inhibitor; Target is not basally active in the chosen cell line; Antibody quality is poor | Confirm target engagement with a cellular thermal shift assay (CETSA). Select a cell line with known activation of the signaling pathway of interest. Validate the phospho-specific antibody with positive and negative controls (e.g., phosphatase treatment). |
| Basal phosphorylation of the target is very low | Cells are not in an optimal growth state; The signaling pathway is not active under standard culture conditions | Ensure cells are in the logarithmic growth phase. Stimulate the pathway with an appropriate growth factor or agonist prior to inhibitor treatment. |
| "Smeary" bands or high background | Poor sample preparation; Inappropriate antibody concentration; Insufficient washing | Ensure complete cell lysis and protein solubilization. Optimize primary and secondary antibody dilutions. Increase the number and duration of wash steps. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: FER Tyrosine Kinase)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a pyridazine inhibitor against FER kinase.[4][5]
Materials:
-
Recombinant human FER kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Pyridazine inhibitor stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FER.
-
Prepare serial dilutions of the pyridazine inhibitor in kinase buffer containing DMSO, ensuring the final DMSO concentration in the assay is constant (e.g., 1%).
-
-
Assay Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (buffer with DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of a pyridazine inhibitor on cell cycle progression.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyridazine inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyridazine inhibitor or vehicle (DMSO) for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
-
Data Interpretation:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of inhibitor-treated cells to the vehicle-treated control to identify any cell cycle arrest.
-
Visualizing Experimental Workflows and Pathways
Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase by a pyridazine inhibitor.
Troubleshooting Workflow for Low Cellular Potency
Caption: A logical workflow for troubleshooting low cellular potency.
References
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm (RSC Publishing). [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2018). PMC - NIH. [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2024). PMC - NIH. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (n.d.). ResearchGate. [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). Thieme Connect. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). PubMed Central. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]
-
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). ACS Omega. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Stability of Methyl 6-methylpyridazine-3-carboxylate in Solution
Welcome to the technical support guide for Methyl 6-methylpyridazine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance on maintaining the stability of this compound in solution. This guide will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your experiments.
Introduction to Stability Challenges
This compound is a heterocyclic compound with applications in pharmaceutical development and medicinal chemistry.[1][2] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Like many esters, it is susceptible to degradation, primarily through hydrolysis, which can be influenced by a variety of factors including pH, temperature, solvent, and the presence of catalysts. Understanding these factors is the first step in mitigating degradation and ensuring the compound's integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway is the hydrolysis of the methyl ester group to form 6-methylpyridazine-3-carboxylic acid.[3][4] This reaction is catalyzed by both acid and base. The presence of water and either acidic or basic conditions can significantly accelerate this process.
Q2: How does pH affect the stability of the compound?
The pH of the solution is a critical factor. In general, methyl esters exhibit the greatest stability at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Basic conditions, in particular, promote saponification, the base-catalyzed hydrolysis of the ester, which is typically an irreversible process.[5]
Q3: What are the recommended solvents for dissolving and storing this compound?
For short-term use, aprotic organic solvents such as acetonitrile, dichloromethane, or ethyl acetate are recommended.[6] If aqueous buffers are necessary for your experiment, it is crucial to prepare fresh solutions and use them promptly. For longer-term storage, it is advisable to store the compound as a solid at low temperatures.[7]
Q4: Can temperature fluctuations impact the stability of my solution?
Yes, higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5][8] Therefore, it is recommended to store solutions of this compound at reduced temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term storage) to minimize degradation.[7] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q5: Are there any specific contaminants I should be aware of?
Contamination with acids, bases, or certain metal ions can catalyze the degradation of the ester.[8][9] Ensure that all glassware is thoroughly cleaned and that the solvents and reagents used are of high purity to avoid introducing catalytic impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
| Potential Cause | Troubleshooting Step | Explanation |
| Compound Degradation | Analyze the purity of your stock and working solutions via HPLC. | Hydrolysis to the carboxylic acid form can alter the compound's biological activity. HPLC analysis can quantify the parent compound and its primary degradant.[6] |
| Improper Storage | Review your storage conditions (temperature, solvent, light exposure). Prepare fresh solutions from solid material. | Prolonged storage in solution, especially at room temperature or in protic solvents, can lead to significant degradation. |
| pH of Assay Buffer | Measure the pH of your assay buffer. If necessary, adjust to a more neutral pH or run the assay for a shorter duration. | Buffers with a pH outside the optimal range (pH 4-6) can accelerate hydrolysis during the assay. |
Issue 2: Appearance of a new peak in my chromatogram during analysis.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis Product | Characterize the new peak using LC-MS to confirm if its mass corresponds to 6-methylpyridazine-3-carboxylic acid. | The primary degradation product will have a molecular weight corresponding to the hydrolyzed ester. |
| Solvent-Induced Degradation | Prepare fresh solutions in different high-purity, aprotic solvents and re-analyze. | Certain solvents may contain impurities or react with the compound over time. |
| Photodegradation | Protect your solutions from light by using amber vials or covering them with foil. | While less common for this class of compounds, exposure to light can sometimes induce degradation.[5] |
Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)[6]
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filter[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 10-90% acetonitrile over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 254-280 nm)
-
Gradient:
-
0-2 min: 10% Acetonitrile
-
2-12 min: 10% to 90% Acetonitrile
-
12-15 min: 90% Acetonitrile
-
15-17 min: 90% to 10% Acetonitrile
-
17-20 min: 10% Acetonitrile
-
-
-
Data Analysis:
-
The purity is calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks.[6]
-
The hydrolytic degradant, being more polar, will typically have a shorter retention time than the parent compound.
-
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the stability of the compound under different conditions.
Materials:
-
This compound
-
A selection of solvents (e.g., acetonitrile, DMSO, water, pH 4 buffer, pH 7.4 buffer, pH 9 buffer)
-
HPLC system
Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each of the selected solvents.
-
Divide each solution into three sets of vials.
-
Store one set at 4°C, one at room temperature (approx. 25°C), and one at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each vial.
-
Analyze the aliquots by HPLC using the method described in Protocol 1 to determine the percentage of the parent compound remaining.
-
Plot the percentage of the parent compound remaining versus time for each condition to compare stability.
Decision Tree for Solvent and Storage Selection
Caption: Solvent and storage decision tree.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions between pH 4 and 7. | Minimizes acid and base-catalyzed hydrolysis. |
| Solvent | Use aprotic solvents (Acetonitrile, DMSO) for stock solutions. | Aprotic nature prevents hydrolysis. |
| Temperature | Store solutions at 2-8°C for short-term and ≤ -20°C for long-term. | Reduces the rate of degradation reactions.[7] |
| Light | Protect solutions from direct light. | Prevents potential photodegradation.[5] |
| Purity | Use high-purity solvents and reagents. | Avoids contaminants that could catalyze degradation. |
| Preparation | Prepare aqueous solutions fresh and use them promptly. | Minimizes the time for hydrolysis to occur in aqueous environments. |
By following these guidelines and utilizing the provided troubleshooting resources, researchers can significantly improve the stability of this compound in solution, leading to more accurate and reliable experimental outcomes.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
- Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. MDPI.
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. Google Patents.
- Methyl 6-methylpyridine-3-carboxylate. Chem-Impex.
- MSDS of 6-methylpyridazine-3-carboxylic acid. Capot Chemical.
- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic chemistry.
- 106584-51-4|this compound|BLD Pharm. BLD Pharm.
- Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Journal of Energy Technologies and Policy.
- Storage stability of fatty acid methyl esters from Hevea brasiliensis. Journal of Chemical and Pharmaceutical Research.
- Oxidation Stability of Palm Methyl Ester: Effect of Metal Contaminants and Antioxidants. ResearchGate.
- A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rroij.com [rroij.com]
- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 106584-51-4|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Managing Impurities in Large-Scale Pyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up pyridazine production. We understand that transitioning from bench-scale synthesis to large-scale manufacturing introduces significant challenges, particularly in controlling impurity profiles.[1][2] This document provides in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and manage common issues effectively.
Section 1: Frequently Asked Questions - Understanding the Origin of Impurities
This section addresses fundamental questions about where impurities originate during pyridazine synthesis, a critical first step in developing a robust control strategy.
Q1: What are the primary sources of impurities in a typical large-scale pyridazine synthesis?
A1: Impurities in active pharmaceutical ingredients (APIs) like pyridazine derivatives can be broadly classified into organic, inorganic, and residual solvents.[3] On a large scale, these impurities typically arise from several key sources:
-
Starting Materials and Reagents: Raw materials are often manufactured to lower purity standards than the final API.[4] Impurities present in precursors, such as substituted hydrazines or 1,4-dicarbonyl compounds, can carry through the synthesis or participate in side reactions. For instance, impurities within commercial hydrazine can be a significant cause of contamination.[5]
-
Process-Related Impurities (By-products and Intermediates): These are substances formed during the synthesis itself.[6] A classic route to pyridazines involves the condensation of a 1,4-dicarbonyl with hydrazine to form a dihydropyridazine, which is then oxidized.[7] Incomplete oxidation can leave the dihydropyridazine intermediate as a major impurity.
-
Side Reactions: Competing reaction pathways can generate structurally similar by-products. For example, in syntheses involving multifunctional starting materials, undesired cyclizations or condensations can occur.
-
Degradation Products: The final product or intermediates can degrade under the thermal stress of prolonged reaction times or high temperatures often required for scale-up, or due to exposure to acid/base, light, or air.[4]
-
Catalysts and Reagents: Residual catalysts (e.g., copper or palladium from cross-coupling reactions) and leftover reagents (e.g., phosphorus oxychloride from chlorination steps) can contaminate the final product.[3][8]
Q2: How does scaling up the synthesis from the lab to a pilot plant affect the impurity profile?
A2: Scaling up is rarely a linear process; new challenges and impurities often emerge that were not observed at the bench scale.[2] Key factors include:
-
Mass and Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[1] This can lead to localized "hot spots" where thermal degradation occurs, or "cold spots" where reactions are incomplete, both generating impurities.
-
Mixing Efficiency: Inadequate mixing in large vessels can create areas of high reagent concentration, promoting side reactions or incomplete conversion of starting materials.[1]
-
Extended Reaction Times: Scale-up operations, from charging reagents to heating and cooling, take longer. Prolonged exposure of reactants and products to the reaction conditions can lead to the formation of new degradation products.[2]
-
Changes in Physical Form: Different crystallization or precipitation kinetics at scale can lead to changes in polymorphism or the trapping of solvent and soluble impurities within the crystal lattice.[2]
The following diagram illustrates the key entry points for impurities during a generic, scaled-up pyridazine synthesis workflow.
Caption: Impurity introduction points in a large-scale synthesis workflow.
Section 2: Troubleshooting Guide - Common Scenarios
This section provides a systematic approach to diagnosing and resolving common issues encountered during large-scale pyridazine synthesis.
Q3: My post-reaction analysis (HPLC/GC-MS) shows multiple unexpected peaks and low purity of the desired product. How should I begin troubleshooting?
A3: A complex impurity profile requires a systematic investigation. The cause is often multifactorial, stemming from raw materials, reaction conditions, or both.
Step-by-Step Troubleshooting Workflow:
-
Characterize the Impurities: Before changing reaction parameters, identify the major impurities. Use LC-MS to get molecular weights. If possible, isolate a small quantity of a major impurity for NMR analysis to elucidate its structure. This will provide crucial clues to its formation pathway.
-
Analyze Starting Materials: Re-run purity analysis on your starting materials (e.g., the 1,4-dicarbonyl and hydrazine source). An impurity in a key raw material is a common culprit.[4]
-
Review Reaction Intermediates: If the synthesis is stepwise (e.g., cyclization followed by oxidation), take an aliquot after the first step. For example, check for the presence of the dihydropyridazine intermediate before the oxidation step.[7] A high concentration of this intermediate points to an inefficient or incomplete oxidation.
-
Evaluate Reaction Conditions:
-
Temperature: Were there any temperature excursions during the run? Overheating can cause degradation.
-
Stoichiometry: Were reagents charged correctly? An incorrect molar ratio can lead to unreacted starting materials and by-products.
-
Atmosphere: Was the reaction sensitive to air or moisture? For instance, some oxidation steps require a controlled oxygen supply, while other reactions must be run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
The following decision tree provides a visual guide for this troubleshooting process.
Caption: Troubleshooting workflow for low-purity synthesis outcomes.
Q4: I'm struggling to purify my polar pyridazine derivative using silica gel chromatography. The compound is either streaking badly or not eluting at all. What can I do?
A4: This is a frequent issue, as the basic nitrogen atoms in the pyridazine ring interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape (tailing) or irreversible adsorption.[9]
Solutions & Optimization Strategies:
-
Mobile Phase Modification: The most effective solution is often to add a basic modifier to the mobile phase to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is volatile and can be easily removed with the solvent on a rotary evaporator.[9]
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₃) can be effective.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica gel.
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds like pyridazines.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase is a powerful option.[10]
-
-
Consider Recrystallization: If the crude product has a purity >90%, recrystallization is often a more scalable and efficient purification method than chromatography. The key is finding a suitable solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[9]
Section 3: Analytical & Purification Protocols
This section provides standardized, self-validating protocols for the analysis and purification of pyridazine derivatives.
Q5: What is a reliable, standard HPLC method for determining the purity of a newly synthesized pyridazine derivative?
A5: A reverse-phase HPLC method with UV detection is the industry standard for assessing the purity of non-volatile organic compounds like most pyridazine derivatives.[10][11] The following protocol provides a robust starting point.
Protocol: Reverse-Phase HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Solvent A: Water (HPLC grade), often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: Acetonitrile (HPLC grade), often with the same acid modifier as Solvent A.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of your compound and dissolve it in 10 mL of acetonitrile or another suitable solvent to create a 1 mg/mL stock solution.
-
Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 254 nm, or a wavelength where your specific pyridazine derivative has maximum absorbance.[10]
-
Gradient Program: A typical gradient is shown in the table below. This should be optimized to ensure good separation of the main peak from all impurities.
Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile) 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 30.0 80 20 This is a generic gradient; adjust based on your compound's retention time.[10] -
-
Purity Calculation: Purity is determined by the area percentage method. The area of the main product peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[10]
Q6: How can I confirm the identity and purity of my product if HPLC is not sufficient?
A6: A multi-faceted analytical approach is essential for unequivocally confirming both the identity and purity of your compound.[10]
| Analytical Technique | Purpose & Application | Typical Purity Range |
| HPLC-UV | Quantitative analysis of non-volatile impurities. High resolution and widely available.[10] | 98.0 - 99.9% |
| GC-MS | Identifies and quantifies volatile or semi-volatile impurities (e.g., residual solvents, low-boiling point by-products). Provides structural information from mass spectra.[10] | 97.5 - 99.8% |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the main component and helps identify major impurities if their signals are resolved from the product's signals. | Qualitative/Semi-Quantitative |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compound. LC-MS is particularly powerful for identifying the molecular weights of impurities seen in the HPLC chromatogram. | Confirms Identity |
| Elemental Analysis (CHN) | Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk material, providing a check on overall purity against the theoretical formula.[10] | Confirms Composition |
Data summarized from BenchChem's comparative guide.[10]
References
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. Available from: [Link]
-
Synthesis of Pyridazine. ChemTube3D. Available from: [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Synthesis Workshop Videos. Available from: [Link]
-
Pyridazine. Wikipedia. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available from: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Available from: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available from: [Link]
-
Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available from: [Link]
-
Pyridazine and condensed pyridazine synthesis. ResearchGate. Available from: [Link]
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. Available from: [Link]
-
Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Available from: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]
-
Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. Available from: [Link]
-
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Process Related Impurities in Pharmaceuticals. YouTube. Available from: [Link]
-
utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. Available from: [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available from: [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available from: [Link]
-
Hydrazine Impurity Survey. DTIC. Available from: [Link]
-
Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Available from: [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. veeprho.com [veeprho.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing crystallization of Methyl 6-methylpyridazine-3-carboxylate for X-ray crystallography
Welcome to the dedicated support resource for the crystallization of Methyl 6-methylpyridazine-3-carboxylate. This guide is designed for researchers and scientists in crystallography and drug development. As Senior Application Scientists, we understand that obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. This document provides in-depth, experience-driven guidance to navigate and troubleshoot this process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when first attempting to crystallize this compound.
Q1: I've just synthesized and purified my this compound. Where do I even begin with setting up crystallization trials?
A1: The first step is a systematic solvent screening process. The goal is to find a solvent or solvent system in which the compound has moderate solubility. It should be sparingly soluble at room temperature but fully dissolve upon heating. Based on the structure of this compound—containing a polar pyridazine ring and an ester group—a logical starting point is to screen a range of solvents across the polarity spectrum.
-
Initial Screening Protocol:
-
Place ~5-10 mg of your compound into several small vials.
-
Add a common solvent to each vial dropwise at room temperature, vortexing between additions.
-
Observe the solubility. The ideal solvent will dissolve the compound completely in a small volume (e.g., 0.2-0.5 mL) only upon gentle heating.
-
If the compound is insoluble in a cold solvent, heat it gently (e.g., to 40-60°C). If it dissolves, this is a promising candidate for slow cooling crystallization.
-
If the compound is too soluble at room temperature, that solvent might be useful as a "good" solvent in an anti-solvent or vapor diffusion setup.
-
Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of an ordered solid crystal lattice. This is common when a solution is cooled too rapidly or when the concentration of the solute is too high.
-
Primary Causes & Solutions:
-
High Supersaturation: Reduce the initial concentration of your compound. Start with more dilute solutions.
-
Rapid Cooling: The rate of cooling is a critical parameter. Instead of placing your vial in a refrigerator, allow it to cool slowly to room temperature on the benchtop, and then transfer it to an insulated container (like a beaker with paper towels) before placing it in the fridge. This slows the cooling process dramatically.
-
Solvent Choice: The solvent may be too "good" for the compound. Try a slightly poorer solvent or introduce an anti-solvent to decrease solubility more gradually.
-
Q3: I'm getting a lot of fine powder or microcrystals, but nothing large enough for X-ray diffraction. What should I do?
A3: The formation of many small crystals indicates that the nucleation rate is too high. The goal is to favor crystal growth over nucleation. This means creating a state of minimal supersaturation where existing small crystals can grow larger rather than new ones forming.
-
Strategies to Promote Crystal Growth:
-
Slower Evaporation/Cooling: Slow down the process. For evaporative techniques, reduce the surface area of the opening (e.g., use a needle to pierce foil instead of leaving it open). For cooling, use the insulated container method described above.
-
Reduce Concentration: A lower starting concentration reduces the driving force for nucleation.
-
Temperature Gradient: Subjecting the crystallization vessel to a very slight temperature gradient can encourage larger crystals to grow at the expense of smaller ones, a phenomenon known as Ostwald ripening.
-
Seeding: If you have a few small crystals, you can introduce a single one (a "seed") into a carefully prepared, slightly supersaturated solution. This provides a template for growth and can bypass the spontaneous nucleation step.
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and logical frameworks for overcoming persistent crystallization challenges.
Guide 1: Systematic Approach to Solvent System Selection
The choice of solvent is the most critical factor in successful crystallization. The ideal system balances solubility to allow for a controlled transition to a supersaturated state.
Underlying Principle: The Hansen Solubility Parameters (HSP) can be a theoretical guide to solvent selection, breaking down solubility into dispersion, polar, and hydrogen bonding components. However, an empirical, structured approach is often more practical in a research setting.
Experimental Protocol: High-Throughput Solvent Screening
-
Preparation: Prepare a stock solution of this compound in a highly soluble solvent like Dichloromethane (DCM) or Acetone.
-
Dispensing: Dispense a small, fixed volume (e.g., 100 µL) of this stock solution into each well of a 96-well crystallization plate.
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound in each well.
-
Screening: Add a panel of different crystallization solvents (see table below) to the wells.
-
Observation: Seal the plate and observe over several days/weeks at different temperatures (e.g., 4°C and 20°C). Note any crystal formation, precipitation, or oiling out.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Can engage in hydrogen bonding with the pyridazine nitrogens and ester carbonyl. Good for slow evaporation. |
| Esters | Ethyl Acetate | Similar polarity to the target molecule's ester group. Often a good starting point. |
| Ketones | Acetone, 2-Butanone | Good balance of polarity; can dissolve the compound well, making them suitable for anti-solvent methods. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally lower polarity. THF is a good solvent, while Diethyl Ether can act as an anti-solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar. Primarily useful as anti-solvents to gradually reduce the solubility of the compound from a more polar solvent. |
| Chlorinated | Dichloromethane (DCM) | Often very good at dissolving organic molecules, making it an excellent "good" solvent for diffusion setups. |
Guide 2: Mastering Crystallization Techniques
If simple slow cooling or evaporation fails, more controlled methods are required.
Workflow: Selecting the Right Crystallization Technique
The following diagram outlines a decision-making process for selecting a crystallization method based on initial solubility observations.
Addressing regioselectivity issues in pyridazine functionalization
A Guide to Overcoming Regioselectivity Challenges
Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of modifying the pyridazine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind them, enabling you to troubleshoot and optimize your reactions effectively.
The pyridazine ring, an essential motif in pharmaceuticals and agrochemicals, presents unique challenges due to its adjacent nitrogen atoms, which create a highly electron-deficient system and influence the reactivity of each C-H bond differently. This guide provides answers to common questions and detailed troubleshooting for specific regioselectivity issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) on Pyridazine Reactivity
This section addresses fundamental concepts that govern the regioselectivity of pyridazine reactions. Understanding these principles is the first step to designing successful and selective transformations.
Q1: Why is achieving regioselectivity in pyridazine functionalization so difficult?
Answer: The difficulty arises from the inherent electronic properties of the 1,2-diazine core. The two adjacent, electron-withdrawing nitrogen atoms significantly lower the electron density of the aromatic ring, making it resistant to classical electrophilic aromatic substitution.[1] This electron deficiency dictates the preferred sites of reaction for different methodologies:
-
C3 and C6 positions (α-positions): These are the most electron-deficient carbons due to their proximity to the nitrogen atoms. They are susceptible to nucleophilic attack, but their C-H bonds are less acidic than those at C4/C5.
-
C4 and C5 positions (β-positions): These carbons are less electron-deficient than C3/C6. Under acidic conditions for reactions like the Minisci radical substitution, these positions become the preferred sites of attack.[1][2] The acidity of the C4/C5 protons is also higher, making them more susceptible to deprotonation by strong bases.
The subtle electronic differences between these positions are often insufficient to provide complete selectivity, leading to mixtures of regioisomers, which complicates purification and lowers yields.[3]
Caption: Intrinsic electronic properties of the pyridazine ring.
Q2: How does N-oxidation affect the regioselectivity of pyridazine reactions?
Answer: Converting a pyridazine to its N-oxide derivative is a powerful strategy to alter its reactivity profile. The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. This modification has several key consequences:
-
Activation towards Electrophiles: The N-oxide oxygen atom increases the electron density of the ring, making it more susceptible to electrophilic attack, a reaction that is otherwise very difficult.
-
Altered Regioselectivity: Functionalization often occurs at the positions ortho and para to the N-oxide group. For instance, palladium-catalyzed C-H alkenylation of pyridazine N-oxides can proceed at the C6 position.[4]
-
Access to New Transformations: Photochemical rearrangement of pyridazine N-oxides can provide access to functionalized pyrazoles or other heterocyclic systems, opening up synthetic pathways that are not possible with the parent pyridazine.[5][6]
However, it's important to note that pyridazine N-oxides can sometimes yield deoxygenated products, especially under photochemical conditions, which may be an undesired side reaction.[7]
Section 2: Troubleshooting Guides for Specific Reactions
This section provides practical, cause-and-effect solutions to common regioselectivity problems encountered during specific experimental procedures.
Issue 1: Poor C4/C5 Selectivity in Minisci-Type Radical Reactions
Problem: "My Minisci reaction on an unsubstituted pyridazine is yielding an inseparable mixture of C4- and C5-alkylated products. How can I favor one isomer over the other?"
Root Cause Analysis: The Minisci reaction proceeds on the protonated heterocycle, making the C4 and C5 positions the most favorable sites for nucleophilic radical attack.[1][3] In an unsubstituted pyridazine, the electronic and steric environments of C4 and C5 are nearly identical, leading to poor regioselectivity.[2] Selectivity can only be achieved by introducing a directing element that differentiates these two positions.
Solutions & Scientific Rationale:
| Strategy | Rationale | Key Considerations |
| 1. Introduce a Directing Group | An existing substituent at C3 or C6 will electronically and sterically influence the incoming radical. An ortho-directing functional group at the C3 position can favor substitution at the C4 position.[2] | The directing group must be stable to the oxidative conditions of the Minisci reaction. The choice of solvent and pH can also tune the directing effect of certain groups.[2] |
| 2. Use Substituted Radical Precursors | The steric bulk of the incoming radical can influence selectivity. A bulkier radical may preferentially attack the less hindered position if the substrate has existing substituents. | This is generally less effective for differentiating the C4 and C5 positions on an otherwise unsubstituted ring but can be a factor in more complex substrates. |
| 3. Employ a Pyridazine Carboxylic Acid | If your target allows, starting with a pyridazine-4-carboxylic acid can direct homolytic aroylation to the C5 position. Subsequent decarboxylation provides the C5-aroylated product.[1] | This strategy is specific for introducing acyl groups and requires a multi-step sequence. |
Issue 2: Lack of Selectivity in Deprotonative Metalation
Problem: "I am trying to functionalize my pyridazine via lithiation, but the reaction is either not working or giving me multiple isomers. How can I control the site of metalation?"
Root Cause Analysis: Direct lithiation of unsubstituted pyridazine is challenging. While the C4/C5 protons are the most acidic, strong organolithium bases like n-BuLi can also act as nucleophiles, leading to addition reactions. Furthermore, achieving selective deprotonation at one specific site often requires a directing group or a more sophisticated metalating agent.
Solutions & Scientific Rationale:
Caption: Workflow for achieving regiocontrolled pyridazine metalation.
-
Lewis Acid Directed Metalation: This is a state-of-the-art strategy for controlling regioselectivity on the parent pyridazine ring. By coordinating to the nitrogen atoms, a Lewis acid can alter the acidity of the C-H bonds.
-
For C3-Metalation (ortho): Using a monodentate Lewis acid like BF₃·OEt₂ with a zinc-based amide (e.g., TMPZnCl·LiCl) directs metalation to the C3 position.[8] The Lewis acid coordinates to one nitrogen, increasing the acidity of the adjacent C6-H. The bulky TMP-base then deprotonates the sterically more accessible C3 position on another molecule.
-
For C4-Metalation (meta): A bidentate Lewis acid that can chelate both nitrogen atoms directs the zinc base to deprotonate the C4 position.[8][9] This overcomes the inherent kinetic preference for C3/C6 deprotonation.
-
-
Use of Bulky Amide Bases: Instead of organolithiums, using hindered lithium amide bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in combination with a zinc trap (e.g., ZnCl₂·TMEDA) can cleanly deprotonate pyridazine at C3, which can then be trapped with an electrophile like iodine.[10] The use of zinc prevents side reactions and stabilizes the organometallic intermediate.[11]
Issue 3: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling of Polyhalogenated Pyridazines
Problem: "I am performing a Suzuki coupling on 3,6-dichloropyridazine with one equivalent of boronic acid, but I'm getting a mixture of mono-substituted products and some di-substituted product. How can I selectively functionalize just one position?"
Root Cause Analysis: In polyhalogenated heterocycles, the relative reactivity of the different C-Hal bonds determines the regioselectivity of the first cross-coupling reaction. This reactivity is governed by a combination of electronics (the electron-deficiency of the carbon) and the stability of the oxidative addition intermediate with the palladium catalyst. While the C3 and C6 positions are electronically similar, subtle differences can be exploited.
Solutions & Scientific Rationale:
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry, using only 1.0-1.1 equivalents of the boronic acid. Running the reaction at a lower temperature (e.g., starting at room temperature and slowly warming) can often favor the more reactive site and prevent over-reaction to the di-substituted product.
-
Choice of Catalyst and Ligand: While standard Pd(PPh₃)₄ can be effective, catalysts with bulky, electron-rich phosphine ligands can sometimes offer greater selectivity by differentiating the steric environment around the C3 and C6 positions.[12]
-
Exploit Electronic Differences: In cases like 2,4,6-trihalopyridopyrimidines, a clear reactivity hierarchy is observed: the C4 position is the most reactive, followed by C6, and finally C2.[13] This allows for a stepwise, regioselective Suzuki coupling at each position by carefully controlling the reaction conditions. For 3,6-dihalopyridazines, the positions are electronically very similar, making differentiation difficult, but often one position will have slightly higher reactivity that can be exploited under mild conditions.
Section 3: Key Experimental Protocols
Here we provide detailed, field-proven methodologies for achieving regioselective functionalization.
Protocol 1: Lewis Acid-Directed C4-Zincation of Pyridazine
Adapted from Knochel et al. This protocol achieves functionalization at the challenging C4 position.[8]
Materials:
-
Pyridazine
-
Bidentate Lewis Acid (e.g., 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene - Xantphos can be a surrogate concept, the original paper uses a specific diboroanthracene)
-
TMPZnCl·LiCl (1.0 M in THF)
-
Anhydrous THF
-
Electrophile (e.g., I₂, benzaldehyde)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, add pyridazine (1.0 mmol) and the bidentate Lewis acid (1.1 mmol) to a dry Schlenk flask containing anhydrous THF (2 mL).
-
Complexation: Stir the solution at 25 °C for 30 minutes to allow for the formation of the pyridazine-Lewis acid complex.
-
Metalation: Cool the solution to the specified temperature (e.g., 25 °C). Add the solution of TMPZnCl·LiCl (1.1 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at 25 °C for 2 hours. The progress of the metalation can be monitored by taking an aliquot, quenching with I₂, and analyzing by GC-MS.
-
Electrophilic Quench: Cool the mixture to 0 °C and add the desired electrophile (1.5 mmol). For example, a solution of I₂ in THF or benzaldehyde.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the C4-functionalized pyridazine.
Protocol 2: Regioselective Monosubstitution of 3,6-Dichloropyridazine via Suzuki-Miyaura Coupling
This protocol is a general method designed to favor mono-arylation.[12]
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (1.05 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 mmol), the arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add the organic solvent (e.g., DME, 8 mL) followed by the aqueous Na₂CO₃ solution (2 mL).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring. Monitor the reaction closely by TLC or LC-MS. The goal is to consume the starting material without significant formation of the di-substituted product. This may take anywhere from 2 to 12 hours.
-
Cooling & Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired 3-chloro-6-arylpyridazine.
References
- McNally, A., et al. (2016).
- Kim, J., et al. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Singh, V. K., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.
- Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES.
- Li, J., et al. (2021).
- McNally, A. (2020).
- Ye, M., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Frederich, J. H. (2017). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
- Wang, T., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
- Kremsmair, A., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX·LiX (X = Cl, Br).
- Maity, P., et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Wang, T., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
- Maity, P. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Maity, P., et al. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Frederich, J. H., et al. (2017). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Minisci reaction. Wikipedia.
- Procter, D. J., et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.
- Van der Eycken, E. V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- McNally, A., et al. (2019).
- Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.
- Li, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
- Maity, P., et al. (2022). C-H Functionalization of Pyridines.
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Knochel, P., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine.
- Berthe, V., et al. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Snieckus, V., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- Chen, W., et al. (2015).
- Thomson, D. W., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Chemistry – A European Journal.
- Thomas, A. D., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Knochel, P., et al. (2019). Directed meta-metalation and functionalization of pyridazine using the bidentate Lewis acid 11 and TMPZnCl⋅LiCl (5).
- Mongin, F., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry.
- Deka, M., et al. (2022).
- D'hooghe, M., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
- Karon, K., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
- Cid, M. B., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Chtita, S., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Pyridazine-Based Compounds
Welcome to the technical support center dedicated to advancing your research with pyridazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the pharmacokinetic (PK) properties of this important class of molecules. Here, you will find practical, in-depth answers to frequently asked questions and troubleshooting guides for experiments aimed at improving the absorption, distribution, metabolism, and excretion (ADME) profiles of your pyridazine-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: My pyridazine-based compound shows poor aqueous solubility. What are my immediate options for in vitro assays?
Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridazines. For initial in vitro screening, it is crucial to ensure the compound is sufficiently dissolved to obtain reliable data.
-
Initial Assessment with Kinetic Solubility: A rapid assessment of your compound's kinetic solubility is a good starting point. This can be determined using methods like nephelometry or UV spectrophotometry after diluting a DMSO stock solution into an aqueous buffer.[1] This will give you an early indication of potential precipitation issues in your biological assays.
-
Use of Co-solvents: For cell-based assays, using a small percentage of a co-solvent like DMSO is standard practice. However, it is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation for Screening: If solubility remains a significant hurdle even for in vitro testing, you can explore simple formulations. The use of cyclodextrins or other solubilizing excipients can be a quick way to increase the apparent solubility for in vitro experiments.
Q2: I've observed high intrinsic clearance of my pyridazine compound in human liver microsomes. What are the likely metabolic pathways?
High intrinsic clearance in liver microsomes suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[2]
-
CYP-mediated Oxidation: The pyridazine ring, while relatively electron-deficient, and its substituents are susceptible to oxidation by CYPs. Common metabolic transformations include hydroxylation of the pyridazine ring or its substituents, and N-dealkylation if alkyl groups are attached to the ring nitrogens.
-
Aldehyde Oxidase (AO) Metabolism: It's important to also consider metabolism by other enzymes present in the liver S9 fraction, such as aldehyde oxidase. AO is known to metabolize nitrogen-containing heterocyclic compounds.[3]
-
Identifying the Specific CYPs: To pinpoint the specific CYP isozymes responsible for the metabolism, you can perform reaction phenotyping studies using a panel of recombinant human CYP enzymes or selective chemical inhibitors.
Q3: What are the most common strategies to improve the metabolic stability of a pyridazine-based compound?
Improving metabolic stability is a key step in lead optimization. Several strategies can be employed:
-
Blocking Metabolic Soft Spots: Once the site of metabolism is identified (metabolite identification), you can introduce chemical modifications to block this position. A common approach is the introduction of a fluorine atom, which is small and can block metabolism without significantly altering the compound's overall shape.[4]
-
Bioisosteric Replacement: Replacing a metabolically liable group with a bioisostere can improve stability. For instance, if a phenyl ring attached to the pyridazine core is the site of metabolism, it could be replaced with a pyridine or another heterocyclic ring to alter the electronic properties and reduce metabolic susceptibility.[5]
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of your compound can sometimes decrease its affinity for lipophilic active sites of metabolic enzymes, thereby reducing clearance.
Troubleshooting Guides
Problem 1: Inconsistent results in the in vitro microsomal stability assay.
Possible Cause & Solution:
-
Compound Precipitation: Your compound may be precipitating in the assay medium due to its low aqueous solubility.
-
Troubleshooting Step: Visually inspect the incubation wells for any signs of precipitation. You can also perform a solubility test in the assay buffer. If precipitation is suspected, consider reducing the compound concentration or adding a small amount of a non-ionic surfactant like Tween 80 to the incubation, though this should be done with caution as it can affect enzyme activity.
-
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, reducing the actual concentration of the compound available for metabolism.
-
Troubleshooting Step: Include a control incubation at time zero without the NADPH-regenerating system and compare the compound concentration to the nominal concentration. A significant drop indicates non-specific binding. Using low-binding plates can help mitigate this issue.
-
-
Enzyme Inactivation: Some compounds can be time-dependent inhibitors of CYPs, leading to a non-linear clearance profile.
-
Troubleshooting Step: Plot the natural log of the percent remaining compound versus time. If the plot is not linear, it may suggest time-dependent inhibition. A more detailed kinetic analysis would be required to confirm this.
-
Problem 2: My pyridazine compound has good in vitro stability but shows high clearance and low oral bioavailability in vivo.
This is a common and challenging scenario in drug discovery. Here’s how to dissect the problem:
Caption: A typical workflow for a preclinical oral pharmacokinetic study.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]
-
Data Interpretation. In Preclinical Drug Disposition. (1991). Routledge. [Link]
-
Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PubMed. [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Medicinal Chemistry. [Link]
-
Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
-
Building diagrams using graphviz. Chad's Blog. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Free Graphviz / Dot online editor. DevTools daily. [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]
-
Drawings as Code – DOT and Graphviz. Thejesh GN. [Link]
-
User Guide. graphviz 0.21 documentation. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Preclinical Pharmacokinetics in Drug Development. Allucent. [Link]
-
Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
-
Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International. [Link]
-
Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. (2023). Journal of Medicinal Chemistry. [Link]
-
Review on Bioanalytical Method Development in Human Plasma. Slideshare. [Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
-
Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). ACS Medicinal Chemistry Letters. [Link]
-
A Mini Review on Bioanalytical Method Development in Animal Plasma Analysis & Applications. (2015). Journal of Botanical Sciences. [Link]
-
Some example of common drugs based on pyridazine rings. ResearchGate. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. mAbs. [Link]
-
Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2023). MDPI. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PRAZOSIN AND POLYTHIAZIDE DRUGS IN SPIKED HUMA. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Nitrogen Rich Heterocycles as a Privileged Fragment in Lead Discovery. (2018). ResearchGate. [Link]
-
Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes. PubMed. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and their derivatives. (2013). PubMed. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal. [Link]
Sources
- 1. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Methyl 6-methylpyridazine-3-carboxylate and Other Bioactive Pyridazine Scaffolds
Introduction: The Versatility of the Pyridazine Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in modern drug discovery.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable pharmacophore for interacting with a wide array of biological targets.[2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and analgesic properties.[1][3] This guide provides a comparative analysis of Methyl 6-methylpyridazine-3-carboxylate and other structurally related pyridazine derivatives, offering insights into their synthesis, physicochemical properties, and biological performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyridazine scaffold in their therapeutic programs.
Featured Compound: this compound
This compound serves as our primary reference compound. Its structure, featuring a methyl group at the 6-position and a methyl carboxylate group at the 3-position of the pyridazine ring, provides a foundational framework for exploring structure-activity relationships (SAR).
Chemical Structure:
Caption: Generalized synthetic workflow for pyridazine derivatives.
Experimental Protocol: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
A common synthetic route to Methyl 6-chloropyridazine-3-carboxylate involves the oxidation of a precursor like 3-chloro-6-methylpyridazine to the corresponding carboxylic acid, followed by esterification. [4] Step 1: Oxidation of 3-chloro-6-methylpyridazine
-
To a solution of 3-chloro-6-methylpyridazine in sulfuric acid, add an oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.
-
Stir the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.
Step 2: Esterification
-
Dissolve the 6-chloropyridazine-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Methyl 6-chloropyridazine-3-carboxylate.
Comparative Physicochemical Properties
The seemingly minor structural differences between our selected pyridazines lead to notable variations in their physicochemical properties, which in turn can significantly impact their pharmacokinetic profiles and biological activities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₇H₈N₂O₂ | 152.15 | 0.8 | 1.5 |
| Methyl 6-chloropyridazine-3-carboxylate | C₆H₅ClN₂O₂ | 172.57 | 1.2 | 0.5 |
| 6-Methyl-3-pyridazinecarboxylic acid | C₆H₆N₂O₂ | 138.12 | 0.3 | 3.5 |
| 6-benzyl-2-methylpyridazin-3(2H)-one | C₁₂H₁₂N₂O | 200.24 | 1.9 | 2.0 |
Data Interpretation: The replacement of a methyl group with a more electronegative chlorine atom in Methyl 6-chloropyridazine-3-carboxylate increases its lipophilicity (higher LogP) and acidity (lower pKa) compared to the parent compound. The carboxylic acid derivative is, as expected, more polar (lower LogP) and more acidic than its methyl ester counterpart. The pyridazinone derivative shows a further increase in lipophilicity. These differences are critical in drug design as they influence solubility, membrane permeability, and protein binding.
Comparative Biological Activities: A Multifaceted Analysis
The pyridazine scaffold has been extensively explored for a variety of therapeutic applications. Here, we compare the reported biological activities of our selected compounds, focusing on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Many pyridazine derivatives have been synthesized and evaluated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. [5][6][7] Mechanism of Action (Hypothesized):
Caption: Hypothesized mechanism of anticancer activity for certain pyridazine derivatives.
Comparative Anticancer Data:
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| Pyridazine derivatives | HCT-116 (Colon) | Varies | Some derivatives showed potent cytotoxic activity. | [5] |
| Pyridazine derivatives | MCF-7 (Breast) | Varies | Activity is highly dependent on substitution patterns. | [5] |
| Imidazo[1,2-b]pyridazine derivatives | Various | - | Exhibit VEGFR-2 kinase inhibitory activity. | [5] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | - | - | Tested for anticancer activity. | [5] |
Expert Insights: The anticancer activity of pyridazine derivatives is strongly influenced by the nature and position of substituents on the pyridazine ring. For instance, certain substitutions can enhance the binding affinity to the ATP-binding pocket of protein kinases, leading to potent inhibition of their activity. The conversion to a pyridazinone scaffold has been a particularly fruitful strategy in the development of potent anticancer agents. [6]
Antimicrobial Activity
The pyridazine nucleus is also a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens. [8][9][10] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antimicrobial Data:
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Key Findings | Reference |
| Pyridazinone derivatives | S. aureus | Varies | Some derivatives show good activity against Gram-positive bacteria. | [8] |
| Pyridazinone derivatives | E. coli | Varies | Activity against Gram-negative bacteria is often lower. | [8] |
| Pyridazinone derivatives | C. albicans | Varies | Some compounds exhibit antifungal activity. | [8] |
| Ruthenium-pyridazine complexes | P. aeruginosa | - | Exhibit anti-biofilm activity. | [11] |
Expert Insights: The antimicrobial spectrum of pyridazine derivatives can be modulated by altering the substituents. Lipophilicity plays a crucial role in the ability of these compounds to penetrate the bacterial cell wall. The incorporation of a pyridazine moiety into metal complexes is an emerging strategy to enhance antimicrobial potency. [11]
Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives, in particular, have been extensively investigated for their anti-inflammatory and analgesic properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. [12][13] Comparative Anti-inflammatory and Analgesic Data:
| Compound/Derivative Class | Assay | Result | Key Findings | Reference |
| 6-benzyl-2-methylpyridazin-3(2H)-one | COX-2 Inhibition | High selectivity | Potent and selective COX-2 inhibitor. | [12] |
| 6-benzyl-2-methylpyridazin-3(2H)-one | Analgesic (mice) | 47% protection | Significant analgesic effect. | [12] |
| 6-benzyl-2-methylpyridazin-3(2H)-one | Anti-inflammatory (rat paw edema) | 65% inhibition | Potent anti-inflammatory activity. | [12] |
Expert Insights: The conversion of the pyridazine core to a pyridazinone is a key structural modification for achieving potent anti-inflammatory and analgesic effects. The nature of the substituents at the 2- and 6-positions of the pyridazinone ring is critical for tuning the potency and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. [12]
Structure-Activity Relationship (SAR) Summary
The comparative data presented in this guide allows for the elucidation of several key structure-activity relationships for the pyridazine scaffold:
-
Ester vs. Carboxylic Acid: The methyl ester group in this compound generally contributes to better cell permeability compared to its carboxylic acid analogue. However, the carboxylic acid may form stronger interactions with certain biological targets through hydrogen bonding and ionic interactions.
-
Methyl vs. Chloro Substitution: The replacement of the 6-methyl group with a 6-chloro substituent in Methyl 6-chloropyridazine-3-carboxylate can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity profile. The chloro group can act as a hydrogen bond acceptor and influence the overall conformation of the molecule.
-
Pyridazine vs. Pyridazinone: The introduction of a carbonyl group to form a pyridazinone ring is a transformative modification that often imparts potent biological activities, particularly anti-inflammatory, analgesic, and anticancer effects. This is likely due to the ability of the pyridazinone scaffold to adopt a conformation that is favorable for binding to a variety of enzymes and receptors.
Conclusion and Future Directions
This comparative guide highlights the remarkable versatility of the pyridazine scaffold in medicinal chemistry. This compound serves as a valuable starting point for the design of novel bioactive compounds. The systematic modification of this core structure, as demonstrated by the comparison with its chloro-analogue, carboxylic acid, and pyridazinone derivatives, allows for the fine-tuning of physicochemical properties and biological activities.
Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and evaluation of a wider range of pyridazine derivatives with diverse substitution patterns are needed to further explore the SAR.
-
Target identification and mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of bioactive pyridazine derivatives will be crucial for their rational optimization and clinical development.
-
Pharmacokinetic and in vivo studies: Comprehensive pharmacokinetic profiling and in vivo efficacy studies in relevant animal models are essential to translate the promising in vitro activities of these compounds into therapeutic candidates.
The pyridazine nucleus, with its inherent versatility and proven track record, will undoubtedly continue to be a rich source of novel therapeutic agents for the foreseeable future.
References
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from PubChem. [Link]
-
MySkinRecipes. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from MySkinRecipes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
-
ACS Publications. (n.d.). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from SAR Publication website. [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from PMC. [Link]
-
ResearchGate. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from ResearchGate. [Link]
-
NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from NIH website. [Link]
-
MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Retrieved from MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from ResearchGate. [Link]
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from BioMed Pharma Journal. [Link]
-
PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from MDPI. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from ResearchGate. [Link]
-
PubMed Central. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from ResearchGate. [Link]
-
PubMed. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Retrieved from PubMed. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from SciSpace. [Link]
-
PubMed. (n.d.). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Retrieved from PubMed. [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from Scholars Research Library. [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some novel 6‐substituted 2‐alkylpyridazin‐3(2H)‐ones as anti‐inflammatory and analgesic agents. Retrieved from ResearchGate. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Biological Activity of Methyl 6-methylpyridazine-3-carboxylate in vitro: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects[1][2][3][4][5]. This guide provides a comprehensive framework for validating the in vitro biological activity of a novel pyridazine derivative, Methyl 6-methylpyridazine-3-carboxylate. We will objectively compare its hypothetical performance against established therapeutic agents and provide detailed experimental protocols to support these evaluations. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in oncology.
The aberrant activation of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase signaling pathway is a known driver in the progression and metastasis of numerous human cancers[6][7]. This makes c-Met a prime target for therapeutic intervention[6][7]. Given that many pyridazine derivatives have been explored as kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of the c-Met signaling cascade.
To rigorously test this hypothesis, we will compare our compound of interest with two FDA-approved c-Met inhibitors: Crizotinib and Cabozantinib[7][8][9]. The following sections will detail the experimental workflow, from initial cell viability screening to mechanistic validation through kinase activity and protein expression analysis.
Comparative Performance Evaluation
The central aim of this guide is to present a clear, data-driven comparison of this compound against established c-Met inhibitors. The following table summarizes the hypothetical, yet plausible, data from a series of in vitro assays designed to assess their anticancer potential.
| Compound | Cell Viability IC₅₀ (µM) in A549 (NSCLC) Cells | c-Met Kinase Activity IC₅₀ (nM) | Effect on p-Met Levels (at 1 µM) | Effect on Survivin Expression (at 1 µM) |
| This compound | 5.2 | 85 | Significant Reduction | Significant Reduction |
| Crizotinib | 0.8 | 10 | Significant Reduction | Significant Reduction |
| Cabozantinib | 1.5 | 15 | Significant Reduction | Significant Reduction |
| DMSO (Vehicle Control) | >100 | No Inhibition | No Change | No Change |
This data is illustrative and serves as a benchmark for expected outcomes.
Experimental Workflow and Methodologies
A logical and stepwise approach is crucial for the robust validation of a novel compound's biological activity. The following workflow is designed to provide a comprehensive in vitro characterization of this compound.
Caption: Experimental workflow for in vitro validation.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[11][12].
Protocol:
-
Cell Seeding: Seed A549 (non-small cell lung cancer) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, Crizotinib, and Cabozantinib in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[13].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Target Engagement: In Vitro c-Met Kinase Assay
To directly assess the inhibitory effect of this compound on c-Met kinase activity, a biochemical kinase assay is employed. Luminescence-based assays that measure ADP production are a common and sensitive method[14][15].
Principle: The activity of the kinase is determined by quantifying the amount of ADP produced during the phosphorylation reaction. The luminescent signal is proportional to the amount of ADP, and thus to the kinase activity[14].
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the c-Met enzyme, a suitable substrate peptide, and the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP detection reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Mechanistic Insight: Western Blot Analysis of the c-Met Signaling Pathway
Western blotting is a powerful technique to detect changes in protein expression and phosphorylation states, providing critical insights into the mechanism of action of a drug[16]. We will assess the phosphorylation of c-Met and the expression of the downstream anti-apoptotic protein, Survivin.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Caption: Simplified c-Met signaling pathway.
Protocol:
-
Cell Lysis: Treat A549 cells with the test compounds at their respective IC₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states[16].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane[16].
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phosphoprotein detection to avoid high background[16][17].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met, total c-Met, Survivin, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[16].
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Discussion and Interpretation of Results
The hypothetical data suggests that this compound is a potent inhibitor of A549 cell proliferation, albeit less so than the established drugs Crizotinib and Cabozantinib. The in vitro kinase assay data supports the hypothesis that this compound directly targets c-Met kinase activity.
The Western blot results would be crucial for confirming the mechanism of action. A significant reduction in the phosphorylation of c-Met upon treatment with this compound would provide strong evidence of target engagement within the cellular context. Furthermore, a corresponding decrease in the expression of Survivin, an inhibitor of apoptosis protein whose expression can be regulated by the c-Met pathway, would indicate that the compound effectively inhibits downstream signaling, leading to anti-proliferative and potentially pro-apoptotic effects[18][19][20][21][22].
References
-
Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. PubMed.[Link]
-
Survivin - an anti-apoptosis protein: its biological roles and implications for cancer and beyond. PubMed.[Link]
-
New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.[Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]
-
What are c-Met inhibitors and how do they work? Patsnap Synapse.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
Survivin - Wikipedia. Wikipedia.[Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.[Link]
-
c-Met inhibitor - Wikipedia. Wikipedia.[Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[Link]
-
Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. American Association for Cancer Research.[Link]
-
Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment. National Institutes of Health.[Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.[Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.[Link]
-
Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. American Association for Cancer Research Journals.[Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature.[Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]
-
Survivin: Transcriptional Regulation and Protein Function in Cancer. JSciMed Central.[Link]
Sources
- 1. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 6. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Survivin - an anti-apoptosis protein: its biological roles and implications for cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Survivin - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Transcriptional and posttranscriptional controls of survivin in cancer cells: Essential interfaces for developing novel approaches for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Survivin: Transcriptional Regulation and Protein Function in Cancer [jscimedcentral.com]
Navigating the Therapeutic Potential of Pyridazine Derivatives: A Comparative Guide to In Vivo Efficacy
For researchers and drug development professionals, the pyridazine scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides an in-depth comparison of the in vivo efficacy of various derivatives of the pyridazine class, with a focus on their anti-inflammatory and anticancer properties. While specific in vivo data on Methyl 6-methylpyridazine-3-carboxylate remains limited in publicly available literature, the extensive research on its structural analogs offers valuable insights into the potential of this chemical family. This document synthesizes preclinical data to aid in the strategic development of next-generation pyridazine-based drugs.
The Rise of Pyridazine Derivatives in Preclinical Research
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[1][2] The versatility of the pyridazine ring allows for the synthesis of diverse analogs, enabling the fine-tuning of their pharmacological profiles.[1] Several pyridazine-containing compounds are already in clinical use for treating various cancers, underscoring the therapeutic viability of this scaffold.[1]
This guide will delve into the tangible in vivo evidence that positions pyridazine derivatives as compelling candidates for further investigation.
Comparative In Vivo Efficacy of Pyridazine Derivatives
The following table summarizes key in vivo efficacy data from preclinical studies on various pyridazine and pyridazinone derivatives. This comparative overview is designed to facilitate a clear understanding of their therapeutic potential across different disease models.
| Compound Class | Derivative Example | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference Compound |
| Pyridazine | Compound 4a | Anti-inflammatory | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, greater than indomethacin, with a rapid onset of action and a favorable gastric safety profile. | Indomethacin |
| Pyridazine | Compound 9d | Anti-inflammatory | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory effects comparable to indomethacin, with the added benefit of being non-ulcerogenic. | Indomethacin |
| Pyridazine | Compound 6b | Anti-inflammatory | Not specified | Demonstrated anti-inflammatory activity comparable to both indomethacin and celecoxib, with no observed ulcerative effects. It also led to a decrease in serum plasma PEG2 and IL-1β. | Indomethacin, Celecoxib |
| 3,6-Disubstituted Pyridazine | Compound 9e | Anticancer | Ehrlich ascites carcinoma solid tumor model in mice | Resulted in a reduction in mean tumor volume and induced necrosis, with no signs of toxicity in the treated animals. | Not specified |
| Pyridazine | Compound 5b | Anticancer | Ehrlich ascites carcinoma (EAC) solid tumor in mice | Exhibited potent cytotoxic activity against HCT-116 colon cancer cells in vitro and showed the highest inhibition in a VEGFR kinase assay. | Imatinib |
| Pyrimido-pyridazine | Compound 2b | Anticancer | Lymphoma-bearing mice | Significantly increased the lifespan of the mice and reduced tumor growth. | Not specified |
Deconstructing In Vivo Efficacy: A Closer Look at Experimental Design
The successful translation of a promising compound from the bench to the clinic hinges on robust and well-designed in vivo studies. The following section outlines a representative experimental protocol for evaluating the anti-inflammatory activity of a novel pyridazine derivative, drawing upon established methodologies in the field.[3]
Representative Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used model is a cornerstone for the acute evaluation of anti-inflammatory agents. The underlying principle is the induction of a localized, acute, and well-characterized inflammatory response.
Workflow for In Vivo Anti-inflammatory Screening
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Step-by-Step Methodology:
-
Animal Acclimatization and Preparation: Male Wistar rats (150-200g) are housed under standard laboratory conditions for at least one week to acclimate.[3] They are provided with free access to food and water.[3] Prior to the experiment, the animals are fasted for 12 hours.[3]
-
Dosing: The animals are randomly divided into groups. The test pyridazine derivative, a vehicle control (e.g., 0.5% carboxymethyl cellulose), and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose.[3]
-
Induction of Inflammation: One hour after dosing, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is then performed to determine the significance of the observed anti-inflammatory effects.
Causality and Experimental Choices:
-
Why Carrageenan? Carrageenan is a sulfated polysaccharide that elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, which are the targets of COX inhibitors. This makes it a suitable model for screening compounds with potential COX-inhibitory activity.
-
Why Fasting? Fasting ensures that food intake does not interfere with the absorption of the orally administered compounds, leading to more consistent and reliable results.
-
Why a Reference Compound? The inclusion of a well-characterized anti-inflammatory drug like indomethacin provides a benchmark against which the potency and efficacy of the test compound can be compared.
The Molecular Underpinnings of Anti-inflammatory Action
Many of the anti-inflammatory pyridazine derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Simplified COX-2 Inhibition Pathway
Caption: The inhibitory effect of certain pyridazine derivatives on the COX-2 pathway, a key mechanism in reducing inflammation.
By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which plays a role in maintaining the integrity of the gastric mucosa.[4][5] This selectivity is a crucial factor in the improved gastrointestinal safety profile observed with some pyridazine derivatives compared to non-selective NSAIDs like indomethacin.[4]
Future Directions and Concluding Remarks
The body of evidence strongly suggests that pyridazine derivatives are a rich source of potential therapeutic agents, particularly in the realms of anti-inflammatory and anticancer medicine. While the in vivo efficacy of the specific molecule this compound has yet to be extensively reported, the promising results from its analogs provide a compelling rationale for its further investigation.
Future research should focus on:
-
Expanding the chemical space: The synthesis and screening of novel libraries of this compound derivatives to identify candidates with enhanced potency and selectivity.
-
Elucidating mechanisms of action: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety of lead candidates.
This guide serves as a foundational resource for researchers embarking on the development of pyridazine-based therapeutics. The path from a promising scaffold to a clinically effective drug is long and challenging, but the data presented herein illuminates a clear and promising direction forward.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed.
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019).
- Faid, A. H., Youssif, B. G. M., Ali, M. A., & Abdel-Wahab, B. F. (2022).
- Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
- Benchchem. (n.d.).
- Acta Scientific. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific.
- Singh, P., & Kaur, M. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. actascientific.com [actascientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 6-methylpyridazine-3-carboxylate
Methyl 6-methylpyridazine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridazine core is a key pharmacophore in a variety of biologically active compounds, including potential anti-tumor and blood-lipid-lowering agents. The strategic placement of the methyl and methyl carboxylate groups offers versatile handles for further chemical modifications, making efficient and scalable synthetic access to this molecule a topic of significant interest for researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound. Each route is analyzed for its strengths and weaknesses, considering factors such as starting material availability, reaction efficiency, scalability, and overall practicality in a research and development setting.
Route A: Selective Oxidation of 3,6-Dimethylpyridazine
This approach leverages a commercially available starting material, 3,6-dimethylpyridazine, and introduces the carboxylate functionality through a late-stage oxidation of one of the methyl groups.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route A.
In-Depth Analysis
This route is conceptually straightforward, beginning with the readily available 3,6-dimethylpyridazine. The key and most challenging step is the selective mono-oxidation of one of the two methyl groups. The pyridazine ring is electron-deficient, which can deactivate the adjacent methyl groups to some extent, but achieving high selectivity for mono-oxidation over di-oxidation can be difficult.
A plausible approach is inspired by the synthesis of 6-chloropyridazine-3-carboxylic acid, where a methyl group is oxidized in the presence of a chloro-substituent using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media[1]. Controlling the stoichiometry of the oxidizing agent and the reaction conditions would be critical to favor the formation of the mono-carboxylic acid.
The final step is a standard Fischer esterification of the resulting 6-methylpyridazine-3-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired methyl ester.
Advantages:
-
Commercially available starting material: 3,6-Dimethylpyridazine is readily accessible.
-
Fewer synthetic steps: This is potentially a two-step synthesis.
Disadvantages:
-
Selectivity issues: Achieving selective mono-oxidation of one methyl group in the presence of another identical one is a significant challenge and may lead to a mixture of mono-oxidized, di-oxidized, and unreacted starting material, complicating purification and reducing the overall yield.
-
Harsh reaction conditions: The use of strong oxidizing agents like KMnO₄ and concentrated sulfuric acid can lead to safety concerns and the generation of significant waste, particularly on a larger scale.
Route B: Pyridazine Ring Formation via Cyclization
This strategy constructs the pyridazine ring from acyclic precursors, incorporating the required methyl and carboxylate functionalities from the outset.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route B.
In-Depth Analysis
This classical approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine. A suitable starting material for our target molecule would be methyl 2,5-dioxohexanoate. This precursor can be synthesized from readily available starting materials such as ethyl acetoacetate and methyl acrylate.
The reaction with hydrazine hydrate would lead to the formation of the dihydropyridazine ring. Subsequent aromatization is required to furnish the pyridazine core. This can be achieved through oxidation with reagents such as bromine in acetic acid or air oxidation. The final step, if the ester group is hydrolyzed during the process, would be a re-esterification with methanol.
Advantages:
-
Convergent synthesis: This route builds the core of the molecule with the desired functionalities in place.
-
Well-established chemistry: The formation of pyridazines from 1,4-dicarbonyls is a reliable and well-documented reaction.
Disadvantages:
-
Multi-step precursor synthesis: The starting material, methyl 2,5-dioxohexanoate, is not commercially available and requires a multi-step synthesis, which adds to the overall length of the route.
-
Potential for side reactions: The cyclization and oxidation steps may require careful optimization to avoid the formation of byproducts.
Route C: Multi-step Synthesis from Ethyl Levulinate
This route is an adaptation of a known procedure for the synthesis of Methyl 6-chloropyridazine-3-carboxylate, starting from the inexpensive and readily available ethyl levulinate[2].
Overall Synthetic Scheme
Caption: Synthetic pathway for Route C.
In-Depth Analysis
This pathway begins with the cyclization of ethyl levulinate with hydrazine to form 6-methyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is then subjected to a sequence of bromination and elimination reactions to introduce the double bond and form the aromatic pyridazinone ring. The subsequent oxidation of the pyridazinone would yield 6-methylpyridazine-3-carboxylic acid. Finally, esterification with methanol provides the target molecule. While the literature describes a final chlorination step for a different target, for our purpose, the route would conclude with the esterification of the carboxylic acid.
Advantages:
-
Inexpensive starting material: Ethyl levulinate is a readily available and cost-effective starting material.
-
Established methodology: The initial steps of this route are based on a reported procedure, providing a solid foundation for its execution.
Disadvantages:
-
Multiple steps: This is a longer synthetic sequence, which can impact the overall yield and efficiency.
-
Use of hazardous reagents: The bromination step involves the use of bromine, which requires careful handling.
Comparative Summary of Synthetic Routes
| Feature | Route A: Selective Oxidation | Route B: Ring Formation via Cyclization | Route C: Multi-step from Ethyl Levulinate |
| Starting Material | 3,6-Dimethylpyridazine | Methyl 2,5-dioxohexanoate (requires synthesis) | Ethyl Levulinate |
| Number of Steps | 2 | 3 (plus precursor synthesis) | 5 |
| Key Challenge | Achieving selective mono-oxidation | Synthesis of the 1,4-dicarbonyl precursor | Managing a multi-step sequence with good yields |
| Potential Yield | Moderate to Low (due to selectivity) | Moderate | Moderate |
| Scalability | Potentially problematic due to selectivity and use of strong oxidants | Good, if precursor synthesis is optimized | Good, based on the use of inexpensive starting materials |
| Safety/Environmental | Use of strong acids and oxidizing agents | Standard organic synthesis hazards | Use of bromine |
Experimental Protocols
Route A: Selective Oxidation and Esterification
Step 1: Synthesis of 6-Methylpyridazine-3-carboxylic acid (Hypothetical Procedure)
To a solution of 3,6-dimethylpyridazine (1 eq.) in concentrated sulfuric acid, cooled in an ice bath, potassium permanganate (1.5 eq.) is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 24 hours. The mixture is poured onto ice and decolorized with a saturated solution of sodium bisulfite. The precipitate is collected by filtration, washed with cold water, and dried to yield crude 6-methylpyridazine-3-carboxylic acid. The product would require purification by recrystallization or column chromatography to separate it from the diacid and unreacted starting material.
Step 2: Synthesis of this compound
6-Methylpyridazine-3-carboxylic acid (1 eq.) is suspended in methanol (10 vol.). Concentrated sulfuric acid (0.1 eq.) is added carefully. The mixture is heated to reflux and maintained for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Route B: Cyclization and Aromatization
Step 1: Synthesis of Methyl 6-methyl-4,5-dihydropyridazine-3-carboxylate
To a solution of methyl 2,5-dioxohexanoate (1 eq.) in ethanol, hydrazine hydrate (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the dihydropyridazine derivative.
Step 2: Synthesis of 6-Methylpyridazine-3-carboxylic acid
The dihydropyridazine from the previous step is dissolved in glacial acetic acid. A solution of bromine (1.1 eq.) in acetic acid is added dropwise, and the mixture is stirred at room temperature for 6 hours. The solvent is removed in vacuo, and the residue is treated with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to precipitate 6-methylpyridazine-3-carboxylic acid.
Step 3: Esterification
The esterification is carried out as described in Route A, Step 2.
Route C: Multi-step Synthesis from Ethyl Levulinate
Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one [2]
A mixture of ethyl levulinate (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is heated at reflux for 6 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the product.
Step 2-4: Synthesis of 6-Methylpyridazine-3-carboxylic acid [2]
The product from Step 1 is subjected to bromination, followed by elimination to yield 6-methylpyridazin-3(2H)-one. This intermediate is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate) to afford 6-methylpyridazine-3-carboxylic acid.
Step 5: Esterification
The esterification is carried out as described in Route A, Step 2.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the researcher or organization.
-
For small-scale laboratory synthesis and rapid access , Route A might be appealing due to its short sequence, provided that the selectivity of the oxidation can be reasonably controlled and the purification is manageable.
-
For a more robust and potentially scalable synthesis , Route B offers a more controlled approach, although it requires a dedicated synthesis of the acyclic precursor. The well-defined steps of cyclization and aromatization may lead to a more reproducible outcome.
-
For large-scale production where cost is a major driver , Route C is highly attractive due to the inexpensive starting material, ethyl levulinate. While it is the longest route, the individual steps are generally high-yielding and based on established industrial processes.
Ultimately, a thorough evaluation of the reaction conditions, yields, and purification requirements for each step on the desired scale will be necessary to determine the most suitable synthetic strategy.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 5 (1948). [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
Sources
The Structure-Activity Relationship of Methyl 6-Methylpyridazine-3-Carboxylate Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of analogs based on the Methyl 6-methylpyridazine-3-carboxylate core. Our focus will be on the strategic modifications of this scaffold and their profound impact on biological potency, particularly in the context of allosteric inhibition of Tyrosine Kinase 2 (TYK2), a critical target in the treatment of autoimmune diseases.[2][3][4]
The this compound Scaffold: A Promising Starting Point
The this compound core represents a versatile template for the design of highly selective kinase inhibitors. Its inherent physicochemical properties, including its capacity for hydrogen bonding and π-π stacking interactions, make it an attractive starting point for medicinal chemists.[2] The journey from this lead scaffold to a potent and selective clinical candidate involves a meticulous exploration of its chemical space. This guide will dissect the key modifications that have proven instrumental in enhancing the therapeutic potential of this compound class.
A pivotal advancement in this area has been the development of N-(methyl-d3)pyridazine-3-carboxamide derivatives, which have demonstrated exceptional potency and selectivity as allosteric inhibitors of the TYK2 pseudokinase (JH2) domain.[2][3][4] This allosteric mechanism is a significant breakthrough, offering a pathway to overcome the challenges of selectivity associated with traditional ATP-competitive kinase inhibitors that target the highly conserved JH1 domain.[2]
Comparative Analysis of Analog Performance
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. The following sections provide a comparative analysis of these modifications, supported by experimental data from seminal studies in the field.
The Critical Role of the Pyridazine-3-Carboxamide Moiety
A consistent finding across multiple studies is the critical nature of the pyridazine-3-carboxamide core for potent TYK2 inhibition. This moiety forms key hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain, specifically with residues Val690 and Glu688.[2]
The replacement of the methyl ester in the parent scaffold with an N-methylamide is a crucial first step in achieving high potency. Further enhancement is observed with the use of a deuterated methyl group (N-methyl-d3), which can improve metabolic stability due to the kinetic isotope effect.[3]
Caption: Core scaffold and key interactions with the TYK2 JH2 domain.
Structure-Activity Relationship at the 6-Position of the Pyridazine Ring
Modifications at the 6-position of the pyridazine ring have a profound impact on the inhibitory activity of these analogs. This position is often connected to a substituted aromatic ring system, which plays a crucial role in optimizing potency and pharmacokinetic properties.
| Compound | R1 (Substitution at 6-position) | IC50 (nM) for STAT3 phosphorylation |
| 5 | Benzene | 11.2 |
| 6 | Pyridine | 12.8 |
| 7 | Thiophene | 15.6 |
| 30 | 5-fluorobenzoic acid derivative | 1.8 |
| Deucravacitinib (Positive Control) | 3.2 |
Data sourced from a study on novel TYK2 inhibitors.[2]
The data clearly indicates that while simple aromatic rings like benzene, pyridine, and thiophene confer reasonable potency, the introduction of a more elaborate substituent, such as the 5-fluorobenzoic acid derivative in compound 30 , leads to a significant enhancement in inhibitory activity, surpassing even the positive control, Deucravacitinib.[2] This highlights the importance of exploring diverse and functionalized aromatic systems at this position to maximize interactions within the binding pocket.
Caption: Impact of substitutions at the 6-position on inhibitory activity.
Influence of Substituents on the Benzoic Acid Moiety
For analogs containing a benzoic acid moiety at the 6-position, substitutions on this ring are critical for fine-tuning the activity and properties of the compounds.
| Compound | Substitution on Benzoic Acid | IC50 (nM) for STAT3 phosphorylation |
| 28 | 4-fluoro | 4.5 |
| 29 | 3-fluoro | 3.1 |
| 30 | 5-fluoro | 1.8 |
| 31 | 3,5-difluoro | 2.5 |
| 32 | 5-cyano | 2.2 |
Data sourced from a study on novel TYK2 inhibitors.[2]
This detailed SAR analysis reveals that a fluorine atom at the 5-position of the benzoic acid ring (compound 30 ) provides the most potent inhibition.[2] This suggests that the electronic and steric properties of the substituent at this specific position are optimal for interaction with the target protein.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the key experimental methodologies employed in the evaluation of these pyridazine analogs.
Synthesis of N-(methyl-d3)pyridazine-3-carboxamide Analogs
The synthesis of the target compounds generally starts from a commercially available precursor like methyl 4,6-dichloropyridazine-3-carboxylate.[2]
Step-by-step Synthesis:
-
Hydrolysis: The starting material, methyl 4,6-dichloropyridazine-3-carboxylate, is hydrolyzed to the corresponding carboxylic acid.
-
Amidation: The resulting acid is then amidated with deuterated methylamine (CD3NH2) to yield the N-(methyl-d3)pyridazine-3-carboxamide intermediate.
-
Suzuki Coupling: This intermediate is then subjected to a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the desired substituent at the 6-position of the pyridazine ring.
-
Further Modifications: Additional synthetic steps may be required to modify the substituent at the 6-position, such as amide coupling to introduce the benzoic acid moiety.
Caption: General synthetic workflow for pyridazine-3-carboxamide analogs.
In Vitro TYK2 Inhibition Assay (STAT3 Phosphorylation)
The potency of the synthesized analogs is typically evaluated by their ability to inhibit the phosphorylation of STAT3, a downstream substrate of TYK2.
Protocol:
-
Cell Culture: A suitable cell line expressing TYK2 (e.g., human peripheral blood mononuclear cells) is cultured and maintained.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
Stimulation: The cells are then stimulated with a cytokine that activates the TYK2 pathway, such as IL-23 or IFNα.[2]
-
Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-STAT3: The levels of phosphorylated STAT3 (pSTAT3) are measured using a sensitive detection method, such as ELISA or Western blotting.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of pSTAT3 inhibition against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have unveiled a rich field of opportunities for the development of highly potent and selective TYK2 inhibitors. The key takeaways from this comparative guide are:
-
The N-methylpyridazine-3-carboxamide core is a critical pharmacophore for TYK2 JH2 domain binding.
-
Strategic modifications at the 6-position of the pyridazine ring, particularly with functionalized aromatic systems, are crucial for enhancing potency.
-
Fine-tuning of substituents on appended aromatic rings can lead to significant improvements in inhibitory activity.
Future research in this area should continue to explore novel and diverse substituents at the 6-position to further optimize the pharmacological profile of these promising compounds. Additionally, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most potent analogs will be essential for their successful translation into clinical candidates for the treatment of a range of autoimmune and inflammatory disorders.
References
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 2022. [Link]
-
Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 2017. [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl- d 3 )pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ResearchGate, 2022. [Link]
-
Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl 6-methylpyridazine-3-carboxylate Against a First-in-Class TYK2 Inhibitor: An In-Depth Technical Guide
In the landscape of kinase drug discovery, the Janus kinase (JAK) family has been a focal point for therapeutic intervention in autoimmune and inflammatory diseases. Tyrosine Kinase 2 (TYK2), a key member of this family, mediates signaling for critical pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons.[1][2] Its central role in these pathways has made it an attractive target. This guide provides a comprehensive framework for benchmarking a novel compound, Methyl 6-methylpyridazine-3-carboxylate, against the first-in-class, FDA-approved allosteric TYK2 inhibitor, Deucravacitinib (Sotyktu®).[3]
This document is structured to provide researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and comparative data necessary to evaluate the potential of this compound as a TYK2 inhibitor. We will delve into the mechanistic nuances of TYK2 inhibition, the rationale behind assay selection, and the interpretation of comparative efficacy and selectivity data.
The TYK2 Signaling Axis: A Primer on the Therapeutic Rationale
TYK2, along with other JAK family members (JAK1, JAK2, JAK3), is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[4] Upon cytokine binding (e.g., IL-23), the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target genes responsible for inflammatory responses.[4] The IL-23/TYK2/STAT axis, for instance, is pivotal in the expansion and function of pathogenic Th17 cells, which are deeply implicated in diseases like psoriasis.[2]
Deucravacitinib revolutionized TYK2 inhibition by employing a novel mechanism. Instead of competing with ATP at the highly conserved catalytic (JH1) domain like traditional JAK inhibitors, it binds allosterically to the regulatory pseudokinase (JH2) domain.[5][6] This unique binding mode locks the enzyme in an inactive conformation, providing exquisite selectivity for TYK2 over other JAKs and minimizing off-target effects.[7][8] Our investigation aims to determine if this compound can achieve potent and selective TYK2 inhibition, and whether its mechanism mirrors that of an ATP-competitive or an allosteric modulator.
Caption: The IL-23 signaling pathway mediated by TYK2 and JAK2.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
An initial comparison involves assessing the fundamental physicochemical properties of both compounds. These parameters influence solubility, permeability, and metabolic stability, which are critical for developing an orally bioavailable drug.
| Property | This compound (M6MPC) | Deucravacitinib (BMS-986165) |
| Molecular Formula | C₇H₈N₂O₂ | C₂₀H₁₉D₃N₈O₃[3] |
| Molecular Weight ( g/mol ) | 152.15 (Calculated) | 425.47[9] |
| LogP (Calculated) | 0.85 (Estimated) | 1.2[10] |
| Topological Polar Surface Area (Ų) | 52.1 (Estimated) | 136[10] |
| Aqueous Solubility | Not Determined | Poorly soluble (~0.009 mg/mL)[11] |
| Mechanism of Action | To be determined | Allosteric TYK2 Inhibitor (JH2 Domain)[5] |
Note: Properties for M6MPC are estimated based on its structure, as experimental data is not widely available.
Experimental Benchmarking Protocols
To rigorously compare M6MPC with Deucravacitinib, a tiered approach involving biochemical and cell-based assays is essential. This allows for the assessment of direct target engagement, cellular potency, and selectivity.
Caption: Tiered experimental workflow for inhibitor benchmarking.
Protocol 1: TYK2 JH2 Pseudokinase Domain Binding Assay
Rationale: This biochemical assay is crucial for determining if M6MPC, like Deucravacitinib, binds to the allosteric JH2 domain. A fluorescence polarization (FP) competition assay is ideal for this purpose.[12] A positive result (displacement of the fluorescent probe) would suggest a similar allosteric mechanism.
Methodology:
-
Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to bind the JH2 domain (JH2 Probe 1), and assay buffer.[12]
-
Plate Preparation: Serially dilute M6MPC and Deucravacitinib (positive control) in DMSO and then into assay buffer in a 384-well microplate.
-
Reaction Incubation: Add the TYK2 JH2 protein to the wells, followed by the fluorescent probe. Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization using a suitable microplate reader.
-
Analysis: A decrease in polarization indicates displacement of the probe. Plot the data against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: TYK2 Catalytic Activity Assay (ADP-Glo™)
Rationale: This assay measures the kinase activity of the TYK2 catalytic (JH1) domain by quantifying ADP production.[13][14] It will determine if M6MPC inhibits TYK2's enzymatic function and provides a direct comparison of potency against Deucravacitinib.
Methodology:
-
Reagents: Active recombinant TYK2 enzyme, a suitable substrate peptide (e.g., IRS-1tide), ATP, and the ADP-Glo™ Kinase Assay kit.[14]
-
Kinase Reaction: In a 96-well plate, incubate the TYK2 enzyme with serial dilutions of M6MPC and Deucravacitinib for 15 minutes.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 40-60 minutes at 30°C.
-
Signal Generation: Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.[13]
-
Data Acquisition: Measure the luminescent signal with a microplate reader.
-
Analysis: Convert luminescence to percent inhibition relative to controls and calculate IC₅₀ values.
Protocol 3: Cellular Target Engagement - IL-23-stimulated pSTAT3 Assay
Rationale: To assess compound activity in a more physiologically relevant context, we will use a human whole blood assay. This measures the inhibition of IL-23 signaling through TYK2, quantified by the phosphorylation of its downstream target, STAT3.[15]
Methodology:
-
Sample Preparation: Obtain fresh human whole blood from healthy donors.
-
Compound Incubation: Pre-incubate blood samples with serial dilutions of M6MPC and Deucravacitinib for 1 hour at 37°C.
-
Stimulation: Stimulate the samples with recombinant human IL-23 to activate the TYK2 pathway. A non-stimulated control is included.
-
Lysis and Fixing: After a short stimulation period (e.g., 20 minutes), lyse red blood cells and simultaneously fix the remaining leukocytes with a paraformaldehyde-containing buffer.
-
Staining: Permeabilize the cells and stain with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Data Acquisition: Analyze the samples by flow cytometry, gating on a specific leukocyte population (e.g., T-cells).
-
Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT3 signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but scientifically plausible dataset that could be generated from the described experiments. This data illustrates a scenario where M6MPC is a potent, ATP-competitive inhibitor of TYK2 with moderate cellular activity.
| Assay | Parameter | This compound (M6MPC) | Deucravacitinib | Interpretation |
| JH2 Binding (FP) | IC₅₀ (nM) | >10,000 | 1.0 | M6MPC does not bind the allosteric JH2 domain, suggesting an alternative mechanism. |
| Catalytic Activity (ADP-Glo™) | IC₅₀ (nM) | 25 | 0.2[8] | M6MPC is a potent inhibitor of TYK2's catalytic activity, but less so than Deucravacitinib's binding affinity. |
| Cellular pSTAT3 (IL-23) | IC₅₀ (nM) | 150 | 19[8] | M6MPC shows moderate cellular activity but requires higher concentrations than Deucravacitinib, possibly due to lower permeability or efflux. |
| Selectivity vs. JAK2 (Cellular) | Fold Selectivity | ~50x | >2000x[8] | M6MPC demonstrates good selectivity for TYK2 over JAK2, but is significantly less selective than the allosteric inhibitor Deucravacitinib. |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking this compound against the selective allosteric TYK2 inhibitor, Deucravacitinib. The proposed workflow, moving from direct biochemical engagement to complex cellular assays, provides a comprehensive evaluation of potency, mechanism of action, and selectivity.
Based on our hypothetical data, this compound emerges as a potent, ATP-competitive TYK2 inhibitor. While its potency is noteworthy, it does not match the exquisite selectivity profile of the allosteric modulator Deucravacitinib. This underscores the profound advantage of targeting the less-conserved pseudokinase domain for achieving superior kinase selectivity.[5][7]
Future work should focus on expanding the selectivity profiling of M6MPC against the entire JAK family and a broader kinase panel. Furthermore, structure-activity relationship (SAR) studies could be initiated to improve cellular potency and selectivity, potentially by modifying the compound to reduce its ATP-competitive nature and explore interactions with less conserved regions of the catalytic domain. This foundational comparison provides a critical data-driven starting point for the potential development of a novel class of TYK2-targeting therapeutics.
References
-
Deucravacitinib. (2024). In Wikipedia. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). SOTYKTU® (deucravacitinib) Mechanism of Action. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]
-
Patsnap. (2025). What is the mechanism of action of Deucravacitinib? Synapse. Retrieved from [Link]
-
Kim, H. Y., & Lee, S. H. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Immune Network, 22(1), e8. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Deucravacitinib? Synapse. Retrieved from [Link]
-
The Content Rheum. (n.d.). Deucravacitinib MOA Explained. Retrieved from [Link]
-
Chimalakonda, A., et al. (2021). Newly derived in vitro whole blood IC50 values for deucravacitinib and JAK 1/2/3 inhibitors. Dermatology and Therapy, 11(5), 1765-1772. Retrieved from [Link]
-
Catlett, I. M., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1765–1776. Retrieved from [Link]
-
Sino Biological. (n.d.). TYK2 (JTK1) Datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Deucravacitinib. StatPearls. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). TYK2(JH1) NanoBRET Kinase Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TYK2 Kinase Assay Kit. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Sławiński, J., et al. (2021). TYK2 Protein Expression and Its Potential as a Tissue-Based Biomarker for the Diagnosis of Colorectal Cancer. International Journal of Molecular Sciences, 22(16), 8753. Retrieved from [Link]
- Google Patents. (n.d.). Topical formulations of deucravacitinib.
-
PubChem. (n.d.). Deucravacitinib. Retrieved from [Link]
-
ChemBK. (2024). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 6-methylpyridazine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,6-dichloropyridazine-4-carboxylate. Retrieved from [Link]
Sources
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2023076515A1 - Topical formulations of deucravacitinib - Google Patents [patents.google.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. skin.dermsquared.com [skin.dermsquared.com]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-Methyl-6-methylpyridazine-3-carboxylate
Introduction
In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction profile across the proteome is a cornerstone of preclinical development. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions.[1] Methyl 6-methylpyridazine-3-carboxylate, a derivative of this scaffold, represents a chemical entity with the potential for diverse biological activities.[2][3] This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound, offering experimental insights and data-driven approaches for researchers in pharmacology and drug development.
The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in drug design.[1] These same properties, however, necessitate a thorough investigation of its selectivity profile to mitigate potential off-target liabilities.[1] This document will detail a multi-faceted approach to comprehensively map the interaction landscape of this compound, ensuring a robust understanding of its on- and off-target effects.
Understanding the Target Landscape: Known and Predicted Interactions
While specific protein targets for this compound are not extensively documented in publicly available literature, the broader class of pyridazine derivatives has been shown to interact with a range of protein families, most notably kinases.[4][5] The structural alerts within the molecule, including the pyridazine core and the methyl carboxylate group, suggest potential interactions with ATP-binding pockets of kinases or other nucleotide-binding proteins.
To initiate a cross-reactivity assessment, a preliminary in silico analysis can be highly informative. Molecular docking studies against a panel of known kinase structures can provide a ranked list of potential off-targets. However, it is crucial to recognize that computational predictions are a starting point and must be validated by empirical data.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity profiling workflow should be multi-tiered, beginning with broad screening and progressing to more focused, cell-based validation. This approach ensures a comprehensive and reliable assessment of a compound's selectivity.
Caption: A multi-tiered workflow for cross-reactivity profiling.
Part 1: Broad Kinase Panel Screening
The initial and most critical step in assessing the selectivity of a potential kinase inhibitor is to screen it against a broad panel of kinases.[6][7] This provides a global view of the compound's interaction space within the human kinome.
Experimental Protocol: Kinase Panel Screening (e.g., using ADP-Glo™ Assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Panel Selection: Utilize a commercially available kinase panel that offers broad coverage of the human kinome. Panels of over 300 kinases are available.[7]
-
Assay Plate Preparation: In a 384-well plate, dispense the test compound at a final concentration (e.g., 1 µM) into the assay wells containing the individual kinases and their respective substrates.[8]
-
ATP Addition: Initiate the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase.[9]
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 1 hour).[8]
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[8]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Percent Inhibition at 1 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 52% |
| Kinase D | 15% |
| ... (and so on for the entire panel) | ... |
This initial screen identifies "hits" that warrant further investigation. Any kinase showing significant inhibition (typically >50%) should be selected for IC50 determination.
Part 2: Cellular Target Engagement Validation
While in vitro kinase assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells.[11][12][13][14] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or an ELISA-based format.[10]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Hypothetical CETSA Results
| Compound Concentration | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| 1 µM | 55.0 °C | +2.5 °C |
| 10 µM | 58.2 °C | +5.7 °C |
A dose-dependent increase in the thermal shift provides strong evidence of direct target engagement in a cellular context.
Comparative Analysis of Alternatives
While kinase panel screening and CETSA are powerful techniques, other methods can provide complementary information.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify a broader range of interacting proteins, not just kinases.[15]
-
Protein Microarrays: These arrays can be used to assess binding to a large number of purified proteins simultaneously.[16]
-
Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal the functional consequences of on- and off-target engagement.
Each of these methods has its own advantages and limitations in terms of throughput, cost, and the type of information they provide. The choice of which to employ will depend on the specific research question and available resources.
Conclusion
A thorough understanding of a compound's cross-reactivity is non-negotiable in modern drug discovery. For this compound, a multi-pronged approach starting with broad in vitro screening and followed by rigorous cell-based target validation is essential. The combination of comprehensive kinase panel screening and CETSA provides a robust framework for elucidating its selectivity profile. This data is critical for guiding further medicinal chemistry efforts and for predicting potential clinical outcomes. By employing these self-validating experimental systems, researchers can confidently advance compounds with a well-characterized and desirable selectivity profile.
References
- Small molecule selectivity and specificity profiling using functional protein microarrays. Google Scholar.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. CETSA.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- New Screening Approaches for Kinases. The Royal Society of Chemistry.
- Kinase Selectivity Profiling Systems—General Panel.
- Deciphering Selectivity Mechanism of BRD9 and TAF1(2)
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity.
- Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Deriv
- Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). PubMed.
- Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
- Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- CAS 106584-51-4 | Methyl 6-methylpyridazine-3-carboxyl
- Methyl 6-Methylpyridazine-3-carboxyl
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities.
- Methyl 6-Methylpyridazine-3-carboxyl
- Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1)
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of New 3-Pyrazolyl-6-hydrazinylpyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Methyl 6-methylpyridazine-3-carboxylate: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Pyridazine Derivative
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it a versatile core for designing novel therapeutics.[2] Within this class, Methyl 6-methylpyridazine-3-carboxylate emerges as a compound of significant interest. While its precise mechanism of action is not yet fully elucidated, the broader family of pyridazine derivatives has demonstrated a wide array of pharmacological activities, notably in the realms of anti-inflammatory and anticancer therapies through kinase inhibition.[3][4][5]
This guide presents a comprehensive framework for validating the hypothesized mechanism of action of this compound as an inhibitor of inflammatory signaling pathways. We will objectively compare its potential efficacy with established anti-inflammatory agents, providing detailed experimental protocols to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Our central hypothesis is that This compound functions as an inhibitor of a key kinase, such as p38 MAPK or a related inflammatory pathway kinase, thereby attenuating downstream inflammatory responses. To validate this, we will outline a series of experiments comparing it against two classes of well-characterized inhibitors: a selective COX-2 inhibitor, Celecoxib, and a known p38 MAPK inhibitor with a pyridazine core.
Comparative Compounds: Establishing a Mechanistic Baseline
A robust validation strategy hinges on comparing the investigational compound against well-understood alternatives. For this guide, we have selected two comparators that will allow for a clear dissection of the potential mechanism of this compound.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][6] Its mechanism is well-defined, involving the blockage of prostaglandin synthesis, which are key mediators of pain and inflammation.[2] By comparing against Celecoxib, we can discern whether this compound acts through a similar COX-2-dependent pathway or a distinct mechanism.
-
Pyridinyl-based p38 MAPK Inhibitor (e.g., a structural analog of SB203580): Numerous pyridazine and pyridinyl derivatives have been identified as potent inhibitors of p38 MAP kinase.[3][4][7] This kinase is a central regulator of inflammatory cytokine production.[8] A comparator from this class will directly test our hypothesis of kinase inhibition within the inflammatory cascade.
Experimental Validation Workflow: A Step-by-Step Approach
To systematically investigate the mechanism of action of this compound, we propose a multi-tiered experimental approach. This workflow is designed to first assess the compound's effect on cellular inflammatory responses and then to pinpoint its specific molecular target.
Caption: The COX-2 pathway and its inhibition by Celecoxib.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the hypothesized mechanism of action of this compound as an anti-inflammatory agent. By employing a hypothesis-driven approach and comparing it against compounds with well-defined mechanisms, researchers can efficiently and accurately characterize this novel molecule.
The successful validation of this compound as a selective p38 MAPK inhibitor would position it as a promising lead compound for the development of novel therapies for a range of inflammatory diseases. Further studies would then be warranted, including comprehensive selectivity profiling against a broader panel of kinases, pharmacokinetic and pharmacodynamic studies in animal models of inflammation, and ultimately, lead optimization to enhance its potency, selectivity, and drug-like properties.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
Pyridazine based inhibitors of p38 MAPK - PubMed. Available at: [Link]
-
In vitro kinase assay - Protocols.io. Available at: [Link]
-
Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
-
Rofecoxib | C17H14O4S | CID 5090 - PubChem. Available at: [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed. Available at: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
-
rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet. Available at: [Link]
-
Rofecoxib - Wikipedia. Available at: [Link]
-
Rofecoxib - LiverTox - NCBI Bookshelf. Available at: [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed. Available at: [Link]
-
Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed. Available at: [Link]
-
In vitro kinase assay - Bio-protocol. Available at: [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
VIOXX® - accessdata.fda.gov. Available at: [Link]
-
Experimental confirmation of predicted kinase inhibitors a Single-dose... - ResearchGate. Available at: [Link]
-
Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - R Discovery. Available at: [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed Central. Available at: [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC - NIH. Available at: [Link]
-
P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC - PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - MDPI. Available at: [Link]
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. Available at: [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. Available at: [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed. Available at: [Link]
-
LPS-Induced Cytokine Release Model - Charles River Laboratories. Available at: [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. Available at: [Link]
-
Guidelines from PBMC isolation to cytokine assay optimisation. - Revvity. Available at: [Link]
-
Novel TYK2 Inhibitors with an N -(Methyl- d 3 )pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - ResearchGate. Available at: [Link]
-
Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed. Available at: [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Pyridazine-Based Kinase Inhibitors: A Guide for Researchers
The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a cornerstone for the development of targeted therapies in oncology and immunology. This guide provides a comprehensive head-to-head comparison of prominent pyridazine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Introduction to Pyridazine-Based Kinase Inhibitors
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The pyridazine core serves as a versatile template that can be chemically modified to achieve high potency and selectivity against specific kinase targets. This guide will delve into the comparative analysis of several key pyridazine-containing kinase inhibitors, including the multi-targeted inhibitor Ponatinib, the ALK inhibitor Ensartinib, and promising preclinical candidates targeting Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Activin-like Kinase 5 (ALK5).
Comparative Analysis of Pyridazine-Based Kinase Inhibitors
This section provides a detailed comparison of selected pyridazine-based kinase inhibitors, focusing on their primary targets, mechanism of action, and in vitro potency.
Ponatinib (Imidazo[1,2-b]pyridazine derivative)
Ponatinib is a potent, orally active multi-tyrosine kinase inhibitor designed to overcome resistance to other tyrosine kinase inhibitors (TKIs), particularly the T315I mutation in BCR-ABL.[1][2] Its imidazo[1,2-b]pyridazine core is crucial for its broad activity profile.
-
Primary Targets: BCR-ABL, VEGFR, FGFR, PDGFR, SRC, FLT3, and KIT.[1][3]
-
Mechanism of Action: Ponatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target proteins, preventing phosphorylation and downstream signaling.[2] Its unique structure, featuring a carbon-carbon triple bond, allows it to effectively inhibit the gatekeeper T315I mutant of BCR-ABL, which confers resistance to many other TKIs.[1]
Ensartinib (Aminopyridazine derivative)
Ensartinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor with potent activity against both wild-type and crizotinib-resistant ALK mutations.[4] It also shows activity against other kinases like MET, ROS1, and AXL.
-
Primary Target: Anaplastic Lymphoma Kinase (ALK).
-
Mechanism of Action: Ensartinib is an ATP-competitive inhibitor of ALK, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K-AKT-mTOR and RAS-RAF-MEK, which are crucial for cell proliferation and survival in ALK-driven cancers.
Preclinical Pyridazine-Based Kinase Inhibitors
Several pyridazine-based compounds are in preclinical development, demonstrating promising activity against a range of kinase targets.
-
TM471-1 (Imidazo[1,2-b]pyridazine derivative): A potent and highly selective irreversible Bruton's Tyrosine Kinase (BTK) inhibitor. It exhibits an IC50 of 1.3 nM for BTK and shows excellent selectivity across a panel of 310 kinases.[5] TM471-1 is currently in Phase I clinical trials.[5]
-
Pyrazolopyridine-based CDK Inhibitors: A series of pyrazolopyridine derivatives have been developed as highly potent and selective inhibitors of CDK8/19.[6][7] The lead compound, 15 (JH-XVI-178) , has an IC50 of 1 nM for CDK8 and demonstrates exceptional kinome selectivity.[6]
-
Pyridazine-based ALK5 Inhibitors: Novel 4,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5.[8] These inhibitors are being optimized for inhaled delivery for the treatment of fibrotic diseases.
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of the discussed pyridazine-based kinase inhibitors against their primary targets and selected off-targets. This data has been compiled from various sources and should be interpreted with consideration of the different assay conditions used in each study.
| Inhibitor | Primary Target(s) | IC50 (nM) - Primary Target(s) | Select Off-Target Kinases | IC50 (nM) - Off-Target Kinases | Reference(s) |
| Ponatinib | ABL (native) | 0.37 | SRC | 5.4 | [3] |
| ABL (T315I) | 2.0 | VEGFR2 | 1.5 | [1][3] | |
| FGFR1 | 2.2 | PDGFRα | 1.1 | [1][3] | |
| FLT3 | 13 | [3] | |||
| KIT | 13 | [3] | |||
| Ensartinib | ALK | Data not available in provided snippets | MET | Data not available in provided snippets | |
| ROS1 | Data not available in provided snippets | ||||
| AXL | Data not available in provided snippets | ||||
| TM471-1 | BTK | 1.3 | High selectivity across 310 kinases | Data not available in provided snippets | [5] |
| Compound 15 (JH-XVI-178) | CDK8 | 1 | STK16 | 107 | [6] |
| CDK19 | Potent inhibition assumed due to paralog similarity | FLT3 (D835V) | Inhibited, but IC50 not available | [6] | |
| Pyridazine ALK5 Inhibitors | ALK5 | Single-digit nanomolar potency reported for advanced hits | Selectivity data not detailed | Data not available in provided snippets | [8] |
Experimental Protocols
To facilitate the independent evaluation and comparison of pyridazine-based kinase inhibitors, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Activity Assay (Radiometric)
This protocol describes a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is often considered the "gold standard" for kinase assays.[9][10]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Pyridazine-based inhibitor stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction master mix containing kinase reaction buffer, substrate, and the pyridazine-based inhibitor at various concentrations.
-
Add the kinase to the master mix and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (the final ATP concentration should be close to the Km value for the specific kinase, if known).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a kinase inhibitor on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyridazine-based inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyridazine-based inhibitor and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Western blotting is a powerful technique to investigate the effect of a kinase inhibitor on the phosphorylation status of downstream target proteins, providing mechanistic insights into its cellular activity.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Pyridazine-based inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the cells and treat them with the pyridazine-based inhibitor at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them can provide a clearer understanding of their mechanism of action and the methods for their characterization.
Caption: General kinase signaling pathways and the inhibitory action of pyridazine-based compounds.
Caption: Experimental workflow for the evaluation of pyridazine-based kinase inhibitors.
Conclusion and Future Perspectives
The pyridazine scaffold has proven to be a highly successful template for the design of a diverse range of kinase inhibitors with significant therapeutic potential. From the broad-spectrum activity of Ponatinib to the targeted efficacy of Ensartinib and the promising selectivity of preclinical candidates, pyridazine derivatives continue to enrich the landscape of kinase inhibitor drug discovery.
The head-to-head comparison presented in this guide highlights the importance of comprehensive preclinical evaluation, including broad kinome profiling and robust cell-based assays, to fully characterize the potency and selectivity of these compounds. As our understanding of kinase biology deepens, the rational design of next-generation pyridazine-based inhibitors will likely focus on overcoming acquired resistance mechanisms and further refining selectivity profiles to minimize off-target effects and improve patient outcomes. The detailed experimental protocols provided herein offer a foundation for researchers to contribute to this exciting and rapidly evolving field.
References
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. RSC Medicinal Chemistry. [Link]
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. [Link]
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
-
Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study. Journal of Thoracic Oncology. [Link]
Sources
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Reproducibility of Synthesis Methods for Methyl 6-methylpyridazine-3-carboxylate: A Comparative Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 6-methylpyridazine-3-carboxylate is a valuable building block in medicinal chemistry, and its synthesis is a critical first step in many research endeavors. This guide provides an in-depth, objective comparison of two common and reproducible methods for the final esterification step in the synthesis of this compound, starting from the commercially available 6-methylpyridazine-3-carboxylic acid.
The following analysis is grounded in established chemical principles and provides the necessary experimental detail to allow for an informed choice of methodology based on laboratory context, scale, and substrate sensitivity.
Introduction to the Synthetic Challenge
The target molecule, this compound, is typically accessed through the esterification of 6-methylpyridazine-3-carboxylic acid. The choice of esterification method can significantly impact yield, purity, and the ease of purification. This guide will compare two robust and widely adopted methods: the classic Fischer-Speier Esterification and the modern Steglich Esterification using DCC and DMAP.
Method 1: Fischer-Speier Esterification
This acid-catalyzed esterification is a cornerstone of organic synthesis. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and thus, conditions are typically manipulated to favor product formation, often by using a large excess of the alcohol or by removing water as it is formed.
Scientific Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of a large excess of methanol serves to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol
Materials:
-
6-methylpyridazine-3-carboxylic acid (1.0 eq)
-
Methanol (reagent grade, as solvent)
-
Sulfuric acid (concentrated, catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-methylpyridazine-3-carboxylic acid.
-
Add a large excess of methanol to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is a powerful and mild method for the formation of esters from carboxylic acids and alcohols. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification.[1]
Scientific Rationale
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate. DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under mild conditions and at room temperature. A significant advantage is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol
Materials:
-
6-methylpyridazine-3-carboxylic acid (1.0 eq)
-
Methanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylpyridazine-3-carboxylic acid and anhydrous dichloromethane.
-
Add methanol and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cold reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Remove the DCU by filtration.
-
Wash the filtrate with 0.5 N HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Comparative Analysis
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Reagents | Methanol, Sulfuric Acid | Methanol, DCC, DMAP |
| Reaction Conditions | Reflux temperature (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Neutralization, Extraction | Filtration, Extraction |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, suitable for sensitive substrates |
| Disadvantages | Harsh acidic conditions, requires heat, potential for side reactions | More expensive reagents, DCU can sometimes be difficult to remove completely |
| Typical Yield | Moderate to Good | Good to Excellent |
Visualization of Synthetic Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Conclusion and Recommendations
Both the Fischer-Speier and Steglich esterification methods are viable and reproducible for the synthesis of this compound.
-
For large-scale synthesis where cost is a primary concern , the Fischer-Speier Esterification is often the preferred method due to the low cost of reagents. However, care must be taken if the starting material or product is sensitive to strong acid and heat.
-
For smaller-scale laboratory synthesis, or when working with precious or acid-sensitive substrates , the Steglich Esterification is highly recommended.[1] The mild reaction conditions and generally higher yields often outweigh the higher cost of the reagents. The ease of removing the DCU byproduct by filtration is also a significant practical advantage.
Ultimately, the choice of method will depend on the specific needs and constraints of the researcher. This guide provides the foundational information to make an educated decision, ensuring the successful and reproducible synthesis of this compound.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. URL: [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. URL: [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions - Organic Chemistry Portal. URL: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. URL: [Link]
- US2948734A - Esterification of pyridine carboxylic acids - Google Patents.
-
Methyl 4,6-dichloropyridazine-3-carboxylate | C6H4Cl2N2O2 | CID 17848322 - PubChem. URL: [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazine Derivatives
Abstract
Pyridazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of pyridazine derivatives. We will move beyond a simple procedural checklist to explore the scientific rationale behind each step, ensuring the generation of reliable and reproducible in silico data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to screen, identify, and optimize novel pyridazine-based therapeutic agents.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it highly valuable in drug design.[4][5] Its high dipole moment and robust hydrogen-bonding capacity can be critical for strong drug-target interactions.[4] Furthermore, the pyridazine motif can enhance a drug's aqueous solubility and often aids in the formation of crystalline, water-soluble salts, which are favorable characteristics for drug development.[6] Given the extensive therapeutic potential of pyridazine-containing compounds, computational methods like molecular docking are indispensable for rapidly evaluating large libraries of derivatives against specific biological targets.[2][7]
Molecular docking is a structure-based computational method that predicts the preferred orientation (the "pose") and binding affinity of one molecule to a second when they form a stable complex.[8][9] This guide will detail a rigorous workflow for comparing pyridazine derivatives, from target selection and preparation to the critical steps of docking validation and results analysis.
The Comparative Docking Workflow: A Methodological Overview
A successful comparative docking study is a multi-stage process where each step builds upon the last. The integrity of the final data is contingent on the meticulous execution of each phase.
Caption: High-level workflow for a comparative molecular docking study.
Experimental Protocols: A Step-by-Step Guide
Part 1: Target and Ligand Preparation
The initial quality of the protein structure is paramount for a meaningful docking study. The goal is to clean the experimentally-derived structure (e.g., from the Protein Data Bank - PDB) to make it computationally tractable.[8]
-
Structure Acquisition : Download the 3D structure of the target protein from a repository like the RCSB PDB. If a co-crystal structure with a pyridazine-like ligand exists, it is highly advantageous for validation.
-
Initial Cleaning : Remove all non-essential molecules from the PDB file. This typically includes water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[10][11][12] If the protein functions as a monomer, remove any additional protein chains.[11]
-
Structural Correction : Inspect the protein for missing residues or loops. Use modeling tools (e.g., within Schrödinger Maestro or UCSF ChimeraX) to build and optimize these missing segments.[10][13]
-
Add Hydrogens : Since crystal structures often do not resolve hydrogen atoms, they must be added. This step is crucial as it determines the hydrogen-bonding network.[11][12]
-
Assign Charges and Atom Types : The docking algorithm's scoring function relies on correct atom types and partial charges.[14] Assign these using a standard force field (e.g., AMBER, OPLS).
-
Minimization : Perform a brief, constrained energy minimization of the structure to relieve any steric clashes introduced during the preparation steps, ensuring the overall backbone structure remains close to the experimental coordinates.[15]
Ligands must also be correctly prepared to ensure their stereochemistry and charge states are accurate.[16]
-
Structure Generation : Draw the 2D structures of the pyridazine derivatives using software like ChemDraw or MarvinSketch, or download them from databases like PubChem.[10][17]
-
Conversion to 3D : Convert the 2D structures into 3D conformations.[10][11]
-
Ionization/Tautomerization : Determine the most likely ionization and tautomeric states of each ligand at physiological pH (e.g., 7.4). This is a critical step that significantly impacts potential interactions.
-
Energy Minimization : Perform a thorough energy minimization of each ligand to obtain a low-energy, stable conformation.[11][17] This ensures correct bond lengths and angles.[10]
-
Assign Charges : Assign partial atomic charges using a method like Gasteiger, which is common for many docking programs like AutoDock.[18]
Part 2: Docking Validation and Execution
This is the single most important step for ensuring the trustworthiness of your study. Redocking validates that your chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.[19][20]
-
Select a Co-crystal Structure : Choose a PDB entry of your target protein that is co-crystallized with a ligand (ideally, one that is structurally similar to a pyridazine).
-
Prepare the Receptor and Ligand : Prepare the protein as in Protocol 3.1.1. Extract the co-crystallized ligand and prepare it separately as in Protocol 3.1.2.
-
Define the Binding Site : Define the docking grid or sphere. This is the search space for the docking algorithm. It should be centered on and encompass the position of the original co-crystallized ligand.[14]
-
Perform Redocking : Dock the extracted ligand back into the prepared receptor using your chosen docking program (e.g., AutoDock Vina, Glide).
-
Calculate RMSD : Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[19][20][21]
Caption: The self-validating redocking workflow.
Once the protocol is validated, you can proceed with docking your library of pyridazine derivatives.
-
Batch Docking : Using the exact same receptor grid and docking parameters established during validation, dock each prepared pyridazine derivative into the target's active site.
-
Generate Poses : For each ligand, the software will generate multiple possible binding poses, each with an associated docking score. It is good practice to save a set number of top-ranking poses (e.g., 5-10) for further analysis.
Results Analysis and Interpretation
Quantitative Data Comparison
The primary output of a docking run is the scoring function's estimate of binding affinity (e.g., in kcal/mol). This data should be systematically organized for comparison.
| Derivative ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Pyridazine-01 | -9.8 | GLN-136, LYS-45 | LEU-188, VAL-27, PHE-192 |
| Pyridazine-02 | -9.5 | GLN-136 | LEU-188, VAL-27, ILE-140 |
| Pyridazine-03 | -8.7 | LYS-45 | VAL-27, ALA-191 |
| Pyridazine-04 | -7.2 | None | LEU-188, ILE-140 |
| Reference | -9.2 | GLN-136, LYS-45 | LEU-188, VAL-27 |
Table 1: Hypothetical comparative data for a set of pyridazine derivatives docked into a kinase target. A more negative score indicates a stronger predicted binding affinity.
Binding Pose and Interaction Analysis
A docking score is only a number; its significance must be interpreted in the context of the binding pose.
-
Visual Inspection : Critically examine the top-scoring pose for each of the lead candidates. Does the predicted binding mode make chemical sense? Are key interactions formed as expected based on the known mechanism of the target?
-
Interaction Mapping : Identify specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts between the ligand and protein residues. The pyridazine core, with its two adjacent nitrogen atoms, is an excellent hydrogen bond acceptor, and this interaction should be specifically investigated.[4]
-
Structure-Activity Relationship (SAR) : Compare the poses and interactions of high-scoring vs. low-scoring derivatives. This can provide invaluable insights into the SAR, guiding the next round of molecular design. For example, if adding a hydroxyl group to a specific position on the pyridazine ring consistently leads to a new hydrogen bond and a better score, this is a strong indicator for lead optimization.
Advanced Analysis: MM/GBSA Rescoring
While docking scores are fast and useful for ranking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of binding free energy.[22][23][24]
MM/GBSA rescoring takes the static docked pose and applies a more rigorous energy calculation that includes terms for solvation effects.[25] This is a computationally more expensive step and is typically reserved for a smaller set of top-ranking candidates from the initial docking screen to help eliminate false positives.[25]
Conclusion
This guide outlines a robust and scientifically sound workflow for the comparative molecular docking of pyridazine derivatives. By emphasizing the causality behind each experimental choice—from meticulous protein preparation to the non-negotiable step of protocol validation via redocking—researchers can generate high-confidence in silico data. This data serves as a powerful tool to prioritize synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the discovery of novel pyridazine-based therapeutics.
References
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). ResearchGate. [Link]
-
How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 12349–12371. [Link]
-
Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]
-
Sadiq, S. K., et al. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. Journal of Chemical Information and Modeling, 61(5), 2379–2391. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Molecular Docking of Drugs with Polymer Capping Agents Using ChemDraw, Chem3D & PyRx (Step-by-Step). (2025). YouTube. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1933. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. [Link]
-
Free Energy Calculation Using MM/GBSA Approach. (n.d.). Bio-protocol. [Link]
-
The Role of Pyridazine in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Introduction to in silico docking. (n.d.). University of London. [Link]
-
Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. [Link]
-
How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube. [Link]
-
Cheung, C. (2021). Role of Molecular Docking in Drug Discovery. AZoLifeSciences. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. [Link]
-
Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
El-Sayed, N. F., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(14), 3293. [Link]
-
VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2021). ResearchGate. [Link]
-
Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. (2025). ResearchGate. [Link]
-
In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (2022). Frontiers in Chemistry, 10, 960098. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]
-
A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). ResearchGate. [Link]
-
S-G. Zhang, et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 8(8), e71337. [Link]
-
Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). OUCI. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(10), 1235-1254. [Link]
-
Saini, M. (2019). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. [Link]
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. peng-lab.org [peng-lab.org]
- 25. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
A Comparative Guide to Validating Analytical Methods for Methyl 6-methylpyridazine-3-carboxylate in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, experience-driven comparison of analytical methods for Methyl 6-methylpyridazine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on validating these methods according to the rigorous standards of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[1][2][3]
The objective of validating an analytical method is to provide documented evidence that the procedure is suitable for its intended purpose.[4][5] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, reflecting a commitment to scientific integrity and trustworthiness.
The Critical Role of Method Validation for Intermediates
While much of the focus in pharmaceutical analysis is on the final active pharmaceutical ingredient (API), the quality control of intermediates like this compound is equally critical.[6] Ensuring the purity and concentration of this intermediate prevents the introduction of impurities into the final drug product and ensures consistent batch-to-batch manufacturing.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of an analytical method depends on the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., assay, impurity testing).[7][8] For this compound, a heterocyclic compound, several techniques are viable.
dot
Caption: Decision matrix for selecting an analytical method.
Table 1: Comparison of Potential Analytical Methods
| Method | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC (UV) | Chromatographic separation based on polarity.[7] | High resolution, suitable for non-volatile compounds, can quantify both the main component and impurities.[7] | Requires impurities to have a UV chromophore for detection.[7] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio.[7] | High sensitivity, provides structural information about volatile impurities. | Not ideal for non-volatile or thermally labile compounds.[7] this compound has a relatively high boiling point. |
| Titrimetry | Chemical reaction with a standardized solution. | Simple, low-cost for assay. | Lacks specificity for impurity analysis, susceptible to interference from other acidic or basic compounds. |
Based on this initial assessment, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable and versatile technique for both the assay and impurity profiling of this compound. Therefore, the subsequent validation protocols will focus on an HPLC-UV method.
Deep Dive: Validating an HPLC Method According to ICH Q2(R1)
The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical procedures.[1][3] For an assay and impurity quantification method, the following parameters are crucial.
dot
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. wjarr.com [wjarr.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
A Guide to Inter-Laboratory Comparison of Bioassay Results for Pyridazine Compounds
For researchers, scientists, and drug development professionals, the reproducibility of bioassay data is paramount. This guide provides an in-depth technical overview of how to conduct and analyze inter-laboratory comparisons of bioassay results for pyridazine compounds, a class of heterocyclic molecules with diverse and potent biological activities.[1][2][3] By establishing robust and reproducible bioassays, the scientific community can accelerate the development of novel therapeutics based on the pyridazine scaffold.
The pyridazine nucleus is a versatile pharmacophore found in compounds exhibiting a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5][6] Given this therapeutic potential, it is crucial that the bioassays used to characterize these compounds are standardized and that results can be reliably compared across different laboratories. This guide will walk you through the critical aspects of designing, executing, and interpreting inter-laboratory studies for pyridazine bioassays.
The Imperative of Inter-Laboratory Comparison
Before delving into the practicalities, it is essential to understand why inter-laboratory comparisons are not just a best practice, but a necessity in drug discovery. Biological assays, particularly cell-based assays, are inherently variable due to the use of living systems.[7] Factors such as cell line passage number, reagent sources, and subtle variations in protocol execution can lead to significant discrepancies in results between laboratories.
An inter-laboratory comparison study is designed to identify and quantify the sources of this variability. The primary goals are to:
-
Assess the robustness and transferability of a bioassay protocol.
-
Establish the precision (repeatability and reproducibility) of the assay. [8]
-
Identify critical parameters that require strict control.
-
Ensure that different laboratories can produce comparable data.
By achieving these goals, we can have greater confidence in the structure-activity relationships (SAR) derived from bioassay data and make more informed decisions in lead optimization.[9][10][11][12]
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory study for pyridazine bioassays requires meticulous planning and a clearly defined protocol. The following sections outline the key considerations.
Selection of Pyridazine Compounds and a Standard Reference
The first step is to select a panel of pyridazine compounds for testing. This panel should ideally include:
-
A well-characterized reference compound with a known mechanism of action and potency.
-
A set of test compounds with a range of expected potencies (e.g., high, medium, and low activity).
-
A negative control (an inactive pyridazine analogue, if available).
The availability of a stable, well-characterized reference standard is critical for normalizing data and comparing results across laboratories.
Standardized Bioassay Protocol
A detailed, unambiguous, and standardized bioassay protocol is the cornerstone of any successful inter-laboratory comparison. This protocol must be followed meticulously by all participating laboratories.
Example: Standardized Cell-Based Antiproliferative Assay for Anticancer Pyridazine Compounds
This protocol describes a typical workflow for assessing the antiproliferative activity of pyridazine compounds against a cancer cell line. Many pyridazine derivatives have shown promise as anticancer agents.[6][13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazine compounds on the proliferation of the HCT-116 human colon cancer cell line.
Materials:
-
HCT-116 cells (e.g., ATCC CCL-247)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pyridazine compounds dissolved in DMSO (10 mM stock solutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, opaque-walled 96-well microplates
Step-by-Step Protocol:
-
Cell Culture: Culture HCT-116 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and subculture them 24 hours before the assay.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to 5 x 10^4 cells/mL in the culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Preparation and Addition: Prepare a serial dilution of the pyridazine compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation with Compounds: Incubate the plate for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and the background (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the standardized experimental workflow for the antiproliferative assay.
Caption: Standardized workflow for the antiproliferative bioassay.
Data Analysis and Interpretation
Data Reporting and Initial Checks
Each participating laboratory should report its raw data, normalized data, and calculated IC50 values. Before a full statistical analysis, the data should be visually inspected for any obvious discrepancies or outliers.
Statistical Models for Inter-Laboratory Comparison
Analysis of variance (ANOVA) is a powerful statistical tool for analyzing inter-laboratory data. A two-way ANOVA can be used to assess the effects of the "laboratory" and the "compound" on the measured IC50 values.
The key parameters to evaluate are:
-
Repeatability (within-laboratory precision): The variation in results obtained by the same laboratory under the same conditions. This is represented by the within-group variance in the ANOVA.
-
Reproducibility (between-laboratory precision): The variation in results obtained by different laboratories. This is represented by the between-group variance in the ANOVA.
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical IC50 values (in µM) for three pyridazine compounds from four different laboratories.
| Compound | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Pyridazine A | 1.2 | 1.5 | 1.3 | 1.4 |
| Pyridazine B | 5.8 | 6.5 | 6.1 | 6.3 |
| Pyridazine C | 25.1 | 28.3 | 26.5 | 27.2 |
Addressing Common Challenges and Discrepancies
Discrepancies in inter-laboratory data can arise from several sources. It is important to have a systematic approach to troubleshooting these issues.
-
Compound Solubility: Poor solubility of pyridazine compounds can lead to inaccurate results.[18] Ensure that the compounds are fully dissolved in DMSO and that the final assay concentration does not lead to precipitation.
-
Cell Line Authenticity and Passage Number: Variations in cell lines can be a major source of variability. All laboratories should use a cell line from the same source and within a narrow range of passage numbers.
-
Reagent Quality: The quality of reagents, such as serum and assay kits, can impact the results. Using a single lot of critical reagents across all laboratories is ideal.
-
Data Analysis Methods: Ensure that all laboratories use the same data analysis software and settings for curve fitting.
Signaling Pathway Context: Targeting VEGFR-2 with Pyridazine Compounds
To illustrate the importance of reliable bioassay data, consider the mechanism of action of many anticancer pyridazine compounds: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6][13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridazine inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine compounds.
Accurate and reproducible IC50 values from inter-laboratory studies are essential for establishing the SAR of these inhibitors and for guiding the design of more potent and selective compounds.
Conclusion
Inter-laboratory comparison of bioassay results is a critical component of a robust drug discovery program for pyridazine compounds. By adhering to standardized protocols, employing rigorous statistical analysis, and proactively addressing sources of variability, the scientific community can ensure the generation of high-quality, reproducible data. This, in turn, will facilitate the translation of promising pyridazine-based compounds into novel therapeutics.
References
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.
- The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed.
- Structure‐activity relationship of the synthesized pyridazine derivatives.
- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- [Antimicrobial activity of new pyridazine deriv
- Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
- Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed.
- Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
- Pyridazine Derivatives I Showed Potent Anticancer Activity and...
- Best practice in bioassay development. BioTechniques.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Common challenges in bioanalytical method development. Simbec-Orion.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online.
- Ring-closing metathesis for the synthesis of heteroaromatics: evaluating routes to pyridines and pyridazines. University of Bristol Research Portal.
- Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
- (PDF) Approaches for in-vitro bioassay analysis and reporting of results.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsatur
- Approaches for in-vitro bioassay analysis and reporting of results. IJNIET.
- Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica.
- Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material.
- Statistical Analysis of Bioassay Data With Dependent Replicates Liam Cann Master of Science. University of New Brunswick.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
- BIOASSAY VALID
- Essentials in Bioassay Development.
- Novel Pyridyl Macrocyclic Triarylmethanes: Synthesis by Ring-closing Metathesis and Chemical Analysis. Bentham Science Publishers.
- Defining a Statistical Analysis for Bioassay: Response Modelling.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Design, Synthesis, and Biological Evalu
- Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard drugs.
- Ring-closing metathesis for the synthesis of heteroaromatics: evaluating routes to pyridines and pyridazines.
- Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Valid
- Statistical methods for the analysis of bioassay data. Pure - Eindhoven University of Technology.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotechniques.com [biotechniques.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 18. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of Pyridazine Isomers: A Guide for Drug Development Professionals
In the landscape of drug discovery, the selection of the central heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a lead candidate. Among the plethora of choices, the diazines—six-membered aromatic rings containing two nitrogen atoms—are frequently employed due to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of three constitutional isomers of diazine: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). Understanding the inherent ADME characteristics of these isomers is paramount for medicinal chemists to make informed decisions in the design of novel therapeutics with optimized developability profiles.
The Physicochemical Landscape: How Nitrogen Placement Dictates ADME Behavior
The distinct arrangement of the two nitrogen atoms within the aromatic ring of pyridazine, pyrimidine, and pyrazine imparts unique electronic and steric properties that are the primary determinants of their differential ADME profiles. These fundamental characteristics govern aqueous solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability.
A key differentiator among the isomers is their dipole moment. Pyridazine, with its adjacent nitrogen atoms, possesses the largest dipole moment of the trio.[1] This heightened polarity generally translates to increased aqueous solubility, a desirable trait for oral absorption. Conversely, the symmetrical structure of pyrazine results in a zero or very small dipole moment, rendering it the most lipophilic of the three. Pyrimidine occupies an intermediate position in terms of both polarity and lipophilicity.
The basicity of the nitrogen atoms also plays a crucial role. Pyridazine is the most basic of the three isomers, a property attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms, which makes protonation more favorable.[1] Pyrimidine and pyrazine are considerably weaker bases. This variation in basicity can influence salt formation, solubility at different pH values, and interactions with biological targets and metabolizing enzymes.
| Property | Pyridazine | Pyrimidine | Pyrazine |
| Structure | 1,2-diazine | 1,3-diazine | 1,4-diazine |
| Dipole Moment (D) | ~3.9 - 4.2 D | ~2.3 D | ~0 D |
| pKa (of conjugate acid) | ~2.3 | ~1.3 | ~0.6 |
| logP | ~0.3 | ~-0.1 | ~-0.4 |
| Boiling Point (°C) | 208 | 123-124 | 115-118 |
| Water Solubility | Miscible | Very soluble | Soluble |
Table 1: Comparative Physicochemical Properties of Pyridazine Isomers
Absorption: Navigating the Gastrointestinal Tract
The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. This process is heavily influenced by a compound's solubility and permeability across the intestinal epithelium. Due to its higher polarity and water solubility, pyridazine is generally expected to exhibit favorable dissolution in the GI fluid. However, high polarity can sometimes be a double-edged sword, potentially limiting passive diffusion across the lipid-rich cell membranes of the intestinal wall.
To assess permeability, two common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, using a human colon adenocarcinoma cell line, can also account for active transport and efflux mechanisms.
While direct comparative experimental data for the parent diazines in these assays is sparse in publicly available literature, we can infer their relative permeability based on their physicochemical properties. The higher lipophilicity of pyrazine would suggest a greater potential for passive transcellular permeability compared to the more polar pyridazine and pyrimidine. However, the hydrogen bonding capacity of all three isomers, due to the nitrogen atoms, will also play a significant role.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of test compounds.
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Distribution: Reaching the Target
Once absorbed into the systemic circulation, a drug's distribution to its target tissues is largely governed by its binding to plasma proteins, primarily human serum albumin (HSA).[1] Extensive plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and to be metabolized and excreted.
The lipophilicity and charge of a molecule are key determinants of its affinity for plasma proteins. Given its higher lipophilicity, pyrazine and its derivatives may exhibit a greater propensity for plasma protein binding compared to the more polar pyridazine and pyrimidine analogues. However, specific interactions with binding pockets on albumin can also play a significant role. Studies on pyrazine-based compounds have shown that they can interact with HSA, with hydrophobic forces playing a major role in the binding.[2]
Metabolism: The Biotransformation Maze
Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds that can be readily excreted. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) family. The susceptibility of the diazine isomers to CYP-mediated metabolism is a critical factor in determining their half-life and potential for drug-drug interactions.
The position of the nitrogen atoms significantly influences the metabolic stability of the diazine ring. The electron-deficient nature of the pyrazine ring can increase its metabolic stability.[3] However, comparative studies have provided nuanced insights. For instance, in a series of piperazin-1-ylpyridazines, replacement of the pyridazine ring with a pyrazine led to an eight-fold decrease in metabolic stability in mouse and human liver microsomes, highlighting the superior stability of the pyridazine core in that specific chemical context.[4] Another study on substituted pyridazines, pyrimidines, and pyridines found that the pyrimidine series was the most susceptible to metabolism, followed by the pyridazine and then the pyridine series.[5]
Furthermore, pyridazine-containing molecules have been reported to exhibit low inhibitory effects on cytochrome P450 enzymes, which is an advantageous property in drug design to minimize the risk of drug-drug interactions.[1]
Experimental Protocol: Microsomal Stability Assay
This protocol provides a step-by-step methodology for evaluating the metabolic stability of a compound in liver microsomes.
Caption: A schematic representation of a typical in vitro microsomal stability assay workflow.
Excretion: The Final Exit
The final step in the ADME process is the excretion of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties of the parent drug and its metabolites, particularly water solubility, are crucial for efficient excretion. The inherent polarity of the diazine isomers and their metabolites will influence the primary route of elimination. More polar compounds are generally more readily excreted in the urine.
Conclusion: A Strategic Choice for Drug Design
The selection of a pyridazine, pyrimidine, or pyrazine core is a strategic decision with significant consequences for the ADME properties of a drug candidate. This guide has highlighted the key differences among these isomers, stemming from the unique positioning of their nitrogen atoms.
-
Pyridazine , with its high polarity and basicity, may offer advantages in terms of aqueous solubility but could present challenges for passive permeability. Its reported greater metabolic stability in certain contexts and lower potential for CYP450 inhibition make it an attractive scaffold.[1][4]
-
Pyrimidine , a common motif in nature, presents an intermediate profile. Its susceptibility to metabolism can be a liability that requires careful chemical modification.[5]
-
Pyrazine , being the most lipophilic and least basic, may exhibit better passive permeability but could be more prone to plasma protein binding and, in some cases, metabolic instability.[2][4]
Ultimately, the optimal choice of isomer will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall molecular context. A thorough understanding of the structure-ADME relationships of these fundamental heterocycles, supported by robust in vitro and in vivo experimental data, is essential for the successful design and development of new medicines.
References
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). Journal of Chemistry. [Link]
-
Differential Effects of Nitrogen-Substitution in 5- and 6-Membered Aromatic Motifs. (2020). The Journal of Organic Chemistry. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm. [Link]
-
Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. (2014). Chemical Research in Toxicology. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. (2013). The Journal of Biological Chemistry. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Chemical Information and Modeling. [Link]
-
Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Chemical Information and Modeling. [Link]
-
ADME Properties in Drug Discovery. (n.d.). BioSolveIT. [Link]
-
Module 8: ADME and Rational Chemical Design. (n.d.). University of Massachusetts Boston. [Link]
-
In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. (2022). Journal of Taibah University Medical Sciences. [Link]
-
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). Nature Protocols. [Link]
-
Permeability for intestinal absorption: Caco-2 assay and related issues. (2010). Current Drug Metabolism. [Link]
-
Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. (2002). European Journal of Pharmaceutical Sciences. [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (2008). Science of Synthesis. [Link]
-
Pyridine pyridazine pyrimidine pyrazine. (n.d.). PubChem. [Link]
-
ADME Properties in Drug Delivery. (2024). Pharmaceutics. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2024). Molecules. [Link]
-
Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. (2012). The Journal of Chemical Physics. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2012). Methods in Molecular Biology. [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). Anti-Infective Agents. [Link]
-
Six-Membered Ring Systems: Diazines and Benzo Derivatives. (2019). Comprehensive Medicinal Chemistry III. [Link]
-
Why is pyrimidine less basic than pyridazine?. (n.d.). Quora. [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society. [Link]
-
The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-methylpyridazine-3-carboxylate
For Immediate Use by Laboratory Professionals
In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-methylpyridazine-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, this document is crafted to blend rigorous scientific principles with practical, field-tested procedures, empowering you to manage your chemical waste with confidence and precision.
I. Hazard Assessment and Classification
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on analogous compounds, this compound should be presumed to possess the following hazards:
-
Acute Oral Toxicity : Similar pyridazine compounds are harmful if swallowed[2][3].
-
Skin and Eye Irritation : Causes skin and serious eye irritation are common hazards for this class of compounds[3].
-
Respiratory Irritation : May cause respiratory irritation.
Given these potential hazards, all waste containing this compound, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified and disposed of as hazardous chemical waste[4][5][6].
II. Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)[1].
-
Safety goggles or a face shield[7].
-
A laboratory coat[7].
-
Work in a well-ventilated area or under a chemical fume hood[8].
2. Waste Segregation and Containerization: Proper segregation is key to preventing dangerous chemical reactions.
-
Solid Waste:
-
Place solid this compound waste, contaminated weigh boats, and disposable labware into a dedicated, robust plastic container with a secure, leak-proof lid[9].
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a chemically compatible, shatter-resistant container (e.g., high-density polyethylene) with a screw cap[9].
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[9].
-
Segregate from acidic or basic waste streams to prevent potential reactions.
-
-
Contaminated PPE:
-
Place disposable gloves, bench liners, and other contaminated items in a separate, clearly labeled plastic bag or container for hazardous waste.
-
3. Waste Labeling: Accurate labeling is a regulatory requirement and essential for safety.
-
Label the waste container clearly with the words "Hazardous Waste"[9].
-
List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate concentrations or percentages[9].
-
Include the date of waste accumulation and the name of the generating laboratory or researcher[5].
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[6][9].
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel[6].
-
Ensure the SAA is away from drains, heat sources, and direct sunlight.
-
Keep the container closed at all times, except when adding waste[6].
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][6][8].
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash [4][10].
III. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading or entering drains[10].
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material to avoid creating dust[1][11].
-
Collect and Dispose: Place the absorbed or swept material into a labeled hazardous waste container[1].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Exposure Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
IV. Regulatory Framework
The disposal of hazardous chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[4]. Your institution's EHS department will have specific guidelines that are compliant with federal, state, and local regulations. Adherence to these guidelines is mandatory[5].
V. Process Flow Diagram
Sources
- 1. capotchem.com [capotchem.com]
- 2. 6-Methyl-3-pyridazinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Protocols for Handling Methyl 6-methylpyridazine-3-carboxylate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
This guide provides essential, immediate safety and logistical information for the handling of Methyl 6-methylpyridazine-3-carboxylate (CAS No. 106584-51-4). As a prudent measure in drug development and research, where novel compounds may have incomplete toxicological data, this protocol is grounded in a conservative assessment of hazards associated with structurally similar pyridazine derivatives. The procedures outlined below for personal protective equipment (PPE), operational handling, and disposal are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: A Precautionary Approach
While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed, an analysis of related pyridazine and pyridine compounds provides a reliable hazard profile. Structurally similar molecules, such as Methyl pyridazine-4-carboxylate and 6-methylpyridazine-3-carboxylic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Furthermore, compounds like Methyl 6-chloropyridazine-3-carboxylate are classified as harmful if swallowed, in contact with skin, or inhaled[4].
Therefore, this compound must be handled as a substance that is potentially:
-
A skin and eye irritant.
-
A respiratory tract irritant.
-
Harmful via oral, dermal, or inhalation routes of exposure.
Adherence to the following protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield is required when there is a significant risk of splashing. | Protects against splashes and potential fumes that can cause serious and irreversible eye damage.[6] |
| Hand | Nitrile or neoprene gloves. Avoid latex gloves.[7] Gloves must be inspected for integrity before use and disposed of after handling the compound.[1] | Provides robust chemical resistance against pyridine and related heterocyclic compounds. Proper glove removal technique is crucial to prevent skin contact.[7] |
| Skin & Body | A chemical-resistant lab coat (fully buttoned) and closed-toe shoes. Consider flame-retardant and antistatic protective clothing. | Protects skin from accidental contact and contamination.[5] |
| Respiratory | All handling must occur within a certified chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) is necessary.[1][5] | The primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood is operational and has a certified face velocity.
-
Safety Equipment: Ensure that a calibrated eyewash station and an accessible safety shower are located near the workstation.[8]
-
Workspace Decontamination: Designate a specific area within the fume hood for handling the compound. Ensure this area is clean before and after the procedure.
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
-
Use spatulas and weighing paper appropriate for the amount being handled.
-
Close the container tightly immediately after use.[7]
-
-
Dissolution:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1]
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.
-
Spill Management
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.
-
Contain & Clean:
-
For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to cover the spill.[8][9]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Prevent Entry into Drains: Do not allow the spilled material or cleanup materials to enter drains or water courses.[8]
Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals. All waste materials must be treated as hazardous.
-
Unused Compound: Surplus and non-recyclable solutions should be disposed of through a licensed hazardous waste disposal company.[1]
-
Contaminated Materials: All contaminated items, including gloves, weighing paper, absorbent materials, and pipette tips, must be placed in a sealed, clearly labeled hazardous waste container.[8]
-
Empty Containers: Containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Dispose of the rinsed container as unused product.[1]
Diagram 1: Safe Handling and Disposal Workflow
This diagram outlines the critical decision points and procedural flow for safely handling this compound from initial preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
-
MSDS of 6-methylpyridazine-3-carboxylic acid . Capot Chemical. Available from: [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. Available from: [Link]
-
Methyl 6-chloropyridazine-3-carboxylate Safety and Hazards . PubChem. Available from: [Link]
-
Methyl pyridazine-4-carboxylate Safety and Hazards . PubChem. Available from: [Link]
-
3-Methylpyridazine Safety and Hazards . PubChem. Available from: [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
